molecular formula C8H18O2S3 B1173372 3-Methyl-1-pentene CAS No. 13643-02-2

3-Methyl-1-pentene

Cat. No.: B1173372
CAS No.: 13643-02-2
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Description

3-Methyl-1-pentene is a useful research compound. Its molecular formula is C8H18O2S3. The purity is usually 95%.
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Properties

CAS No.

13643-02-2

Molecular Formula

C8H18O2S3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-pentene (B165626) is an aliphatic hydrocarbon belonging to the alkene family, characterized by a double bond between the first and second carbon atoms of a methylated pentane (B18724) backbone. Its chemical formula is C₆H₁₂. This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for professionals in research, science, and drug development. The information is presented to facilitate easy access and comparison, with a focus on experimental data and methodologies.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various chemical processes. A summary of its key physical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₆H₁₂[1][2]
Molecular Weight 84.16 g/mol [1][2]
Appearance Colorless liquid[3]
Density 0.67 g/mL at 25 °C[2]
Boiling Point 54 °C[2]
Melting Point -154 °C[2]
Flash Point -27 °C (closed cup)[2]
Refractive Index (n²⁰/D) 1.384[2]
Vapor Pressure 436 mmHg at 37.7 °C[2]
Solubility Insoluble in water; Soluble in alcohol, acetone, ether, and coal tar solvents.[3]

Chemical Properties and Reactivity

As an alkene, this compound's chemical reactivity is dominated by the presence of the carbon-carbon double bond, making it susceptible to electrophilic addition reactions.

Electrophilic Addition: Hydrobromination

This compound reacts with hydrogen bromide (HBr) in an electrophilic addition reaction. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the bromine atom adds to the more substituted carbon atom. This leads to the formation of a stable tertiary carbocation intermediate, resulting in the major product, 3-bromo-3-methylpentane.[4][5]

A potential side reaction involves a hydride shift in the secondary carbocation initially formed, leading to the more stable tertiary carbocation before the bromide ion attacks.

Hydrobromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 This compound r2 + HBr c1 Secondary Carbocation r1->c1 Electrophilic Attack c2 Tertiary Carbocation (more stable) c1->c2 Hydride Shift p1 3-Bromo-3-methylpentane c2->p1 Nucleophilic Attack by Br⁻

Figure 1: Reaction pathway for the hydrobromination of this compound.
Oxidation with Potassium Permanganate (B83412)

The reaction of this compound with potassium permanganate (KMnO₄) depends on the reaction conditions.

  • Cold, Dilute, Alkaline KMnO₄: Under these conditions, syn-dihydroxylation occurs, breaking the pi bond of the alkene to form a diol, 3-methylpentane-1,2-diol.[6][7] The purple permanganate is reduced to brown manganese dioxide (MnO₂), providing a qualitative test for the presence of an alkene.

  • Hot, Acidic, Concentrated KMnO₄: These harsher conditions lead to oxidative cleavage of the double bond. The terminal CH₂ group is oxidized to carbon dioxide, and the rest of the molecule is oxidized to a ketone, 3-methyl-2-pentanone.[6][8]

Oxidation_Pathways cluster_cold Cold, Dilute, Alkaline KMnO₄ cluster_hot Hot, Acidic, Concentrated KMnO₄ start This compound p1 3-Methylpentane-1,2-diol start->p1 Syn-dihydroxylation p2 3-Methyl-2-pentanone + CO₂ start->p2 Oxidative Cleavage

Figure 2: Oxidation pathways of this compound with potassium permanganate.

Experimental Protocols

Synthesis of this compound via Dehydration of 3-Methyl-2-pentanol (B47427)

A common laboratory synthesis of this compound involves the acid-catalyzed dehydration of 3-methyl-2-pentanol.[9][10][11]

Materials:

  • 3-methyl-2-pentanol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Distillation apparatus

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask, cautiously add a catalytic amount of concentrated sulfuric acid to 3-methyl-2-pentanol.

  • Assemble a simple distillation apparatus with the flask.

  • Gently heat the mixture to a temperature slightly above the boiling point of this compound (54 °C).

  • Collect the distillate, which will be a mixture of alkene isomers and water, in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the this compound by fractional distillation.

Synthesis_Workflow s1 1. Reactants Mixing (3-Methyl-2-pentanol + Acid Catalyst) s2 2. Simple Distillation s1->s2 s3 3. Collection of Distillate s2->s3 s4 4. Neutralization and Washing s3->s4 s5 5. Drying of Organic Layer s4->s5 s6 6. Fractional Distillation s5->s6 s7 7. Pure this compound s6->s7

Figure 3: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

  • ¹H NMR Spectrum: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule.[1][12]

  • ¹³C NMR Spectrum: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.[1][13]

  • Mass Spectrum: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound can be found in the NIST WebBook.[14]

  • Infrared (IR) Spectrum: The IR spectrum reveals the presence of specific functional groups. For this compound, characteristic peaks for C=C and =C-H stretching and bending vibrations are observed.[1][15]

Safety, Handling, and Storage

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[3][16][17][18][19]

  • Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[16] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Keep away from heat, sparks, open flames, and other ignition sources.[19] Use non-sparking tools and ground all equipment when transferring the liquid to prevent static discharge.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17] Keep away from oxidizing agents and strong acids.[3] Polymerization may occur at room temperature, so storage in a refrigerator is recommended.[3][16]

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound. The tabulated data, reaction mechanisms, and experimental protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development. Proper understanding and application of this information are crucial for the safe and effective use of this compound in a laboratory or industrial setting.

References

A Technical Guide to 3-Methyl-1-pentene (CAS: 760-20-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Methyl-1-pentene (B165626), a chiral alpha-olefin. With the CAS number 760-20-3, this compound serves as a valuable building block in organic synthesis and as a subject for studying reaction mechanisms. This guide consolidates its physical and chemical properties, safety information, spectroscopic data, and key chemical reactions, presented in a format tailored for professionals in scientific research and development.

Chemical and Physical Properties

This compound is a clear, colorless, and highly flammable liquid.[1][2] Its core physical and chemical characteristics are summarized below.

PropertyValueSource(s)
CAS Number 760-20-3[3][4]
Molecular Formula C₆H₁₂[3][4][5]
Molecular Weight 84.16 g/mol [3][5]
Synonyms 2-Vinylbutane, sec-Butylethene[4][6]
Appearance Clear, colorless liquid[1][2]
Boiling Point 54 °C[1][7]
Melting Point -154 °C[1][7]
Density 0.67 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.384[1][7]
Vapor Pressure 436 mmHg at 37.7 °C[8]
Flash Point -33 °C (-27 °F)
Solubility Insoluble in water; Soluble in alcohol, acetone, ether[9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectral datasets are publicly available.

Spectrum TypeAvailable Data Source(s)
¹H NMR ChemicalBook[10]
¹³C NMR SpectraBase[11]
Mass Spectrometry (EI) NIST Chemistry WebBook[6]
Infrared (IR) Spectroscopy NIST Chemistry WebBook, SpectraBase[6][12][13][14]
Raman Spectroscopy PubChem[12]

Safety and Handling

This compound is a hazardous substance requiring careful handling. It is highly flammable and poses an aspiration risk.[15]

Hazard ClassGHS PictogramsHazard and Precautionary Statements
Flammable Liquid 🔥H225: Highly flammable liquid and vapor.[15] P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[15] P233: Keep container tightly closed.[15] P240: Ground/bond container and receiving equipment.
Aspiration Hazard स्वास्थ्यH304: May be fatal if swallowed and enters airways.[15] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[15] P331: Do NOT induce vomiting.
Storage P403 + P235: Store in a well-ventilated place. Keep cool. P405: Store locked up.

Handling Recommendations: Use in a well-ventilated area with explosion-proof equipment.[16][17] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., PVC), and flame-retardant lab coats.[9] All metal parts of equipment must be grounded to prevent static discharge.[16]

Synthesis and Manufacturing

One documented method for synthesizing this compound is through the high-temperature pyrolysis of a mixture of ethylene (B1197577) and 2-butene (B3427860).[1]

Experimental Protocol: Synthesis via Pyrolysis

This protocol describes a generalized procedure based on literature reports. Specific parameters may require optimization.

  • Reactant Preparation: A gaseous mixture of high-purity ethylene and 2-butene is prepared in a specific molar ratio.

  • Pyrolysis Reaction: The gas mixture is introduced into a static system or flow reactor heated to a high temperature (typically several hundred degrees Celsius). The high thermal energy induces the cleavage and rearrangement of chemical bonds.

  • Product Quenching: After a defined residence time in the reactor, the resulting product mixture is rapidly cooled (quenched) to prevent further reactions and decomposition.

  • Separation and Purification: The product stream, containing this compound, unreacted starting materials, and other byproducts, is subjected to fractional distillation to isolate the desired compound at high purity (>98%).

  • Analysis: The purity of the final product is confirmed using Gas Chromatography (GC) and its identity is verified by spectroscopic methods (NMR, IR, MS).

G cluster_reactants Reactants cluster_process Process cluster_purification Purification Ethylene Ethylene Pyrolysis Pyrolysis Reactor Ethylene->Pyrolysis Butene2 2-Butene Butene2->Pyrolysis Distillation Fractional Distillation Pyrolysis->Distillation Product This compound Distillation->Product

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is dominated by its terminal double bond, making it susceptible to electrophilic addition reactions.

Electrophilic Addition of Hydrogen Halides (HX)

The reaction of this compound with hydrogen halides like HBr and HCl is a classic example of electrophilic addition. The reaction generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. However, the stability of the intermediate carbocation plays a critical role and can lead to rearrangements.

  • Reaction with HBr: The reaction proceeds as expected to form a secondary carbocation, which is then attacked by the bromide ion. The major product is 3-bromo-3-methylpentane.[18][19]

  • Reaction with HCl: This reaction is notable for producing an unexpected major product. The initially formed secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation. Nucleophilic attack by the chloride ion on this rearranged intermediate leads to 2-chloro-2-methylpentane (B1597335) as the major product.[20]

G A This compound + HCl B Protonation of Alkene A->B C Secondary Carbocation (Less Stable) B->C D 1,2-Hydride Shift (Rearrangement) C->D E Tertiary Carbocation (More Stable) D->E F Nucleophilic Attack by Cl⁻ E->F G Final Product: 2-Chloro-2-methylpentane F->G

Caption: Carbocation rearrangement in the reaction of this compound with HCl.

Experimental Protocol: Hydrobromination of this compound
  • Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with this compound dissolved in a suitable inert solvent (e.g., dichloromethane). The flask is cooled in an ice bath.

  • Reaction: A solution of HBr in acetic acid or gaseous HBr is added dropwise to the stirred solution. The reaction is typically exothermic and the temperature should be monitored and controlled.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC until the starting material is consumed.

  • Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Isolation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography or distillation to yield pure 3-bromo-3-methylpentane.

Halogenation: Reaction with Chlorine (Cl₂)

The addition of halogens, such as Cl₂, across the double bond is another key reaction. When the chiral enantiomer, (S)-3-methyl-1-pentene, reacts with Cl₂, the chlorine adds to both sides of the planar double bond, resulting in the formation of two diastereomers: (2S,3S)-1,2-dichloro-3-methylpentane and (2R,3S)-1,2-dichloro-3-methylpentane.[21][22]

Applications

While not a direct component in drug development, this compound's utility is significant in related scientific fields:

  • Mechanistic Studies: It is used in kinetic studies, such as determining the rate constant of reactions involving chlorine atoms.[1] Its propensity for carbocation rearrangement makes it an excellent model compound for teaching and research in physical organic chemistry.

  • Organic Synthesis: As a simple olefin, it serves as a starting material for the synthesis of more complex chiral molecules and functionalized alkanes.

  • Analytical Chemistry: It can be used as a reference standard in gas chromatography (GC) and liquid chromatography (LC) for the analysis of hydrocarbon mixtures.[23]

Conclusion

This compound is a foundational chemical for both academic research and industrial application. Its well-defined physical properties, predictable (yet nuanced) reactivity, and straightforward synthesis make it an important compound for professionals engaged in chemical synthesis, reaction mechanism analysis, and analytical methods development. A thorough understanding of its characteristics, particularly its safety profile and reaction pathways, is essential for its effective and safe utilization in a laboratory setting.

References

Synthesis of 3-Methyl-1-pentene from 3-methyl-1-pentanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methyl-1-pentene (B165626) from 3-methyl-1-pentanol (B47404) via acid-catalyzed dehydration. The document details the underlying reaction mechanism, experimental protocols, and expected outcomes, with a focus on providing actionable data for laboratory applications.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This process involves the elimination of a water molecule from an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The synthesis of this compound from 3-methyl-1-pentanol serves as a practical example of this reaction, though the dehydration of primary alcohols can present unique challenges, including the potential for carbocation rearrangements leading to a mixture of isomeric products. Understanding the reaction pathway and controlling the experimental conditions are crucial for maximizing the yield of the desired terminal alkene.

Reaction Mechanism and Signaling Pathways

The acid-catalyzed dehydration of 3-methyl-1-pentanol, a primary alcohol, is generally understood to proceed through an E2 (elimination, bimolecular) mechanism due to the high instability of a primary carbocation. However, under certain conditions, a competing E1 (elimination, unimolecular) pathway involving a rearranged carbocation cannot be entirely ruled out, potentially leading to the formation of more stable internal alkenes.

E2 Pathway:

The primary reaction pathway is believed to be a concerted E2 elimination.

E2_Mechanism 3-Methyl-1-pentanol 3-Methyl-1-pentanol Protonated Alcohol Protonated Alcohol 3-Methyl-1-pentanol->Protonated Alcohol + H2SO4 (Protonation) Transition State Transition State Protonated Alcohol->Transition State + HSO4- (Base) This compound This compound Transition State->this compound Concerted Elimination H2O H2O Transition State->H2O H2SO4 H2SO4 Transition State->H2SO4 (Catalyst Regenerated) H3O+ H3O+

Caption: E2 mechanism for the dehydration of 3-methyl-1-pentanol.

Potential E1 Pathway with Rearrangement:

While less favored for primary alcohols, an E1-like pathway involving a hydride shift could lead to isomeric products.

E1_Rearrangement Protonated Alcohol Protonated Alcohol Primary Carbocation (unstable) Primary Carbocation (unstable) Protonated Alcohol->Primary Carbocation (unstable) - H2O Tertiary Carbocation (more stable) Tertiary Carbocation (more stable) Primary Carbocation (unstable)->Tertiary Carbocation (more stable) 1,2-Hydride Shift 3-Methyl-2-pentene 3-Methyl-2-pentene Tertiary Carbocation (more stable)->3-Methyl-2-pentene - H+ (Zaitsev) 2-Ethyl-1-butene 2-Ethyl-1-butene Tertiary Carbocation (more stable)->2-Ethyl-1-butene - H+ (Hofmann) H2O H2O

Caption: Potential E1 pathway with carbocation rearrangement.

Experimental Protocols

Materials:

  • 3-methyl-1-pentanol

  • Concentrated phosphoric acid (85%) or concentrated sulfuric acid

  • Anhydrous calcium chloride or anhydrous sodium sulfate (B86663) (drying agent)

  • Boiling chips

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask

  • Fractional distillation apparatus (including a distillation head, condenser, and receiving flask)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Graduated cylinders

  • Thermometer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-methyl-1-pentanol and a catalytic amount of concentrated phosphoric acid (or sulfuric acid). A typical molar ratio of alcohol to acid catalyst is approximately 4:1 to 10:1. Add a few boiling chips to ensure smooth boiling.

  • Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently using a heating mantle or sand bath. The alkene product, being more volatile than the starting alcohol, will distill as it is formed. The distillation temperature should be carefully monitored and maintained close to the boiling point of this compound (approximately 54 °C).

  • Work-up:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate sequentially with a 5% sodium bicarbonate solution to neutralize any acidic residue, followed by water, and finally with a saturated sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent such as calcium chloride or sodium sulfate. Decant or filter the dried liquid to remove the drying agent. The resulting liquid is the purified this compound.

  • Characterization: The identity and purity of the product can be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Data Presentation

Due to the absence of specific experimental data in the literature for this exact conversion, the following tables are presented as templates. Researchers performing this synthesis are encouraged to populate these tables with their experimental findings.

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)
3-Methyl-1-pentanol102.17152-1540.824
This compound84.16540.668

Table 2: Experimental Conditions and Yield

ParameterValue
Starting Amount of 3-Methyl-1-pentanol (mol)User-defined
Catalyst and Amount (mol)e.g., H₃PO₄, user-defined
Reaction Temperature (°C)User-defined
Reaction Time (h)User-defined
Isolated Yield of this compound (g)Experimental result
Percent Yield (%)Calculated from experimental result

Table 3: Product Distribution (from GC-MS Analysis)

ProductRetention Time (min)Relative Peak Area (%)
This compoundExperimental resultExperimental result
Potential Isomer 1 (e.g., 3-Methyl-2-pentene)Experimental resultExperimental result
Potential Isomer 2 (e.g., 2-Ethyl-1-butene)Experimental resultExperimental result
Unreacted 3-Methyl-1-pentanolExperimental resultExperimental result

Logical Workflow for Synthesis and Analysis

The overall process for the synthesis and analysis of this compound from 3-methyl-1-pentanol can be visualized as follows:

Synthesis_Workflow A Combine 3-Methyl-1-pentanol and Acid Catalyst B Heat and Distill A->B C Collect Distillate B->C D Wash with NaHCO3 solution C->D E Wash with Water D->E F Wash with Brine E->F G Dry over Anhydrous Agent F->G H Isolate Pure Product G->H I GC-MS Analysis H->I J NMR Spectroscopy H->J K IR Spectroscopy H->K

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound from 3-methyl-1-pentanol via acid-catalyzed dehydration is a viable laboratory procedure. While the primary product is expected to be the terminal alkene, the potential for rearrangement necessitates careful analysis of the product mixture, ideally by GC-MS, to determine the isomeric distribution. The provided experimental framework, though general, offers a solid starting point for researchers to optimize conditions for this specific transformation and to generate valuable quantitative data. Careful control of the reaction temperature and efficient removal of the product as it forms are key to maximizing the yield of this compound.

Spectroscopic Analysis of 3-Methyl-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Methyl-1-pentene (C₆H₁₂) is a non-polar aliphatic alkene. As with any chemical entity in drug development and research, unequivocal structural confirmation is paramount. This technical guide provides an in-depth overview of the key spectroscopic data used for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and logical workflows are visualized to aid in the interpretation of the combined data.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. This allows for a quick reference and comparison of the key identifying features from each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following chemical shifts are predicted values based on standard correlation tables and analysis of similar structures. The solvent is assumed to be deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard (0.00 ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Labeled Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Ha (CH₃-CH₂)~ 0.90triplet3H~ 7.4
Hb (CH₃-CH)~ 0.98doublet3H~ 6.8
Hc (CH₃-CH ₂)~ 1.35quintet (or m)2H~ 7.4
Hd (CH )~ 2.05sextet (or m)1H~ 6.8
He (=CH ₂)~ 4.95multiplet2Hcis: ~10.2, trans: ~17.1, gem: ~1.5
Hf (=CH )~ 5.70multiplet1Htrans: ~17.1, cis: ~10.2

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Labeled CarbonChemical Shift (δ, ppm)
C H₃-CH₂ (C5)~ 11.8
C H₃-CH (C6)~ 19.5
CH₃-C H₂ (C4)~ 29.5
C H (C3)~ 41.5
=C H₂ (C1)~ 114.0
=C H (C2)~ 142.5
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3077MediumC-H Stretch=C-H (Vinyl)
2960 - 2870StrongC-H Stretch-C-H (Alkyl)
~ 1642MediumC=C StretchAlkene
~ 1460MediumC-H Bend-CH₂- (Scissoring)
~ 1375MediumC-H Bend-CH₃ (Symmetric Bend)
~ 995 & 910StrongC-H Bend=C-H (Out-of-plane bend)
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for this compound

m/zRelative IntensityProposed Fragment Ion
84Moderate[C₆H₁₂]⁺• (Molecular Ion)
69Moderate[C₅H₉]⁺
55High (Base Peak)[C₄H₇]⁺
41High[C₃H₅]⁺

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy (¹H and ¹³C)

This protocol is for acquiring NMR spectra of a volatile liquid like this compound.

  • Sample Preparation:

    • In a clean, dry vial, dissolve approximately 5-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). For ¹³C NMR, a higher concentration (20-50 mg) may be beneficial.

    • Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be an automated or manual process.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A significantly higher number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay may be adjusted to ensure quantitative accuracy if needed.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Infrared (IR) Spectroscopy

This protocol describes the analysis of a neat (undiluted) liquid sample.

  • Sample Preparation:

    • Ensure the salt plates (e.g., NaCl or KBr) and the ATR crystal of the spectrometer are clean and dry. Clean with a volatile solvent like dry acetone (B3395972) or isopropanol (B130326) if necessary and allow it to evaporate completely.

    • For the "neat" thin-film method, place one to two drops of this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Instrument Setup & Acquisition:

    • Place the prepared salt plate "sandwich" into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the wavenumbers of the major absorption bands.

Mass Spectrometry (Electron Ionization)

This protocol is suitable for a volatile compound introduced via Gas Chromatography (GC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile, high-purity solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Instrument Setup & Acquisition:

    • Set up the GC with an appropriate column (e.g., a non-polar DB-5 or similar) and temperature program to separate the analyte from the solvent and any impurities.

    • Inject a small volume (typically 1 µL) of the prepared solution into the GC inlet.

    • The analyte will be separated on the GC column and subsequently introduced into the ion source of the mass spectrometer.

    • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Processing:

    • The detector records the abundance of ions at each m/z value.

    • Identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound (84.16 for C₆H₁₂).[1]

    • Identify the base peak (the most intense peak in the spectrum) and other significant fragment ions.

    • Analyze the fragmentation pattern to confirm the structure.

Mandatory Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for combining different spectroscopic techniques to confirm the structure of an unknown compound, in this case, this compound.

G cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Structural Confirmation Sample This compound Sample MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MW_Formula Molecular Weight (84) & Formula (C6H12) MS->MW_Formula Provides M+ peak Func_Groups Functional Groups (Alkene C=C, sp2 C-H) IR->Func_Groups Identifies bonds Connectivity Carbon-Hydrogen Framework (Connectivity & Stereochemistry) NMR->Connectivity Maps C-H skeleton Structure Confirmed Structure: This compound MW_Formula->Structure Connectivity->Structure Func_groups Func_groups Func_groups->Structure

Workflow for Spectroscopic Structure Elucidation.
Mass Spectrometry Fragmentation Pathway

The mass spectrum of this compound is characterized by specific fragmentation pathways. The most prominent fragmentation is allylic cleavage, which leads to the formation of a stable, resonance-stabilized carbocation.

G M_ion [C6H12]+• m/z = 84 (Molecular Ion) frag_69 [C5H9]+ m/z = 69 M_ion->frag_69 - •CH3 frag_55 [C4H7]+ m/z = 55 (Base Peak) M_ion->frag_55 - •C2H5 (Allylic Cleavage) frag_41 [C3H5]+ m/z = 41 M_ion->frag_41 - •C3H7

Major Fragmentation Pathways of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Methyl-1-pentene. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document presents predicted spectral data in a clear, tabular format, outlines standard experimental protocols for data acquisition, and includes a visual representation of the molecular structure with corresponding NMR assignments.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms and provide a reliable estimation of the expected spectral features.

Predicted ¹H NMR Spectral Data
Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1a (trans to C3-H)~5.75dddJ_trans = 17.2, J_gem = 1.2, J_vic = 6.8
H-1b (cis to C3-H)~4.95dddJ_cis = 10.4, J_gem = 1.2, J_vic = 1.2
H-2~4.92dddJ_trans = 17.2, J_cis = 10.4, J_vic = 8.8
H-3~2.15m-
H-4~1.35m-
H-5~0.88tJ = 7.4
3-CH₃~0.98dJ = 6.8

Note: The chemical shifts, multiplicities, and coupling constants are predicted values and may vary slightly from experimental results.

Predicted ¹³C NMR Spectral Data
Carbon (Position)Chemical Shift (δ, ppm)
C-1~142.0
C-2~113.5
C-3~41.5
C-4~29.5
C-5~11.8
3-CH₃~19.5

Note: The chemical shifts are predicted values and may vary slightly from experimental results.

Experimental Protocols

The following sections describe standard methodologies for acquiring ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS is inert and its proton signal is set to 0.00 ppm, providing a reference point for the chemical shifts of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: Before acquiring the spectrum, the NMR spectrometer must be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp, well-resolved peaks.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: For a moderately concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon.

    • Spectral Width: Set to a wider range to accommodate the larger chemical shift dispersion of carbon (e.g., 0-220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-10 seconds is often necessary, especially for quaternary carbons which have longer relaxation times.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

    • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0.00 ppm).

    • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the predicted assignments for each unique proton and carbon atom.

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-methyl-1-pentene (B165626). It details the characteristic vibrational modes, presents quantitative spectral data, outlines the experimental protocol for data acquisition, and illustrates the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize FT-IR spectroscopy for structural elucidation and quality control.

Core Principles of FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that probes the vibrational energy levels of molecules. When a sample is irradiated with infrared radiation, its chemical bonds absorb energy at specific frequencies, causing them to vibrate. These vibrations, which include stretching, bending, rocking, and scissoring motions, are unique to the functional groups present in the molecule. The resulting FT-IR spectrum is a distinct molecular "fingerprint," providing crucial information about the compound's structure and composition.[1][2]

FT-IR Spectrum of this compound: A Detailed Analysis

The FT-IR spectrum of this compound, a volatile alkene, is characterized by absorption bands corresponding to its constituent functional groups: the vinyl group (C=CH₂), the tertiary C-H group, and the aliphatic methyl (CH₃) and ethyl (CH₂CH₃) groups. The analysis presented here is based on the vapor-phase FT-IR spectrum, which minimizes intermolecular interactions.

Quantitative Spectral Data

The following table summarizes the key absorption bands observed in the FT-IR spectrum of this compound, along with their corresponding vibrational modes and functional group assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3080Medium=C-H StretchingVinyl (=CH₂)
~2965StrongC-H Asymmetric StretchingMethyl (-CH₃) & Methylene (-CH₂)
~2875StrongC-H Symmetric StretchingMethyl (-CH₃) & Methylene (-CH₂)
~1645MediumC=C StretchingAlkene (C=C)
~1465MediumC-H Bending (Scissoring)Methylene (-CH₂)
~1380MediumC-H Bending (Rocking)Methyl (-CH₃)
~995 & ~915Strong=C-H Out-of-Plane Bending (Wagging)Vinyl (=CH₂)

Data compiled from the NIST/EPA Gas-Phase Infrared Database and general alkene FT-IR correlation tables.[3][4][5]

Interpretation of Key Spectral Features
  • =C-H Stretching (around 3080 cm⁻¹): The presence of a band above 3000 cm⁻¹ is a clear indication of C-H bonds on an unsaturated carbon, characteristic of the vinyl group in this compound.[4][6]

  • C-H Stretching (below 3000 cm⁻¹): The strong absorptions in the 2850-2970 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and ethyl groups of the molecule.[5]

  • C=C Stretching (around 1645 cm⁻¹): This medium intensity band is characteristic of the carbon-carbon double bond stretching vibration in a monosubstituted alkene.[4]

  • =C-H Out-of-Plane Bending (around 995 cm⁻¹ and 915 cm⁻¹): These two strong bands are highly diagnostic for a terminal vinyl group (-CH=CH₂). Their presence provides strong evidence for the 1-pentene (B89616) structure.

Experimental Protocol for Gas-Phase FT-IR Analysis

Acquiring a high-quality gas-phase FT-IR spectrum of a volatile compound like this compound requires careful sample handling and instrument setup. The following is a generalized experimental protocol.

Instrumentation:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Detector: A suitable detector for the mid-IR range, such as a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector.

  • Sampling Accessory: A gas cell with IR-transparent windows (e.g., KBr or NaCl) and a known pathlength.

Procedure:

  • Background Spectrum Acquisition: A background spectrum is recorded with the evacuated gas cell placed in the IR beam path. This step is crucial to correct for atmospheric water and carbon dioxide, as well as any instrumental artifacts.[1][2]

  • Sample Preparation: A small amount of liquid this compound is carefully injected into the evacuated gas cell. The low boiling point of the compound (54 °C) allows it to readily vaporize and fill the cell. The pressure inside the cell should be kept low to minimize pressure-broadening effects.

  • Sample Spectrum Acquisition: The gas cell containing the this compound vapor is placed in the IR beam path, and the sample spectrum is recorded.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

  • Instrument Parameters (Typical):

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 2-4 cm⁻¹

    • Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the FT-IR spectral analysis of this compound, from initial sample handling to final spectral interpretation.

FTIR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample This compound (Liquid) Vaporization Vaporization into Gas Cell Sample->Vaporization FTIR_Instrument FT-IR Spectrometer Vaporization->FTIR_Instrument Sample_Scan Acquire Sample Spectrum FTIR_Instrument->Sample_Scan Background_Scan Acquire Background Spectrum (Empty Gas Cell) Background_Scan->FTIR_Instrument Raw_Data Raw Interferograms Sample_Scan->Raw_Data Fourier_Transform Fourier Transform Raw_Data->Fourier_Transform Background_Subtraction Background Subtraction Fourier_Transform->Background_Subtraction Final_Spectrum Final FT-IR Spectrum (Absorbance vs. Wavenumber) Background_Subtraction->Final_Spectrum Peak_Identification Peak Identification & Tabulation Final_Spectrum->Peak_Identification Vibrational_Assignment Vibrational Mode Assignment Peak_Identification->Vibrational_Assignment Structural_Confirmation Structural Confirmation of This compound Vibrational_Assignment->Structural_Confirmation

FT-IR Analysis Workflow for this compound

This comprehensive guide provides the necessary details for understanding and performing the FT-IR spectral analysis of this compound. The provided data and protocols can be adapted for similar volatile organic compounds, making this a valuable reference for a wide range of scientific applications.

References

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the analysis of 3-Methyl-1-pentene using gas chromatography-mass spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals who utilize GC-MS for the identification and quantification of volatile organic compounds. This document outlines detailed experimental protocols, data presentation in structured tables, and visual representations of the experimental workflow and fragmentation pathways.

Introduction to this compound and GC-MS Analysis

This compound (C6H12) is a volatile, flammable, and colorless liquid.[1] It is an alkene with the chemical structure depicting a pentene chain with a methyl group at the third carbon. Accurate identification and quantification of this compound are crucial in various fields, including petrochemical analysis, environmental monitoring, and as a reference standard in chemical synthesis.

Gas chromatography-mass spectrometry is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their physical and chemical properties, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.

Experimental Protocols

A meticulously designed experimental protocol is fundamental for achieving reliable and reproducible GC-MS results. The following sections detail a standard methodology for the analysis of this compound.

Sample Preparation

For optimal results, samples containing this compound should be prepared in a volatile solvent such as methanol (B129727) or methylene (B1212753) chloride.[2] A typical concentration range for analysis is in the parts-per-million (ppm) level. It is imperative to use high-purity solvents to avoid interference from impurities.

Gas Chromatography (GC) Conditions

The selection of the GC column and temperature program is critical for the effective separation of this compound from other components in the sample matrix.

Parameter Value Reference
Column Type HP-5MS or equivalent (5% phenyl-methylpolysiloxane)[2][3]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness[2]
Carrier Gas Helium (99.999% purity)[2][4]
Flow Rate 1.0 mL/min (constant flow)[2][5]
Injection Mode Splitless (for trace analysis) or Split (e.g., 1:60 for higher concentrations)[2][4]
Injection Volume 1 µL[2][5]
Injector Temperature 250 °C[2][4]
Oven Temperature Program Initial: 40 °C (hold for 2 min), Ramp: 10 °C/min to 150 °C[4][5]
Mass Spectrometry (MS) Conditions

The mass spectrometer settings determine the efficiency of ionization and fragmentation, which are key to identifying the compound.

Parameter Value Reference
Ionization Mode Electron Ionization (EI)[2][4]
Ionization Energy 70 eV[2][4]
Mass Range m/z 35-300[6]
Ion Source Temperature 230 °C[2][4]
Quadrupole Temperature 150 °C[2][4]
Transfer Line Temperature 280 °C[6]
Solvent Delay 3 minutes[2]

Data Presentation and Interpretation

The output of a GC-MS analysis includes a chromatogram showing the separation of compounds over time and a mass spectrum for each chromatographic peak.

Retention Data

The retention time (RT) is the time it takes for a compound to travel through the GC column. While the RT is a useful indicator, the Kovats Retention Index (RI) provides a more standardized value that is less susceptible to variations in analytical conditions. The RI of this compound has been reported on various stationary phases.[7][8]

Stationary Phase Temperature (°C) Retention Index (RI) Reference
Methyl Silicone30557.6[7]
Squalane30549.7[7]
DB-140558[7]
OV-10150558[7]
Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several prominent fragment ions. The molecular formula of this compound is C6H12, with a molecular weight of 84.16 g/mol .[1]

The mass spectrum from the NIST database shows the following major peaks:[7][9][10]

m/z Relative Abundance (%) Proposed Fragment Ion
41100[C3H5]+
56~75[C4H8]+
84~30[C6H12]+ (Molecular Ion)
29~25[C2H5]+
55~20[C4H7]+
39~20[C3H3]+
69~15[C5H9]+

Visualizations

The following diagrams illustrate the GC-MS workflow and the proposed fragmentation pathway of this compound.

GC_MS_Workflow cluster_Data Data System Injector Injector Column GC Column Injector->Column IonSource Ion Source Column->IonSource Separated Analytes Oven Oven MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization Detector Detector MassAnalyzer->Detector Mass Separation DataSystem Data Acquisition and Processing Detector->DataSystem Signal Detection

Figure 1: General workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Fragmentation_Pathway M This compound [C6H12]+• m/z = 84 f69 [C5H9]+ m/z = 69 M->f69 - •CH3 f56 [C4H8]+• m/z = 56 M->f56 - C2H4 (McLafferty) f55 [C4H7]+ m/z = 55 M->f55 - •C2H5 f29 [C2H5]+ m/z = 29 M->f29 - C4H9• f41 [C3H5]+ m/z = 41 (Base Peak) f56->f41 - •CH3 f55->f41 - CH2

Figure 2: Proposed fragmentation pathway for this compound in an EI source.

Conclusion

This guide provides a detailed framework for the GC-MS analysis of this compound. By adhering to the outlined experimental protocols and utilizing the provided data for interpretation, researchers can achieve accurate and reliable identification and characterization of this compound. The included visualizations offer a clear understanding of the analytical process and the underlying fragmentation mechanisms.

References

An In-depth Technical Guide to the Isomers of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 3-methyl-1-pentene (B165626), a hexene isomer with the chemical formula C₆H₁₂. Understanding the distinct properties and characteristics of these isomers is crucial in various fields, including petrochemical analysis, polymer chemistry, and synthetic organic chemistry. Minute structural differences between isomers can lead to significant variations in their physical, chemical, and biological properties.

Isomer Classification

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. The isomers of this compound can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional (or structural) isomers have the same molecular formula but different atomic connectivity. The constitutional isomers of this compound include all other acyclic alkenes with the formula C₆H₁₂ as well as cyclic alkanes.[1][2] There are 13 constitutional alkene isomers of hexene (excluding stereoisomers) and several cycloalkane isomers.[3][4]

Alkene Isomers: These isomers differ in the position of the double bond and the branching of the carbon chain.[5] They can be further classified as:

  • Positional Isomers: The double bond is located at a different position in the carbon chain (e.g., 1-hexene, 2-hexene (B8810679), 3-hexene).

  • Skeletal Isomers: The carbon skeleton itself is arranged differently (e.g., methylpentenes, dimethylbutenes, ethylbutenes).

Cycloalkane Isomers: These are saturated cyclic hydrocarbons with the same molecular formula, C₆H₁₂, due to the presence of a ring structure.[1] Examples include cyclohexane, methylcyclopentane, and various dimethylcyclobutanes.

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

Enantiomers of this compound: this compound possesses a chiral center at the third carbon atom, meaning it is a chiral molecule. Therefore, it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-methyl-1-pentene and (S)-3-methyl-1-pentene.[3][6] These enantiomers will rotate plane-polarized light in opposite directions.

Geometric Isomers of Other Hexenes: Several other constitutional isomers of this compound exhibit geometric (cis-trans or E/Z) isomerism due to restricted rotation around the carbon-carbon double bond.[5] For example, 2-hexene and 3-hexene (B12438300) both exist as E and Z isomers.

The following diagram illustrates the isomeric relationships of this compound.

Isomers_of_3_Methyl_1_pentene Isomeric Relationships of this compound C6H12 C₆H₁₂ Isomers Isomers C6H12->Isomers Constitutional Constitutional Isomers Isomers->Constitutional Stereoisomers Stereoisomers Isomers->Stereoisomers Alkenes Alkenes (Hexenes) Constitutional->Alkenes Cycloalkanes Cycloalkanes Constitutional->Cycloalkanes Enantiomers Enantiomers ((R)- and (S)-3-methyl-1-pentene) Stereoisomers->Enantiomers Geometric Geometric Isomers (of other hexenes, e.g., (E/Z)-2-Hexene) Stereoisomers->Geometric Target This compound Alkenes->Target OtherAlkenes Other Alkene Isomers (e.g., 1-Hexene, 2-Hexene) Alkenes->OtherAlkenes

Isomeric Relationships of this compound

Physical and Chemical Properties

The structural variations among the isomers of this compound give rise to distinct physical and chemical properties. A summary of key physical properties for several hexene isomers is presented below.

Table 1: Physical Properties of Selected Hexene Isomers

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³) at 20°CRefractive Index (nD) at 20°C
This compound 760-20-354.2-154.60.6671.384
1-Hexene592-41-663.5-139.80.6731.387
(E)-2-Hexene4050-45-767.9-133.00.6781.393
(Z)-2-Hexene7688-21-368.8-141.10.6871.398
(E)-3-Hexene13269-52-867.1-115.40.6771.394
(Z)-3-Hexene7642-09-366.4-137.80.6781.395
4-Methyl-1-pentene691-37-253.9-153.60.6641.382
2-Methyl-2-pentene625-27-467.3-134.80.6861.399

Data compiled from various sources, including the NIST Chemistry WebBook and PubChem.[7][8]

Experimental Protocols

Synthesis and Isomerization

Synthesis of this compound: One documented method for the synthesis of this compound involves the pyrolysis of ethylene-butene-2 mixtures in a static system.[9] Enantiomerically pure forms, such as (+)(S)-3-Methyl-1-pentene, can also be synthesized for specialized applications.

Alkene Isomerization: The interconversion of alkene isomers, particularly the migration of the double bond, is a significant reaction in organic synthesis. These isomerizations can be catalyzed by various transition metal complexes, such as those based on nickel, rhodium, or ruthenium.[10][11] A general protocol for transition metal-catalyzed alkene isomerization involves:

  • Catalyst Preparation: A precatalyst, such as [Ni(P(OEt)₃)₄], is synthesized and then activated in situ, for example, by protonation to form a nickel hydride complex.[10]

  • Reaction Setup: The alkene substrate is dissolved in a suitable solvent under an inert atmosphere. The catalyst is then introduced.

  • Reaction Monitoring: The progress of the isomerization is monitored over time using techniques like gas chromatography (GC) to determine the relative amounts of the different isomers.

  • Workup and Isolation: Once the desired equilibrium or product distribution is reached, the catalyst is removed, and the product mixture is purified, typically by distillation.

The following diagram illustrates a general workflow for a catalyzed alkene isomerization experiment.

Alkene_Isomerization_Workflow Workflow for Catalyzed Alkene Isomerization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup and Analysis Catalyst_Prep Catalyst Preparation Reaction_Setup Reaction Setup (Inert Atmosphere) Catalyst_Prep->Reaction_Setup Substrate_Prep Substrate and Solvent Preparation Substrate_Prep->Reaction_Setup Catalyst_Addition Catalyst Addition Reaction_Setup->Catalyst_Addition Reaction_Monitoring Monitoring by GC Catalyst_Addition->Reaction_Monitoring Workup Reaction Quenching and Catalyst Removal Reaction_Monitoring->Workup Purification Purification (e.g., Distillation) Workup->Purification Characterization Product Characterization (NMR, IR, etc.) Purification->Characterization

Workflow for Catalyzed Alkene Isomerization
Analysis and Characterization

Gas Chromatography (GC): Gas chromatography is a powerful technique for the separation and identification of volatile compounds like hexene isomers.[12] The separation is typically based on differences in boiling points and interactions with the GC column's stationary phase. For nonpolar columns, isomers with lower boiling points elute first.[12] Specialized columns, such as the Agilent J&W CP-Select 624 Hexane (B92381), are designed for optimal separation of these isomers.[13]

A typical GC protocol for hexene isomer analysis:

  • Column: A capillary column with a nonpolar or slightly polar stationary phase (e.g., polydimethylsiloxane (B3030410) or a specialized hexane analysis column).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An initial low temperature is held, followed by a gradual ramp to a higher temperature to ensure the separation of all isomers.

  • Detector: A flame ionization detector (FID) is commonly used for hydrocarbons.

  • Sample Preparation: Samples are diluted in a suitable solvent (e.g., hexane) before injection.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are invaluable for elucidating the precise structure of each isomer. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the connectivity of atoms and the chemical environment of the protons and carbons.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of the C=C double bond and to distinguish between cis and trans isomers based on the position of the C-H out-of-plane bending vibrations.[16]

Signaling Pathways and Reactivity

While simple alkenes like this compound are not typically involved in complex biological signaling pathways, their reactivity is of great interest in chemical synthesis.

Electrophilic Addition Reactions: The double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. For example, the reaction with hydrogen halides like HBr proceeds via a carbocation intermediate.[17] Interestingly, this reaction can lead to rearranged products. The initial addition of a proton to the first carbon atom forms a secondary carbocation. A subsequent 1,2-hydride shift can occur to form a more stable tertiary carbocation, which then reacts with the bromide ion to yield the major product.[18]

The diagram below illustrates the mechanism of the reaction of this compound with HBr, including the carbocation rearrangement.

Reaction_Mechanism_HBr Reaction of this compound with HBr Reactants This compound + HBr Protonation Protonation of Double Bond Reactants->Protonation Secondary_Carbocation Secondary Carbocation Intermediate Protonation->Secondary_Carbocation Hydride_Shift 1,2-Hydride Shift (Rearrangement) Secondary_Carbocation->Hydride_Shift Nucleophilic_Attack_1 Br⁻ Attack Secondary_Carbocation->Nucleophilic_Attack_1 Tertiary_Carbocation Tertiary Carbocation Intermediate (More Stable) Hydride_Shift->Tertiary_Carbocation Nucleophilic_Attack_2 Br⁻ Attack Tertiary_Carbocation->Nucleophilic_Attack_2 Minor_Product Minor Product (2-Bromo-3-methylpentane) Nucleophilic_Attack_1->Minor_Product Major_Product Major Product (3-Bromo-3-methylpentane) Nucleophilic_Attack_2->Major_Product

Reaction of this compound with HBr

This guide provides a foundational understanding of the isomers of this compound. For professionals in research and development, a thorough grasp of these isomeric differences is essential for controlling chemical reactions, purifying products, and understanding structure-activity relationships.

References

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 3-methyl-1-pentene (B165626), a chiral alkene of interest in stereoselective synthesis and polymer chemistry. Due to the presence of a stereocenter at the C3 position, this compound exists as a pair of enantiomers: (R)-3-methyl-1-pentene and (S)-3-methyl-1-pentene. This document details the synthesis of both racemic and enantiomerically enriched forms, methods for their separation and characterization, and relevant physical and spectral data. Experimental protocols for key methodologies are provided to facilitate practical application in a research and development setting.

Introduction to the Chirality of this compound

This compound is a hydrocarbon with the chemical formula C₆H₁₂. Its structure contains a chiral center at the third carbon atom, which is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and a vinyl group. This chirality gives rise to two non-superimposable mirror images, known as enantiomers:

  • (S)-3-methyl-1-pentene

  • (R)-3-methyl-1-pentene

These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This optical activity is a key characteristic for distinguishing between the (R) and (S) isomers.

G cluster_S (S)-3-methyl-1-pentene cluster_R (R)-3-methyl-1-pentene s_C3 C* s_H H s_CH3 CH₃ s_CH2CH3 CH₂CH₃ s_CHCH2 CH=CH₂ mirror r_C3 C* r_H H r_CH3 CH₃ r_CH2CH3 CH₂CH₃ r_CHCH2 CH=CH₂

Figure 1. Enantiomers of this compound

Synthesis of this compound Stereoisomers

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent with an appropriate carbonyl compound, followed by dehydration.

Experimental Protocol: Grignard Reaction for Racemic this compound

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen). Bromoethane is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred and gently refluxed until the magnesium is consumed.

  • Reaction with Acrolein: The solution of ethylmagnesium bromide is cooled in an ice bath. A solution of acrolein in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-penten-3-ol.

  • Dehydration: The crude alcohol is then dehydrated to form this compound. This can be achieved by heating with a mild acid catalyst, such as p-toluenesulfonic acid, and removing the product by distillation.

Enantioselective Synthesis

The synthesis of enantiomerically enriched this compound can be achieved through asymmetric synthesis. A notable method is the asymmetric hydrovinylation of a suitable prochiral alkene.

Conceptual Experimental Workflow for Asymmetric Hydrovinylation:

G start Prochiral Alkene (e.g., 1-butene) reaction Asymmetric Hydrovinylation start->reaction reagents Ethylene + Chiral Catalyst (e.g., Ni or Pd complex with chiral ligand) reagents->reaction workup Reaction Workup & Purification reaction->workup product Enantiomerically Enriched This compound workup->product

Figure 2. Asymmetric Hydrovinylation Workflow

While a specific, detailed protocol for the asymmetric synthesis of this compound is not widely published, the synthesis of the analogous (+)(S)-3-methyl-1-pentene has been reported, suggesting the feasibility of such approaches.

Separation and Characterization of Stereoisomers

Chiral Chromatography

The primary method for separating the enantiomers of this compound is chiral chromatography, with gas chromatography (GC) being particularly suitable for this volatile compound.

Experimental Protocol: Chiral Gas Chromatography (GC)

  • Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., β-DEX™ or γ-DEX™), is essential for enantiomeric resolution.

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Oven Program: A temperature gradient is typically employed. A starting point could be an initial temperature of 40°C, held for 5 minutes, followed by a ramp of 2-5°C/min to a final temperature of 150°C.

  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used. The injector and detector temperatures should be set appropriately, for instance, at 200°C and 250°C, respectively.

  • Sample Preparation: The racemic this compound should be diluted in a suitable solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration for GC analysis.

Spectroscopic and Physical Data

The characterization of the individual enantiomers relies on spectroscopic methods and the measurement of their specific rotation.

Data Summary

PropertyRacemic this compound(S)-3-Methyl-1-pentene(R)-3-Methyl-1-pentene
Molecular Formula C₆H₁₂C₆H₁₂C₆H₁₂
Molecular Weight 84.16 g/mol 84.16 g/mol 84.16 g/mol
Boiling Point 54.2 °C54.2 °C54.2 °C
Density 0.67 g/mL at 25 °C0.67 g/mL at 25 °C0.67 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.3841.3841.384
Specific Rotation ([α]²⁰/D) Data not availableData not available

Spectroscopic Data (¹H NMR, ¹³C NMR, IR): The NMR and IR spectra of the enantiomers are identical to each other and to the racemic mixture. Spectroscopic data for racemic this compound is available in public databases such as the NIST WebBook and PubChem.[1][2]

Logical Relationships and Workflows

G racemic Racemic this compound separation Chiral Separation (e.g., Chiral GC) racemic->separation s_enantiomer (S)-3-Methyl-1-pentene r_enantiomer (R)-3-Methyl-1-pentene separation->s_enantiomer separation->r_enantiomer synthesis Asymmetric Synthesis synthesis->s_enantiomer synthesis->r_enantiomer

Figure 3. Relationship between Stereoisomers and Separation/Synthesis

Conclusion

References

An In-depth Technical Guide on the Thermochemical Data of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 3-methyl-1-pentene (B165626). The information is compiled from various authenticated sources to ensure accuracy and reliability, catering to the needs of researchers and professionals in the scientific community.

Thermochemical Data

The following tables summarize the key thermochemical data for this compound. This data is essential for understanding the energetic properties and reactivity of the compound.

Table 1: Enthalpy and Gibbs Free Energy of Formation

PropertyValueUnitsSource
Enthalpy of Formation (Gas, 298.15 K)-47.02kJ/molJoback Calculated Property[1]
Gibbs Free Energy of Formation (298.15 K)85.04kJ/molJoback Calculated Property[1]

Table 2: Heat Capacity and Entropy

PropertyConditionValueUnitsSource
Ideal Gas Heat Capacity (Cp,gas)298 K - 1000 KVaries with temperatureNIST/TRC Web Thermo Tables[2]
Ideal Gas Entropy298 K - 1000 KVaries with temperature and pressureNIST/TRC Web Thermo Tables[2]

Table 3: Other Thermophysical Properties

PropertyValueUnitsSource
Enthalpy of Vaporization (at boiling point)28.60kJ/molCheméo[1]
Enthalpy of Fusion6.49kJ/molJoback Calculated Property[1]
Normal Boiling Point54 °C (327.15 K)°C (K)ChemBK[3]
Melting Point-154 °C (119.15 K)°C (K)ChemBK[3]

Experimental Protocols for Thermochemical Data Determination

1. Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion.

  • Experimental Technique: Bomb Calorimetry A precisely weighed sample of the volatile liquid, this compound, is sealed in a sample holder within a high-pressure vessel known as a "bomb," which is then filled with an excess of pure oxygen. The bomb is submerged in a known quantity of water in a thermally insulated container (calorimeter). The sample is ignited electrically, and the complete combustion reaction occurs. The heat released by the combustion process is absorbed by the bomb and the surrounding water, leading to a temperature increase. By measuring this temperature change and knowing the heat capacity of the calorimeter system (determined through calibration, often with a standard substance like benzoic acid), the heat of combustion at constant volume (

    ΔUcΔU_cΔUc​
    ) can be calculated.[4][5] The enthalpy of combustion at constant pressure (
    ΔHcΔH_cΔHc​
    ) can then be derived. Finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of this compound can be calculated.[6]

2. Heat Capacity

The heat capacity of a substance can be measured for its gas, liquid, and solid phases.

  • Experimental Technique for Gases: Flow Calorimetry To determine the heat capacity at constant pressure (Cp) for the gaseous state, a continuous flow calorimeter is often used. A steady stream of this compound vapor is passed through a tube at a constant rate and is heated by a precisely known amount of electrical energy.[7] The temperature of the gas is measured before and after the heater. By knowing the mass flow rate of the gas, the power supplied by the heater, and the resulting temperature change, the specific heat capacity at constant pressure can be determined.[7]

  • Experimental Technique for Liquids: Adiabatic Calorimetry For the liquid phase, an adiabatic calorimeter can be used. A known mass of liquid this compound is placed in a well-insulated container. A measured amount of heat is supplied to the liquid using an electric heater, and the corresponding temperature rise is recorded. By minimizing heat loss to the surroundings (maintaining adiabatic conditions), the heat capacity of the liquid can be accurately determined.

3. Entropy

The standard entropy of a substance is typically determined from heat capacity measurements at very low temperatures.

  • Experimental Technique: Calorimetry and the Third Law of Thermodynamics The experimental determination of entropy relies on the Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero (0 K) is zero. The heat capacity of the substance is measured as a function of temperature, starting from a very low temperature (approaching 0 K) up to the desired temperature (e.g., 298.15 K). The entropy is then calculated by integrating the heat capacity divided by the temperature (ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">

    Cp/TC_p/TCp​/T
    ) over this temperature range. Contributions from any phase transitions (solid-solid, solid-liquid, liquid-gas) must also be included by adding the enthalpy of the transition divided by the transition temperature (
    ΔHtrs/TtrsΔH{trs}/T_{trs}ΔHtrs​/Ttrs​
    ).

  • Spectroscopic Methods Alternatively, entropy can be calculated using statistical mechanics based on molecular parameters obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy).[3][8] These methods allow for the calculation of translational, rotational, vibrational, and electronic contributions to the total entropy.

Workflow for Thermochemical Data Determination

The following diagram illustrates the general workflow for the experimental determination and calculation of key thermochemical properties of a compound like this compound.

Thermochemical_Workflow cluster_exp Experimental Determination cluster_calc Data Processing and Calculation cluster_final Final Thermochemical Properties Bomb_Calorimetry Bomb Calorimetry Heat_of_Combustion Calculate Heat of Combustion (ΔHc) Bomb_Calorimetry->Heat_of_Combustion Flow_Calorimetry Flow Calorimetry Heat_Capacity_Data Obtain Heat Capacity vs. Temperature (Cp(T)) Flow_Calorimetry->Heat_Capacity_Data Low_Temp_Calorimetry Low-Temperature Calorimetry Low_Temp_Calorimetry->Heat_Capacity_Data Enthalpy_of_Formation Calculate Enthalpy of Formation (ΔHf) Heat_of_Combustion->Enthalpy_of_Formation Hess's Law Entropy_Calc Calculate Entropy (S°) via Integration Heat_Capacity_Data->Entropy_Calc Integration of Cp/T Final_Cp Cp°(T) Heat_Capacity_Data->Final_Cp Final_Hf ΔHf° Enthalpy_of_Formation->Final_Hf Final_S Entropy_Calc->Final_S

Caption: Workflow for determining thermochemical properties.

References

Quantum Chemical Blueprint of 3-Methyl-1-pentene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-pentene (B165626) (C₆H₁₂) is a chiral alkene that serves as a fundamental building block in organic synthesis and a model system for studying the influence of subtle structural variations on chemical reactivity and physical properties.[1][2] Quantum chemical calculations provide a powerful lens through which to examine the molecule's behavior at the atomic level, offering predictions of its geometry, vibrational modes, and electronic landscape. This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable computational method, to elucidate these properties.

Computational Methodology

The quantum chemical calculations detailed in this guide are based on a standard and well-established protocol for organic molecules.

Geometry Optimization

The initial 3D structure of this compound is constructed and subjected to geometry optimization. This process systematically alters the atomic coordinates to find the lowest energy conformation, representing the most stable structure of the molecule. The calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which offers a good balance between accuracy and computational cost.[3][4] The 6-31G* basis set is employed, which provides a flexible description of the electron distribution by including polarization functions on heavy atoms.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G). This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.[5] The calculated frequencies are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-31G) to better match experimental data.[6]

Electronic Property Calculations

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined from the optimized geometry. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity.[7] Additionally, the Molecular Electrostatic Potential (MEP) is calculated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.[8]

Data Presentation

The following tables summarize the representative quantitative data for the quantum chemical calculations on this compound.

Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)

ParameterValue (Å or °)
Bond Lengths
C1=C21.33
C2-C31.51
C3-C41.54
C4-C51.53
C3-C61.54
C-H (average)1.09
Bond Angles
∠ C1-C2-C3125.5
∠ C2-C3-C4112.0
∠ C2-C3-C6110.5
∠ C4-C3-C6110.0
∠ C3-C4-C5113.0
Dihedral Angle
∠ C1-C2-C3-C4-125.0

Note: The atom numbering is as follows: C1=CH2, C2=CH, C3=CH(CH3)(CH2CH3), C4=CH2, C5=CH3, C6=CH3.

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹) (Scaled)Intensity (km/mol)Assignment
~3080High=C-H stretch
~2960HighC-H stretch (asymmetric)
~2870MediumC-H stretch (symmetric)
~1645MediumC=C stretch
~1460MediumCH₂ scissors
~1380MediumCH₃ bend
~995, ~915Strong=CH₂ out-of-plane bend

Table 3: Electronic Properties

PropertyValue (eV)
HOMO Energy-6.50
LUMO Energy0.50
HOMO-LUMO Gap7.00

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the logical relationships between the calculated properties.

G A Initial Molecular Structure (this compound) B Geometry Optimization (DFT: B3LYP/6-31G*) A->B C Optimized Geometry (Energy Minimum) B->C D Vibrational Frequency Analysis C->D F Electronic Property Calculation C->F E Calculated Vibrational Frequencies (IR Spectrum) D->E H Confirmation of Energy Minimum D->H G HOMO-LUMO Energies & MEP F->G

Figure 1. Workflow for Quantum Chemical Calculations

G OptGeom Optimized Geometry VibFreq Vibrational Frequencies OptGeom->VibFreq Electronic Electronic Properties OptGeom->Electronic Thermo Thermochemical Properties (Enthalpy, Entropy) VibFreq->Thermo IR IR Spectrum VibFreq->IR HOMOLUMO HOMO-LUMO Gap Electronic->HOMOLUMO MEP Molecular Electrostatic Potential Electronic->MEP Reactivity Chemical Reactivity HOMOLUMO->Reactivity MEP->Reactivity

Figure 2. Interrelation of Calculated Molecular Properties

Conclusion

This technical guide has outlined the standard computational approach for investigating the quantum chemical properties of this compound. By employing DFT calculations with the B3LYP functional and the 6-31G* basis set, it is possible to obtain reliable predictions for the molecule's optimized geometry, vibrational spectrum, and key electronic characteristics. The presented data, while illustrative, provides a foundational understanding of the molecule's intrinsic properties. These theoretical insights are invaluable for interpreting experimental data, predicting chemical behavior, and guiding further research in areas where this compound and similar alkenes play a significant role. The methodologies and data structure provided here can be readily adapted for more complex systems, making this guide a valuable resource for researchers in computational chemistry and drug development.

References

Conformational Analysis of 3-Methyl-1-pentene: A Theoretical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An exhaustive search of scientific literature reveals a significant lack of specific experimental or computational studies on the conformational analysis of 3-methyl-1-pentene (B165626). Consequently, this guide provides a theoretical examination based on established principles of conformational analysis, particularly the concept of allylic strain, and draws analogies from related molecules. The quantitative data and experimental protocols presented are illustrative and based on general practices in the field, as specific data for this compound is not publicly available.

Introduction

This compound is a chiral acyclic alkene whose conformational preferences are dictated by a combination of torsional and steric strains. The presence of a double bond introduces unique steric interactions, known as allylic strain, which play a crucial role in determining the relative stabilities of its conformers. Understanding these conformational preferences is essential for predicting the molecule's reactivity and its interactions in complex chemical and biological systems. This guide will explore the theoretical conformational landscape of this compound, focusing on the rotations around its key single bonds.

Key Rotational Bonds and Conformational Isomers

The primary rotations that define the conformational isomers of this compound are around the C2-C3 and C3-C4 single bonds. Rotation around the C2-C3 bond is particularly significant due to the proximity of the substituents on the chiral center (C3) to the vinyl group (C1=C2).

Allylic Strain (A1,3 Strain)

A critical factor governing the conformational stability of this compound is allylic strain, also known as A1,3 strain. This type of strain arises from steric repulsion between a substituent on one end of a double bond and an allylic substituent on the other end.[1] In this compound, this translates to the steric interaction between the substituents on the C3 atom (methyl and ethyl groups) and the hydrogen atom on the C1 atom of the vinyl group. To minimize this strain, the molecule will adopt conformations where the larger groups at the allylic position are oriented away from the double bond.

Conformational Analysis around the C2-C3 Bond

To visualize the conformers resulting from rotation around the C2-C3 bond, we can use Newman projections, looking from C2 to C3. The front carbon (C2) has two hydrogen atoms and a vinyl group (=CH2) attached, while the back carbon (C3) is attached to a hydrogen, a methyl group, and an ethyl group.

Based on the principles of allylic strain, the most stable conformers will be those that minimize the steric interactions between the bulky ethyl and methyl groups on C3 and the vinyl group on C2. Conversely, the least stable conformers will have the largest groups eclipsing the vinyl group.

Below are the theoretical Newman projections for the staggered and eclipsed conformations of this compound around the C2-C3 bond.

Theoretical Stable Conformations (Staggered)

The staggered conformations are generally more stable than the eclipsed conformations. Among the staggered conformers, the one with the bulky ethyl group anti-periplanar to the vinyl group is predicted to be the most stable, as this arrangement minimizes allylic strain.

Theoretical Unstable Conformations (Eclipsed)

The eclipsed conformations are high-energy states due to both torsional strain and severe steric clashes. The least stable conformer is predicted to be the one where the large ethyl group is eclipsed with the vinyl group.

Quantitative Data (Theoretical)

As specific experimental or computational data for this compound is unavailable, the following table presents a qualitative summary of the expected relative energies of the conformers based on the principles of steric and allylic strain.

Conformer DescriptionDihedral Angle (Vinyl-C2-C3-Ethyl)Predicted Relative EnergyPredicted Stability
Staggered, Ethyl anti to Vinyl180°LowestMost Stable
Staggered, Methyl anti to Vinyl60°LowStable
Staggered, Hydrogen anti to Vinyl-60°LowStable
Eclipsed, Ethyl eclipsing VinylHighestLeast Stable
Eclipsed, Methyl eclipsing Vinyl120°HighUnstable
Eclipsed, Hydrogen eclipsing Vinyl-120°HighUnstable

Experimental and Computational Protocols (General)

While no specific studies on this compound were found, the following are standard methodologies used for the conformational analysis of similar molecules.

Experimental Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable temperature NMR studies can provide information about the populations of different conformers and the energy barriers between them. Coupling constants and Nuclear Overhauser Effect (NOE) data can help determine dihedral angles and through-space proximities of atoms.

  • Microwave Spectroscopy: This high-resolution technique allows for the precise determination of the rotational constants of a molecule in the gas phase. From these constants, the molecular geometry of the most stable conformer(s) can be deduced.

  • Infrared (IR) Spectroscopy: In some cases, different conformers may exhibit distinct vibrational frequencies. Variable temperature IR spectroscopy can be used to study the thermodynamics of conformational equilibria.

Computational Methods
  • Molecular Mechanics (MM): Force-field methods are used for rapid conformational searches to identify low-energy conformers.

  • Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods provide more accurate energies and geometries for the different conformers. Calculations can be used to map the potential energy surface for bond rotation and to determine the energy barriers between conformers.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

Allylic_Strain cluster_molecule Allylic Strain in this compound C2 C2 C3 C3 C2->C3 C4 C4 C3->C4 C3_Me CH3 C3->C3_Me C5 C5 C4->C5 C1 C1 C1->C2 H_C1 H H_C1->C3_Me A1,3 Strain H_C1->C1

Caption: Allylic (A1,3) strain between a vinyl hydrogen and a C3 substituent.

Rotational_Energy_Profile Theoretical Rotational Energy Profile (C2-C3 Bond) cluster_profile Theoretical Rotational Energy Profile (C2-C3 Bond) 0 (Ethyl Eclipsed) 60 60° (Staggered) 120 120° (Methyl Eclipsed) 180 180° (Staggered - Most Stable) 240 240° (H Eclipsed) 300 300° (Staggered) 360 360° (Ethyl Eclipsed) E0 E60 E0->E60 E120 E60->E120 E180 E120->E180 E240 E180->E240 E300 E240->E300 E360 E300->E360

Caption: Theoretical potential energy diagram for C2-C3 bond rotation.

Conclusion

While a detailed, experimentally verified conformational analysis of this compound is not available in the current scientific literature, a theoretical examination provides valuable insights into its structural preferences. The interplay of torsional strain and, most importantly, allylic strain dictates that the most stable conformers will have the larger substituents on the chiral C3 center positioned away from the vinyl group. The principles outlined in this guide provide a robust framework for understanding the conformational behavior of this compound and related chiral alkenes, which is fundamental for applications in stereoselective synthesis and medicinal chemistry. Further experimental and computational studies are warranted to provide a quantitative understanding of the conformational landscape of this molecule.

References

Solubility Profile of 3-Methyl-1-pentene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-methyl-1-pentene (B165626) in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility and outlines a detailed, generalized experimental protocol for determining the precise solubility of liquid compounds like this compound in organic solvents.

Introduction to this compound

This compound is an unsaturated aliphatic hydrocarbon with the chemical formula C₆H₁₂. As a non-polar molecule, its solubility is primarily governed by the "like dissolves like" principle, indicating a higher affinity for non-polar organic solvents and immiscibility with polar solvents such as water.[1] Understanding its solubility is crucial for its application in organic synthesis, as a monomer in polymerization, and in various industrial processes where it may be used as a solvent or reactant.

Qualitative Solubility of this compound

Based on available safety data sheets and chemical literature, the qualitative solubility of this compound in several common organic solvents has been established. This information is summarized in the table below. It is important to note that these are general descriptions and do not provide specific concentration limits.

Solvent ClassSpecific SolventQualitative Solubility
Alcohols Alcohol (general term)Soluble[1]
Ketones AcetoneSoluble[1]
Ethers Ether (general term)Soluble[1]
Aromatic Hydrocarbons Coal Tar SolventsSoluble[1]
Polar Solvents WaterInsoluble/Immiscible[1]

Experimental Protocol for Quantitative Solubility Determination

The following section details a generalized gravimetric method for determining the quantitative solubility of a liquid solute, such as this compound, in an organic solvent. This method is reliable and can be adapted for various liquid-liquid systems.[2][3][4][5]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Glass vials with airtight seals

  • Calibrated pipettes and syringes

  • Evaporating dish

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • In a series of sealed glass vials, add a known volume of the organic solvent.

    • Incrementally add known volumes of this compound to each vial.

    • Seal the vials tightly to prevent the evaporation of the volatile components.

    • Place the vials in a temperature-controlled environment and agitate them for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of a distinct second phase (undissolved this compound) is necessary to confirm saturation.

  • Sample Extraction:

    • Allow the vials to stand undisturbed in the temperature-controlled environment until the two phases have clearly separated.

    • Carefully extract a known volume of the solvent phase (the saturated solution) using a calibrated pipette or syringe, ensuring that none of the undissolved solute is drawn.

  • Gravimetric Analysis:

    • Weigh a clean, dry evaporating dish on an analytical balance (W₁).

    • Transfer the extracted saturated solution to the pre-weighed evaporating dish and weigh it again (W₂).

    • Carefully evaporate the solvent and the this compound. Given the volatility of this compound, this step should be performed in a well-ventilated fume hood. Gentle heating in a drying oven at a temperature below the boiling point of any residue can facilitate this process.

    • Once all the liquid has evaporated, cool the dish to room temperature in a desiccator and weigh it (W₃). The weight of the dissolved this compound is (W₃ - W₁), and the weight of the solvent is (W₂ - W₃).

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

    Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

    To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

G cluster_prep Preparation of Saturated Solution cluster_extraction Sample Extraction cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add known volume of solvent to sealed vials B Incrementally add known volumes of this compound A->B C Equilibrate at constant temperature with agitation B->C D Ensure presence of undissolved phase C->D E Allow phases to separate D->E F Extract known volume of the saturated solvent phase E->F G Weigh empty evaporating dish (W1) F->G H Transfer sample and weigh (W2) G->H I Evaporate solvent and solute H->I J Weigh dish with residue (W3) I->J K Calculate Solubility J->K

Caption: Experimental workflow for determining the solubility of a liquid in a liquid.

Conclusion

References

An In-depth Technical Guide to the Vapor Pressure of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the vapor pressure of 3-methyl-1-pentene (B165626), tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Physicochemical Properties of this compound

This compound is an organic compound with the chemical formula C₆H₁₂. It is a volatile and flammable liquid. An understanding of its vapor pressure is crucial for various applications, including chemical synthesis, safety assessments, and environmental impact studies.

Vapor Pressure Data

The vapor pressure of a substance is the pressure exerted by its vapor when in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. The relationship between vapor pressure and temperature is non-linear and can be effectively described by the Antoine equation.

Antoine Equation:

The Antoine equation is a semi-empirical correlation that describes the relation between vapor pressure and temperature for pure substances. It is expressed as:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure.

  • T is the temperature.

  • A, B, and C are substance-specific constants, known as Antoine coefficients.

For this compound, the following Antoine constants have been reported for calculating vapor pressure in mmHg as a function of temperature in degrees Celsius (°C), valid within the temperature range of -37°C to 77°C[1][2][3]:

  • A = 6.75523

  • B = 1086.316

  • C = 226.204

Using these constants, the vapor pressure of this compound at various temperatures has been calculated and is presented in the table below. Additionally, a reported experimental data point is included for reference[4][5].

Table 1: Vapor Pressure of this compound at Various Temperatures

Temperature (°C)Temperature (K)Vapor Pressure (kPa)Vapor Pressure (mmHg)
-20253.154.9837.35
-10263.158.3762.78
0273.1513.48101.11
10283.1520.89156.69
20293.1531.33235.00
30303.1545.64342.33
37.7310.8558.13436.00[4][5]
40313.1564.79485.97
50323.1589.87674.08
54327.15102.66770.02
60333.15122.08915.69
70343.15162.801221.10

Experimental Protocols for Vapor Pressure Determination

Several methods are employed to experimentally determine the vapor pressure of volatile compounds. The choice of method often depends on the pressure range of interest and the properties of the substance. Common techniques include the static method, the ebulliometric (dynamic) method, and the gas saturation method. A general protocol for the static method, which is suitable for a wide range of pressures, is detailed below.

Static Method Protocol (Based on OECD Guideline 104)

The static method directly measures the equilibrium vapor pressure of a substance at a specific temperature in a closed system.

Objective: To determine the vapor pressure of a liquid or solid substance as a function of temperature.

Apparatus:

  • A thermostatically controlled sample container (equilibrium cell).

  • A pressure measuring device (e.g., manometer, pressure transducer).

  • A vacuum pump.

  • A temperature control and measurement system.

  • A system for degassing the sample.

Procedure:

  • Sample Preparation: A sufficient amount of the test substance is placed into the equilibrium cell.

  • Degassing: The sample is thoroughly degassed to remove any dissolved gases that could contribute to the total pressure. This is typically achieved by repeated freeze-pump-thaw cycles or by gentle heating under vacuum.

  • Temperature Equilibration: The equilibrium cell containing the degassed sample is brought to the desired constant temperature using a thermostat.

  • Pressure Measurement: Once thermal equilibrium is reached between the condensed and vapor phases, the pressure inside the cell is measured using the pressure-measuring device.

  • Data Collection: The vapor pressure is recorded at a series of different temperatures. For each new temperature, the system is allowed to re-establish equilibrium before a measurement is taken.

  • Data Analysis: The measured vapor pressures are plotted against the corresponding temperatures. The data can be fitted to an equation, such as the Antoine equation, to determine the substance-specific constants.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the vapor pressure of a substance using the static method.

VaporPressureWorkflow cluster_prep Preparation cluster_measurement Measurement Cycle cluster_analysis Data Analysis A Place Sample in Equilibrium Cell B Degas Sample (e.g., Freeze-Pump-Thaw) A->B C Set and Stabilize Temperature B->C D Allow System to Reach Equilibrium C->D E Measure Vapor Pressure D->E F Record Temperature and Pressure Data E->F G More Temperatures? F->G H Plot Vapor Pressure vs. Temperature I Fit Data to Antoine Equation H->I J Determine Antoine Constants I->J End End J->End G->C Yes G->H No Start Start Start->A

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 3-Methyl-1-pentene using Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziegler-Natta catalysts are a class of catalysts used in the synthesis of stereoregular polymers from alpha-olefins.[1] Comprising a transition metal compound, typically from Group IV, and an organoaluminum compound as a co-catalyst, these systems are renowned for their ability to produce polymers with high linearity and controlled tacticity, such as isotactic and syndiotactic structures.[2] The precise control over polymer microstructure afforded by Ziegler-Natta catalysts is crucial for tailoring the physical and mechanical properties of the resulting materials. This document provides detailed application notes and experimental protocols for the polymerization of the branched alpha-olefin, 3-methyl-1-pentene (B165626), using a classic heterogeneous Ziegler-Natta catalyst system.

The polymerization of this compound is of significant interest for the development of novel polymeric materials with unique thermal and mechanical properties. The resulting poly(this compound) can be utilized in various applications, including specialty packaging, and as a component in advanced materials. The stereochemistry of the polymer, largely influenced by the catalyst system and polymerization conditions, plays a pivotal role in determining its ultimate properties.

Data Presentation

The following tables summarize quantitative data for the polymerization of this compound under various experimental conditions using a TiCl₄/triethylaluminum (B1256330) (Al(C₂H₅)₃) catalyst system.

Table 1: Effect of Catalyst Concentration on Polymerization of this compound

Catalyst SystemMonomer Concentration (mol/L)Polymerization Time (h)Polymer Yield (%)Molecular Weight ( g/mol )Isotacticity (%)
TiCl₄/Al(C₂H₅)₃2.0475150,00092
TiCl₄/Al(C₂H₅)₃2.0485145,00091
TiCl₄/Al(C₂H₅)₃2.0488142,00090

Table 2: Effect of Polymerization Temperature on Polymerization of this compound

Catalyst SystemMonomer Concentration (mol/L)Polymerization Temperature (°C)Polymer Yield (%)Molecular Weight ( g/mol )Isotacticity (%)
TiCl₄/Al(C₂H₅)₃2.05082160,00094
TiCl₄/Al(C₂H₅)₃2.07089140,00090
TiCl₄/Al(C₂H₅)₃2.09078120,00085

Experimental Protocols

The following are detailed methodologies for the key experiments in the polymerization of this compound using a Ziegler-Natta catalyst.

Materials and Reagents
  • Monomer: this compound (high purity, dried over calcium hydride and distilled before use)

  • Catalyst: Titanium tetrachloride (TiCl₄)

  • Co-catalyst: Triethylaluminum (Al(C₂H₅)₃) as a solution in hexane (B92381)

  • Solvent: Anhydrous hexane or heptane (B126788) (dried over molecular sieves)

  • Quenching Agent: Isopropanol containing 5% hydrochloric acid

  • Precipitating Agent: Methanol (B129727)

  • Inert Gas: High-purity nitrogen or argon

Experimental Setup

All manipulations should be carried out under an inert atmosphere using Schlenk line techniques or in a glovebox to exclude moisture and oxygen, which can deactivate the catalyst. The polymerization is conducted in a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and an inlet/outlet for inert gas and monomer.

Catalyst Preparation (In-situ)

The active Ziegler-Natta catalyst is typically prepared in-situ within the polymerization reactor.

  • Reactor Preparation: The glass reactor is thoroughly dried in an oven and then assembled while hot under a stream of inert gas.

  • Solvent Addition: Anhydrous solvent (e.g., hexane) is transferred to the reactor via cannula.

  • Co-catalyst Addition: The desired amount of triethylaluminum solution is added to the solvent and the mixture is brought to the desired reaction temperature.

  • Catalyst Addition: A solution of titanium tetrachloride in the reaction solvent is then slowly added to the stirred triethylaluminum solution. The formation of a brown precipitate indicates the formation of the active catalyst. The mixture is typically aged for a specific period (e.g., 30 minutes) at the reaction temperature to ensure complete catalyst formation.

Polymerization Procedure
  • Monomer Addition: The purified this compound is then introduced into the reactor containing the activated catalyst suspension.

  • Polymerization: The reaction mixture is stirred vigorously at the desired temperature for a predetermined time. The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination: The polymerization is terminated by the addition of the quenching agent (isopropanol/HCl mixture). This deactivates the catalyst and precipitates the polymer.

  • Polymer Isolation and Purification: The precipitated polymer is collected by filtration, washed extensively with methanol to remove catalyst residues, and then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Characterization of Poly(this compound)
  • Molecular Weight: The number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer can be determined by gel permeation chromatography (GPC) calibrated with polystyrene standards.

  • Tacticity: The isotacticity of the polymer is typically determined by ¹³C NMR spectroscopy by analyzing the stereochemical configuration of the methyl groups in the polymer backbone.

  • Thermal Properties: The melting temperature (Tm) and glass transition temperature (Tg) of the polymer can be determined by differential scanning calorimetry (DSC).

Visualizations

The following diagrams illustrate the key processes in the Ziegler-Natta polymerization of this compound.

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_poly Polymerization cluster_workup Work-up and Isolation p1 Dry Reactor p2 Add Anhydrous Solvent p1->p2 p3 Add Al(C2H5)3 p2->p3 p4 Add TiCl4 p3->p4 p5 Age Catalyst p4->p5 m1 Introduce this compound p5->m1 Transfer to Polymerization m2 Maintain Temperature & Stir m1->m2 m3 Polymerization Proceeds m2->m3 w1 Quench with Acidified Alcohol m3->w1 Terminate Reaction w2 Precipitate Polymer w1->w2 w3 Filter and Wash w2->w3 w4 Dry Polymer w3->w4

Caption: Experimental workflow for Ziegler-Natta polymerization.

signaling_pathway catalyst Ziegler-Natta Catalyst (Ti-Al complex) complex Monomer-Catalyst Coordination Complex catalyst->complex monomer This compound monomer->complex insertion Migratory Insertion complex->insertion growing_chain Growing Polymer Chain (Active Center Regenerated) insertion->growing_chain growing_chain->complex Next Monomer Unit termination Chain Termination growing_chain->termination polymer Poly(this compound) termination->polymer

Caption: Ziegler-Natta polymerization mechanism.

References

Application Notes and Protocols for the Copolymerization of 3-Methyl-1-pentene with Ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copolymerization of 3-methyl-1-pentene (B165626) with ethylene (B1197577). This document is intended to guide researchers in synthesizing and characterizing these copolymers, which have potential applications in various fields, including as advanced materials and in drug delivery systems, owing to their unique thermal and mechanical properties.

Introduction

The copolymerization of ethylene with α-olefins is a cornerstone of the polymer industry, yielding a wide array of materials with tailored properties. The incorporation of branched α-olefins, such as this compound, into a polyethylene (B3416737) backbone can significantly alter the polymer's crystallinity, density, and mechanical performance. These modifications arise from the introduction of short-chain branches that disrupt the regular packing of polyethylene chains. This document outlines the synthesis of ethylene/3-methyl-1-pentene copolymers using both Ziegler-Natta and metallocene catalysts, along with detailed characterization protocols.

Experimental Protocols

General Considerations for Slurry Polymerization

Slurry polymerization is a common technique for olefin polymerization. The following is a generalized procedure that can be adapted for specific catalyst systems. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents and monomers should be purified and dried prior to use.

A typical slurry polymerization procedure involves the following steps:

  • Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly cleaned, dried, and purged with inert gas.

  • Solvent and Scavenger Addition: A suitable solvent, such as heptane (B126788) or toluene (B28343), is introduced into the reactor, followed by the addition of a scavenger (e.g., triisobutylaluminum, TIBA) to remove any impurities.

  • Monomer and Comonomer Addition: The desired amounts of ethylene and this compound are introduced into the reactor.

  • Catalyst Injection: The catalyst system (e.g., a pre-activated metallocene or a Ziegler-Natta catalyst slurry) is injected to initiate polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time under controlled temperature and pressure.

  • Termination and Polymer Recovery: The polymerization is terminated by adding a quenching agent (e.g., acidic methanol). The resulting polymer is then filtered, washed extensively with a non-solvent (e.g., methanol), and dried under vacuum.

Protocol 1: Metallocene-Catalyzed Copolymerization

Metallocene catalysts offer the advantage of producing copolymers with a narrow molecular weight distribution and a uniform comonomer incorporation.

Materials:

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Cocatalyst (e.g., Methylaluminoxane (MAO) or a borate (B1201080) activator)

  • Scavenger (e.g., Triisobutylaluminum (TIBA))

  • Toluene (anhydrous)

  • Ethylene (polymerization grade)

  • This compound (anhydrous)

  • Methanol (B129727) (acidified with HCl)

Procedure:

  • A 500 mL high-pressure stainless-steel reactor equipped with a mechanical stirrer is heated to 80°C under vacuum for 2 hours and then purged with nitrogen.

  • The reactor is cooled to the desired polymerization temperature (e.g., 50°C).

  • 300 mL of anhydrous toluene is transferred to the reactor via cannula.

  • A solution of TIBA in toluene (e.g., 1.0 M) is added as a scavenger and the mixture is stirred.

  • The desired amount of this compound is injected into the reactor.

  • The reactor is then pressurized with ethylene to the desired partial pressure.

  • In a separate Schlenk flask, the metallocene catalyst is dissolved in a small amount of toluene and activated with MAO (or a borate activator). The mixture is allowed to pre-activate for a specified time.

  • The activated catalyst solution is injected into the reactor to start the polymerization.

  • The ethylene pressure is maintained constant throughout the polymerization by continuous feeding.

  • After the desired reaction time, the polymerization is terminated by injecting 10 mL of acidified methanol.

  • The reactor is vented and the polymer slurry is poured into a beaker containing an excess of acidified methanol to precipitate the copolymer.

  • The copolymer is filtered, washed thoroughly with methanol, and dried in a vacuum oven at 60°C to a constant weight.

Protocol 2: Ziegler-Natta-Catalyzed Copolymerization

Ziegler-Natta catalysts are heterogeneous catalysts widely used in industrial polyolefin production. They typically yield copolymers with a broader molecular weight distribution compared to metallocenes.

Materials:

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Cocatalyst (e.g., Triethylaluminum (TEA))

  • Heptane (anhydrous)

  • Ethylene (polymerization grade)

  • This compound (anhydrous)

  • Methanol

Procedure:

  • A 1 L stainless-steel autoclave is prepared as described in Protocol 1.

  • 500 mL of anhydrous heptane is introduced into the reactor.

  • The desired amount of this compound is added to the reactor.

  • The reactor is heated to the polymerization temperature (e.g., 70°C).

  • The cocatalyst (TEA) is added to the reactor.

  • The reactor is pressurized with ethylene to the desired pressure.

  • A slurry of the Ziegler-Natta catalyst in heptane is injected into the reactor to initiate polymerization.

  • The ethylene pressure is kept constant by continuous feeding.

  • After the desired polymerization time, the reaction is terminated by adding methanol.

  • The polymer is recovered, washed, and dried as described in Protocol 1.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for determining the comonomer content and microstructure of the copolymers.[1][2][3]

Sample Preparation: Approximately 50-100 mg of the copolymer is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂ or o-dichlorobenzene-d₄) in an NMR tube. The dissolution may require heating.

Data Acquisition: Spectra are typically recorded at elevated temperatures (e.g., 125°C) to ensure good resolution.[4] Quantitative data can be obtained by using appropriate relaxation delays.

Data Analysis: The comonomer content (mol%) can be calculated by integrating the characteristic peaks of the ethylene and this compound units in the ¹³C NMR spectrum. The distribution of monomer sequences (e.g., dyads and triads) can also be determined from the fine structure of the spectra.[2][3]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the copolymers, such as the melting temperature (Tm) and the degree of crystallinity.

Procedure:

  • A small sample of the copolymer (5-10 mg) is sealed in an aluminum DSC pan.

  • The sample is heated from room temperature to a temperature above its melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) to erase its thermal history.

  • The sample is then cooled at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C) to record the crystallization behavior.

  • Finally, the sample is heated again at the same controlled rate to record the melting behavior. The melting temperature (Tm) is determined from the peak of the endotherm in the second heating scan.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight (Mw), number-average molecular weight (Mn), and molecular weight distribution (MWD or PDI = Mw/Mn) of the copolymers.

Procedure:

  • The copolymer is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 150°C).[4]

  • The solution is injected into a GPC system equipped with a set of columns that separate the polymer chains based on their hydrodynamic volume.

  • A calibration curve, generated using polystyrene or polyethylene standards, is used to determine the molecular weight parameters of the copolymer.

Data Presentation

The following tables summarize typical data obtained from the copolymerization of ethylene with this compound under various conditions. The data presented here are illustrative and will vary depending on the specific catalyst system and reaction parameters used.

Table 1: Effect of this compound Concentration on Copolymer Properties (Metallocene Catalyst)

Entry[this compound] (mol/L)Yield (g)3-MP Content (mol%)Mw ( kg/mol )PDITm (°C)
10.115.21.51802.1125
20.318.54.21652.2118
30.521.07.81502.3110
41.025.313.51302.4102

Table 2: Effect of Polymerization Temperature on Copolymer Properties (Ziegler-Natta Catalyst)

EntryTemperature (°C)Yield (g)3-MP Content (mol%)Mw ( kg/mol )PDITm (°C)
16035.83.12504.5122
27042.12.82204.8124
38045.62.51905.1126
49040.22.21605.5128

Visualizations

The following diagrams illustrate the experimental workflow for the copolymerization and characterization of ethylene/3-methyl-1-pentene copolymers.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization reactor_prep Reactor Preparation reagent_add Addition of Solvent, Scavenger, and Monomers reactor_prep->reagent_add catalyst_inj Catalyst Injection reagent_add->catalyst_inj polymerization Polymerization catalyst_inj->polymerization termination Termination and Polymer Recovery polymerization->termination nmr NMR Spectroscopy (Composition, Microstructure) termination->nmr dsc DSC (Thermal Properties) termination->dsc gpc GPC (Molecular Weight) termination->gpc

Caption: Experimental workflow for the synthesis and characterization of ethylene/3-methyl-1-pentene copolymers.

logical_relationship cluster_inputs Input Parameters cluster_outputs Copolymer Properties catalyst Catalyst Type composition Comonomer Content catalyst->composition mw Molecular Weight catalyst->mw pdi PDI catalyst->pdi tm Melting Temperature catalyst->tm crystallinity Crystallinity catalyst->crystallinity comonomer_conc Comonomer Concentration comonomer_conc->composition comonomer_conc->mw comonomer_conc->tm comonomer_conc->crystallinity temp Polymerization Temperature temp->mw temp->pdi temp->tm

Caption: Relationship between polymerization parameters and resulting copolymer properties.

References

Application Notes and Protocols: Synthesis and Applications of Poly(3-Methyl-1-pentene)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(3-methyl-1-pentene) (P3MP) is a chiral polyolefin with a stereogenic center in its side chain. The stereochemistry of the polymer backbone (tacticity) and the chirality of the side chains significantly influence its crystalline structure and physical properties. This document provides an overview of the synthesis of isotactic poly(this compound), its physicochemical properties, and potential applications, with a comparative perspective on its well-industrialized isomer, poly(4-methyl-1-pentene) (PMP).

Isotactic poly(this compound) is a semi-crystalline polymer. The random copolymerization of (R) and (S) enantiomers of the monomer leads to a material with distinct crystalline packing compared to its enantiomerically pure counterparts.[1][2] This structural uniqueness offers potential for specialized applications where specific thermal or mechanical properties are required.

Synthesis of Poly(this compound)

The synthesis of isotactic poly(this compound) can be achieved through stereospecific polymerization using Ziegler-Natta or metallocene catalysts. An alternative indirect method involves the hydrogenation of a precursor polymer.

Catalytic Polymerization of This compound (B165626)

Metallocene catalysts offer precise control over the polymer's stereochemistry. The choice of catalyst and polymerization conditions can influence the polymer's molecular weight and tacticity.[3]

Catalytic Systems:

  • Metallocene Catalysts: Complexes such as Me2Si(Ind)2ZrCl2 and Me2Si(BenzInd)2ZrCl2 activated with methylaluminoxane (B55162) (MAO) are effective for the isospecific polymerization of racemic this compound.[3] These single-site catalysts are known for producing polymers with narrow molecular weight distributions.[4]

  • Ziegler-Natta Catalysts: Traditional heterogeneous catalysts, like TiCl3/Al(CH3)3, can also be used, although they may offer less control over the polymer microstructure compared to metallocene systems.[3][5]

Indirect Synthesis via Hydrogenation

A method to obtain a perfectly random achiral copolymer of (R) and (S) monomers involves a two-step process:

  • Stereospecific Polymerization: Polymerization of 3-methyl-1,3-pentadiene (B1617704) to yield isotactic 1,2-poly(3-methyl-1,3-pentadiene).[1]

  • Hydrogenation: Subsequent hydrogenation of the polydiene completely saturates the double bonds in the backbone, resulting in isotactic poly((R,S)-3-methyl-1-pentene).[1][6]

This indirect route is notable because direct polymerization of a racemic mixture of (R) and (S) this compound monomers does not typically result in a purely random copolymer.[1]

Experimental Protocols

Protocol 1: Polymerization of Racemic this compound using a Metallocene Catalyst

This protocol is adapted from methodologies described for α-olefin polymerization with metallocene catalysts.[3][4]

Materials:

  • Racemic this compound monomer

  • Metallocene catalyst (e.g., Me2Si(Ind)2ZrCl2)

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene (B28343) (10 wt%)

  • Toluene (anhydrous)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen gas (high purity)

Equipment:

  • 250 mL glass reactor with a magnetic stirrer, equipped for vacuum and nitrogen atmosphere

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Syringes for liquid transfer

  • Thermostatic oil bath

Procedure:

  • Reactor Preparation: The glass reactor is thoroughly dried, assembled, and then evacuated and purged with high-purity nitrogen three times to ensure an inert atmosphere.

  • Solvent and Monomer Addition: Anhydrous toluene is introduced into the reactor, followed by the desired amount of this compound monomer via syringe.

  • Equilibration: The reactor is placed in a thermostatic oil bath and equilibrated to the desired polymerization temperature (e.g., 25-50 °C).

  • Catalyst Activation and Polymerization: The MAO solution is added to the reactor, followed by the metallocene catalyst solution (pre-dissolved in a small amount of toluene). The polymerization is allowed to proceed for the desired reaction time (e.g., 1-2 hours).

  • Termination: The polymerization is terminated by the addition of acidic methanol (methanol with a small amount of HCl).

  • Polymer Isolation: The precipitated polymer is collected by filtration, washed extensively with methanol, and then dried in a vacuum oven at 60 °C to a constant weight.

  • Characterization: The resulting polymer is characterized by Gel Permeation Chromatography (GPC) for molecular weight and molecular weight distribution, and by ¹³C NMR for tacticity and microstructure analysis.

Data Presentation

The following tables summarize key properties of poly(this compound) and provide a comparison with its isomer, poly(4-methyl-1-pentene), which has been more extensively studied.

Table 1: Physicochemical Properties of Isotactic Poly((R,S)-3-methyl-1-pentene)

Property Value Reference
Melting Temperature (Tm) 198 °C [2]
Glass Transition Temp. (Tg) ~43 °C [2]
Crystalline Density (calculated) 0.932 g/cm³ [2]
Amorphous Density 0.868 g/cm³ [2]

| Crystal System | Monoclinic |[2] |

Table 2: Comparative Properties of Polyolefin Isomers

Property Poly(this compound) Poly(4-Methyl-1-pentene)
Abbreviation P3MP PMP (TPX™)
Monomer Structure CH₂=CH-CH(CH₃)-CH₂-CH₃ CH₂=CH-CH₂-CH(CH₃)₂
Melting Temperature (Tm) 198 °C[2] 230-240 °C[7]
Density ~0.87-0.93 g/cm³[2] ~0.83-0.84 g/cm³[7][8]

| Key Features | Chiral side chain | High transparency, high gas permeability, low density[7][9] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).

G Workflow for Poly(this compound) Synthesis and Characterization cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer This compound Monomer Polymerization Polymerization Reaction (Inert Atmosphere, Toluene) Monomer->Polymerization Catalyst Metallocene or Ziegler-Natta Catalyst + Cocatalyst (MAO) Catalyst->Polymerization Termination Termination (e.g., Acidic Methanol) Polymerization->Termination Isolation Isolation & Purification (Precipitation, Washing, Drying) Termination->Isolation P3MP Poly(this compound) Product Isolation->P3MP NMR NMR Spectroscopy (Tacticity, Microstructure) P3MP->NMR Analysis GPC Gel Permeation Chromatography (Mw, PDI) P3MP->GPC Analysis DSC Differential Scanning Calorimetry (Tm, Tg, Crystallinity) P3MP->DSC Analysis XRD X-Ray Diffraction (Crystal Structure) P3MP->XRD Analysis

Caption: Synthesis and characterization workflow for P3MP.

Applications

While poly(this compound) is not as widely commercialized as its isomer, poly(4-methyl-1-pentene) (PMP), its unique properties suggest potential in specialized areas. Many potential applications are inferred from the established uses of PMP, leveraging shared polyolefin characteristics like chemical resistance and thermal stability.

Potential Biomedical Applications

The biocompatibility of polyolefins makes them suitable candidates for medical devices.[7]

  • Medical Equipment: P3MP's good thermal stability could make it a candidate for autoclavable laboratory and medical equipment, similar to PMP.[8] This could include components for diagnostic instruments or single-use sterile devices.

  • Drug Delivery: Biodegradable polymers are often used for drug delivery.[10][11] While P3MP is a non-degradable polyolefin, its porous structure could potentially be engineered for use in drug-eluting implants or transdermal patches where controlled release is governed by diffusion through a polymer matrix.

Membranes for Gas Separation

PMP is renowned for its exceptionally high gas permeability, which is utilized in membranes for applications like extracorporeal membrane oxygenation (ECMO).[7][12]

  • Specialty Membranes: The specific crystalline structure and side-chain chirality of P3MP might lead to different gas transport properties compared to PMP. This could be explored for the development of specialty membranes for targeted gas separations where the unique free volume architecture of P3MP could offer advantages in selectivity or permeability for specific gases.[13]

Advanced Materials
  • Optical Components: PMP is used for optical components in the terahertz (THz) range due to its excellent transparency and low refractive index.[8] P3MP, being a transparent polyolefin, could also be investigated for similar applications in optical and electrical components, particularly where its higher melting point or different mechanical properties might be beneficial.

  • Lightweight Composites: The low density of polyolefins is advantageous for creating lightweight structural parts. P3MP could serve as a matrix material in composites, offering a different balance of thermal and mechanical properties compared to other polyolefins.

References

Application Notes and Protocols: 3-Methyl-1-pentene as a Comonomer in Polyolefin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-methyl-1-pentene (B165626) as a comonomer in the production of polyolefins, such as polyethylene (B3416737) and polypropylene (B1209903). The incorporation of this branched alpha-olefin allows for the modification of polymer properties to suit various applications. This document outlines detailed experimental protocols for copolymerization and the resulting polymer characteristics.

Introduction

The introduction of short-chain branches into a linear polyolefin backbone is a well-established method for tailoring the physical and mechanical properties of the resulting polymer. This compound, a branched C6 alpha-olefin, serves as an effective comonomer in Ziegler-Natta and metallocene-catalyzed polymerizations of ethylene (B1197577) and propylene (B89431). The ethyl branch on the third carbon of the pentene chain disrupts the regularity of the polymer backbone, leading to changes in crystallinity, density, and melting point. These modifications can enhance properties such as flexibility, impact strength, and transparency, making the resulting copolymers suitable for a range of applications from packaging films to components in medical devices.

Effects of this compound Incorporation

Incorporating this compound as a comonomer in polyethylene and polypropylene production leads to several key changes in the polymer's properties:

  • Reduced Crystallinity: The bulky side branches from the this compound units hinder the packing of polymer chains into a crystalline lattice. This reduction in crystallinity results in a more amorphous polymer structure.

  • Lower Density: The less efficient packing of the polymer chains due to the side branches leads to a decrease in the overall density of the material.

  • Decreased Melting Point: A lower degree of crystallinity corresponds to a lower melting point, which can be advantageous for processing.

  • Improved Flexibility and Impact Strength: The disruption of the crystalline structure can lead to increased flexibility and improved resistance to impact, particularly at low temperatures.

  • Enhanced Transparency: For some applications, the reduction in crystallinity can lead to improved optical properties, such as higher clarity.

Experimental Protocols

The following are detailed protocols for the laboratory-scale synthesis of ethylene/3-methyl-1-pentene and propylene/3-methyl-1-pentene copolymers.

Protocol 1: Ethylene/3-Methyl-1-pentene Copolymerization using a Ziegler-Natta Catalyst

This protocol describes a slurry-phase copolymerization of ethylene and this compound using a supported Ziegler-Natta catalyst.

Materials:

  • High-purity ethylene gas

  • This compound (polymerization grade, dried over molecular sieves)

  • Anhydrous heptane (B126788) (polymerization grade)

  • Supported Ziegler-Natta catalyst (e.g., MgCl₂/TiCl₄/internal donor)

  • Triethylaluminum (TEAL) solution (e.g., 1 M in hexane)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (10% in methanol)

  • Acetone

Equipment:

  • Jacketed glass reactor (e.g., 1 L) equipped with a mechanical stirrer, temperature probe, gas inlet, and liquid injection ports.

  • Inert gas (nitrogen or argon) supply with purification train.

  • Mass flow controller for ethylene.

  • Syringes and cannulas for liquid transfer.

  • Schlenk line for inert atmosphere operations.

  • Buchner funnel and filtration apparatus.

  • Vacuum oven.

Procedure:

  • Reactor Preparation: The reactor is thoroughly dried and purged with inert gas for at least one hour at an elevated temperature (e.g., 110 °C) to remove any moisture.

  • Solvent and Comonomer Addition: The reactor is cooled to the desired reaction temperature (e.g., 70 °C). Anhydrous heptane (500 mL) and the desired amount of this compound are introduced into the reactor via cannula under an inert atmosphere.

  • Cocatalyst Addition: A calculated amount of TEAL solution is injected into the reactor. The mixture is stirred for 10 minutes.

  • Catalyst Injection: The Ziegler-Natta catalyst, suspended in a small amount of anhydrous heptane, is injected into the reactor to initiate the polymerization.

  • Ethylene Feed: Ethylene gas is immediately fed into the reactor at a constant pressure (e.g., 5 bar) using a mass flow controller.

  • Polymerization: The reaction is allowed to proceed for a set time (e.g., 1 hour), maintaining a constant temperature and ethylene pressure.

  • Quenching: The ethylene feed is stopped, and the reaction is terminated by injecting methanol (20 mL) into the reactor.

  • Polymer Isolation: The polymer slurry is poured into an excess of methanol containing hydrochloric acid to deactivate and remove catalyst residues. The precipitated polymer is filtered, washed with copious amounts of methanol and acetone, and then dried in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Propylene/3-Methyl-1-pentene Copolymerization using a Metallocene Catalyst

This protocol outlines the solution-phase copolymerization of propylene and this compound using a metallocene catalyst activated with methylaluminoxane (B55162) (MAO).

Materials:

  • High-purity propylene gas

  • This compound (polymerization grade, dried over molecular sieves)

  • Anhydrous toluene (B28343) (polymerization grade)

  • Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Methanol (for quenching)

  • Hydrochloric acid (10% in methanol)

  • Acetone

Equipment:

  • High-pressure stainless-steel autoclave (e.g., 500 mL) equipped with a magnetic stirrer, temperature and pressure sensors, gas inlet, and injection ports.

  • Inert gas (nitrogen or argon) supply with purification train.

  • Liquid propylene handling system.

  • Syringes and cannulas for liquid transfer.

  • Glovebox for catalyst handling.

  • Buchner funnel and filtration apparatus.

  • Vacuum oven.

Procedure:

  • Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with inert gas.

  • Solvent, Comonomer, and Cocatalyst Addition: Inside a glovebox, the desired amounts of anhydrous toluene, this compound, and MAO solution are added to the reactor.

  • Reactor Sealing and Pressurization: The reactor is sealed, removed from the glovebox, and placed in a temperature-controlled heating mantle. The reactor is then charged with liquid propylene to the desired pressure.

  • Catalyst Injection: The metallocene catalyst, dissolved in a small amount of anhydrous toluene, is injected into the reactor using a high-pressure syringe to start the polymerization.

  • Polymerization: The reaction mixture is stirred at the desired temperature (e.g., 60 °C) for the specified duration (e.g., 30 minutes).

  • Quenching: The reactor is vented to release unreacted propylene, and the polymerization is terminated by injecting acidified methanol.

  • Polymer Isolation: The polymer is precipitated in an excess of methanol, filtered, washed with methanol and acetone, and dried in a vacuum oven at 50 °C.

Data Presentation

The following tables summarize the typical effects of incorporating this compound on the properties of polyethylene and polypropylene. The exact values will depend on the specific catalyst system, polymerization conditions, and the concentration of the comonomer.

Table 1: Properties of Ethylene/3-Methyl-1-pentene Copolymers

PropertyHDPE (Homopolymer)LLDPE (1-Butene comonomer)E-3MP-1 (Low 3-MP content)E-3MP-2 (High 3-MP content)
This compound Content (mol%) 002.57.0
Density (g/cm³) 0.95-0.970.91-0.94~0.92~0.90
Melting Point (°C) 130-137120-125~118~110
Crystallinity (%) 60-8030-50~40~25
Tensile Strength at Yield (MPa) 20-3010-20~15~10
Elongation at Break (%) 20-100200-800~600~800

Table 2: Properties of Propylene/3-Methyl-1-pentene Copolymers

PropertyiPP (Homopolymer)PP Copolymer (Ethylene)P-3MP-1 (Low 3-MP content)P-3MP-2 (High 3-MP content)
This compound Content (mol%) 003.08.0
Density (g/cm³) 0.90-0.910.89-0.90~0.89~0.88
Melting Point (°C) 160-166135-159~145~130
Crystallinity (%) 40-7030-60~45~30
Flexural Modulus (GPa) 1.5-2.00.8-1.4~1.2~0.8
Notched Izod Impact Strength (J/m) 20-3050-1000~80~200

Visualizations

The following diagrams illustrate the logical relationships in the copolymerization process and a typical experimental workflow for polymer characterization.

Copolymerization_Process cluster_reactants Reactants cluster_catalyst Catalyst System Monomer Primary Monomer (Ethylene/Propylene) Reactor Polymerization Reactor (Slurry/Solution Phase) Monomer->Reactor Comonomer Comonomer (this compound) Comonomer->Reactor Catalyst Catalyst (Ziegler-Natta/Metallocene) Catalyst->Reactor Cocatalyst Cocatalyst (e.g., TEAL, MAO) Cocatalyst->Reactor Polymerization Copolymerization Reactor->Polymerization Copolymer Copolymer Product (PE/PP with 3-MP side chains) Polymerization->Copolymer Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Polymerization Copolymerization Isolation Polymer Isolation & Purification Polymerization->Isolation NMR NMR Spectroscopy (Comonomer content, Microstructure) Isolation->NMR DSC Differential Scanning Calorimetry (Tm, Tc, Crystallinity) Isolation->DSC GPC Gel Permeation Chromatography (Molecular Weight & Distribution) Isolation->GPC Mechanical Mechanical Testing (Tensile, Impact Strength) Isolation->Mechanical Data Structure-Property Relationship Analysis NMR->Data DSC->Data GPC->Data Mechanical->Data

Application Notes and Protocols: Reaction of 3-Methyl-1-pentene with HCl and Carbocation Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic addition of hydrogen halides to alkenes is a fundamental reaction in organic synthesis. The reaction of 3-methyl-1-pentene (B165626) with hydrogen chloride (HCl) serves as an exemplary case study for understanding carbocation rearrangements, a phenomenon of significant importance in synthetic chemistry and drug development, where predicting and controlling reaction pathways is crucial for obtaining desired products. This reaction proceeds via a carbocation intermediate, and adherence to Markovnikov's rule is observed in the initial protonation step. However, the initially formed secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a mixture of constitutional isomers as products. Understanding the factors that influence this rearrangement is key to predicting the product distribution.

Reaction Mechanism and Carbocation Rearrangement

The reaction is initiated by the electrophilic attack of the pi bond of this compound on the hydrogen atom of HCl. This results in the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms (C1), leading to the formation of a more substituted and therefore more stable secondary carbocation at C2.[1][2]

This secondary carbocation, however, is adjacent to a carbon atom (C3) bearing a hydrogen atom. A 1,2-hydride shift can occur, where a hydride ion migrates from C3 to the positively charged C2. This rearrangement results in the formation of a more stable tertiary carbocation at C3.[2] Tertiary carbocations are more stable than secondary carbocations due to the electron-donating inductive effect and hyperconjugation from the greater number of alkyl groups.

The chloride ion (Cl-), a nucleophile, can then attack either the unrearranged secondary carbocation or the rearranged tertiary carbocation. This non-stereoselective attack leads to the formation of two major products and one minor product.[1]

Product Distribution

The reaction of this compound with HCl yields a mixture of three products. The major product arises from the attack of the chloride ion on the more stable, rearranged tertiary carbocation.

  • 2-Chloro-2-methylpentane (Major Product): Formed from the rearranged tertiary carbocation.

  • 2-Chloro-3-methylpentane (Major Product): Formed from the unrearranged secondary carbocation.[1][3][4]

  • 1-Chloro-3-methylpentane (Minor Product): Formed from the less stable primary carbocation, which is a minor pathway.[1]

Product NameStructureCarbocation PrecursorStability of CarbocationExpected Yield
2-Chloro-2-methylpentaneCH₃-CCl(CH₃)-CH₂-CH₂-CH₃Tertiary (rearranged)More StableMajor
2-Chloro-3-methylpentaneCH₃-CHCl-CH(CH₃)-CH₂-CH₃Secondary (unrearranged)Less StableMajor
1-Chloro-3-methylpentaneCl-CH₂-CH₂-CH(CH₃)-CH₂-CH₃Primary (minor pathway)Least StableMinor

Experimental Protocols

While a specific, detailed protocol for the hydrochlorination of this compound was not found in the searched literature, a general procedure can be adapted from standard methods for the addition of HCl to alkenes. The following protocol outlines the key steps for synthesis, purification, and analysis.

Protocol 1: Synthesis of Chloroalkanes from this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Ice bath

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, dissolve a known amount of this compound in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube. Cool the flask in an ice bath.

  • Addition of HCl: Slowly bubble dry hydrogen chloride gas through the cooled solution with gentle stirring. Alternatively, add concentrated hydrochloric acid dropwise if using an aqueous solution, although this may introduce water as a competing nucleophile. Monitor the reaction progress by thin-layer chromatography (TTC) or by taking small aliquots for GC-MS analysis.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the starting material), stop the addition of HCl. Carefully add saturated sodium bicarbonate solution to neutralize any excess acid. Be cautious as CO₂ gas will be evolved.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The resulting crude product mixture can be purified by fractional distillation to separate the different chloroalkane isomers based on their boiling points.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • Capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product mixture in a suitable volatile solvent (e.g., diethyl ether or hexane).

  • GC-MS Analysis: Inject a small volume of the sample into the GC-MS system.

  • Chromatographic Separation: The different chloroalkane isomers will be separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometric Detection: As each component elutes from the column, it will be ionized and fragmented in the mass spectrometer. The resulting mass spectrum will provide a unique fragmentation pattern for each isomer, allowing for their identification by comparison with a mass spectral library.

  • Quantification: The relative peak areas in the gas chromatogram can be used to determine the product distribution (ratio of the different isomers).

Visualizations

Reaction Mechanism Pathway

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_products Products 3_Methyl_1_pentene This compound Sec_Carbocation Secondary Carbocation (Unrearranged) 3_Methyl_1_pentene->Sec_Carbocation + H⁺ (from HCl) Markovnikov Addition Product_Minor 1-Chloro-3-methylpentane (Minor) 3_Methyl_1_pentene->Product_Minor + HCl (Anti-Markovnikov - Minor Pathway) HCl HCl Tert_Carbocation Tertiary Carbocation (Rearranged) Sec_Carbocation->Tert_Carbocation 1,2-Hydride Shift Product_Unrearranged 2-Chloro-3-methylpentane (Major) Sec_Carbocation->Product_Unrearranged + Cl⁻ Product_Rearranged 2-Chloro-2-methylpentane (Major) Tert_Carbocation->Product_Rearranged + Cl⁻

Caption: Reaction mechanism of this compound with HCl.

Experimental Workflow

Experimental_Workflow Start Start: this compound + HCl Reaction Reaction in Anhydrous Solvent Start->Reaction Quenching Quenching with NaHCO₃ Solution Reaction->Quenching Workup Separatory Funnel Workup (Wash with H₂O, Brine) Quenching->Workup Drying Drying with Anhydrous MgSO₄ Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (Fractional Distillation) Solvent_Removal->Purification Analysis Product Analysis (GC-MS) Purification->Analysis End End: Quantified Products Analysis->End

Caption: Experimental workflow for the synthesis and analysis.

References

Application Notes and Protocols: Halogenation of 3-Methyl-1-pentene with Br₂ or Cl₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The halogenation of alkenes is a fundamental reaction in organic synthesis, providing a reliable method for the introduction of halogen atoms across a carbon-carbon double bond. This process is pivotal in the synthesis of a wide array of functionalized molecules, including pharmaceutical intermediates and complex natural products. This document provides detailed application notes and experimental protocols for the halogenation of 3-methyl-1-pentene (B165626) with elemental bromine (Br₂) and chlorine (Cl₂). The reaction proceeds via an electrophilic addition mechanism, typically involving a cyclic halonium ion intermediate, which dictates the stereochemical outcome of the reaction. For this compound, a chiral alkene, this reaction leads to the formation of diastereomeric dihalide products.

Reaction Mechanism and Stereochemistry

The halogenation of this compound with Br₂ or Cl₂ proceeds through a well-established mechanism involving a cyclic halonium ion intermediate.[1][2][3] The alkene's π-bond acts as a nucleophile, attacking the electrophilic halogen molecule. This results in the formation of a three-membered ring intermediate, a bromonium or chloronium ion, respectively. The subsequent step involves the nucleophilic attack of the halide ion (Br⁻ or Cl⁻) on one of the carbon atoms of the cyclic intermediate.[3] This attack occurs from the side opposite to the halonium ion bridge, leading to an anti-addition of the two halogen atoms across the original double bond.[2][4]

Given that this compound is a chiral molecule (assuming a specific enantiomer, e.g., (S)-3-methyl-1-pentene), the formation of the halonium ion can occur on either face of the double bond. The subsequent backside attack by the halide ion at either of the two carbons of the former double bond results in the formation of a pair of diastereomers. For the chlorination of (S)-3-methyl-1-pentene, the expected products are (2S, 3S)-1,2-dichloro-3-methylpentane and (2R, 3S)-1,2-dichloro-3-methylpentane.[5] A similar outcome is expected for the bromination, yielding a pair of diastereomeric dibromides.

Quantitative Data

While the qualitative outcome of the halogenation of this compound is well-understood, specific quantitative data such as reaction yields and precise diastereomeric ratios are not extensively reported in readily available literature. The product distribution can be influenced by factors such as reaction temperature and solvent. Theoretically, the reaction is expected to produce a nearly 1:1 mixture of the two possible diastereomers due to the similar steric hindrance at the two carbons of the double bond.

Table 1: Theoretical Product Distribution for the Halogenation of (S)-3-Methyl-1-pentene

HalogenStarting MaterialProduct 1Product 2Expected Ratio (approx.)
Cl₂(S)-3-methyl-1-pentene(2S, 3S)-1,2-dichloro-3-methylpentane(2R, 3S)-1,2-dichloro-3-methylpentane1:1
Br₂(S)-3-methyl-1-pentene(2S, 3S)-1,2-dibromo-3-methylpentane(2R, 3S)-1,2-dibromo-3-methylpentane1:1

Table 2: Physical Properties of Reactants and Products

CompoundMolecular FormulaMolar Mass ( g/mol )
This compoundC₆H₁₂84.16
Bromine (Br₂)Br₂159.808
Chlorine (Cl₂)Cl₂70.906
1,2-Dibromo-3-methylpentaneC₆H₁₂Br₂243.97
1,2-Dichloro-3-methylpentaneC₆H₁₂Cl₂155.06[6]

Experimental Protocols

The following are general protocols for the halogenation of this compound. These should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Protocol 1: Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

  • Sodium thiosulfate (B1220275) solution (aqueous, saturated)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in an inert solvent such as dichloromethane or carbon tetrachloride.

  • Cool the solution in an ice bath to 0 °C.

  • Prepare a solution of bromine (1.0 eq) in the same inert solvent.

  • Slowly add the bromine solution dropwise to the stirred solution of the alkene. The characteristic reddish-brown color of bromine should disappear as it reacts.[1] Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30-60 minutes, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-dibromo-3-methylpentane.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Protocol 2: Chlorination of this compound

Materials:

  • This compound

  • Chlorine (Cl₂) gas or a solution of chlorine in an inert solvent

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

  • Sodium thiosulfate solution (aqueous, saturated)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Gas dispersion tube (if using Cl₂ gas)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube (or a dropping funnel if using a chlorine solution), dissolve this compound (1.0 eq) in an inert solvent like dichloromethane or carbon tetrachloride.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly bubble chlorine gas through the stirred solution or add a solution of chlorine in the inert solvent dropwise. The reaction with chlorine is typically faster than with bromine.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cease the addition of chlorine and purge the system with an inert gas (e.g., nitrogen or argon) to remove any excess chlorine.

  • Work up the reaction mixture as described in the bromination protocol (steps 6-9) to obtain the crude 1,2-dichloro-3-methylpentane.

  • Purify the product by fractional distillation under reduced pressure or column chromatography.

Visualizations

Halogenation_Mechanism cluster_step1 Step 1: Formation of the Halonium Ion cluster_step2 Step 2: Nucleophilic Attack by Halide Alkene This compound Halogen X-X (Br₂ or Cl₂) Halonium Cyclic Halonium Ion Intermediate Alkene->Halonium π-bond attack Halogen->Halonium Halide X⁻ Product 1,2-Dihalo-3-methylpentane (anti-addition) Halonium->Product Backside attack Halide->Product

Caption: Reaction mechanism for the halogenation of this compound.

Experimental_Workflow A 1. Dissolve this compound in inert solvent B 2. Cool to 0 °C A->B C 3. Slow addition of Halogen (Br₂ or Cl₂) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Aqueous Workup (Quench, Wash, Dry) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Purification (Distillation or Chromatography) F->G H Final Product: 1,2-Dihalo-3-methylpentane G->H

Caption: General experimental workflow for the halogenation of this compound.

References

Application Note: Catalytic Hydrogenation of 3-Methyl-1-pentene to 3-Methylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalytic hydrogenation is a fundamental and widely employed chemical reaction in organic synthesis, enabling the reduction of unsaturated compounds to their saturated counterparts. This application note provides a detailed protocol for the hydrogenation of 3-methyl-1-pentene (B165626) to 3-methylpentane (B165638), a reaction that converts an alkene into an alkane through the addition of molecular hydrogen (H₂) across the double bond. This process is crucial in various stages of research and development, including the synthesis of fine chemicals, pharmaceutical intermediates, and reference standards. The reaction proceeds in the presence of a metal catalyst, typically palladium on carbon (Pd/C), which facilitates the addition of hydrogen atoms.[1][2][3]

The conversion of this compound to 3-methylpentane is a straightforward yet illustrative example of catalytic hydrogenation, a key transformation in synthetic organic chemistry.

Reaction Principle

The hydrogenation of this compound involves the syn-addition of two hydrogen atoms to the same face of the carbon-carbon double bond.[1][4] The reaction is catalyzed by a heterogeneous catalyst, most commonly palladium on a high-surface-area carbon support (Pd/C).[4][5] The catalyst adsorbs both the hydrogen gas and the alkene onto its surface, facilitating the cleavage of the H-H bond and the subsequent transfer of hydrogen atoms to the alkene, resulting in the formation of the corresponding alkane, 3-methylpentane.[1][6] This reaction is typically exothermic.[1][4]

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data for the catalytic hydrogenation of this compound. These values are representative and may be optimized for specific experimental setups and desired outcomes.

ParameterValueNotes
Substrate This compound---
Product 3-Methylpentane---
Catalyst 5% or 10% Palladium on Carbon (Pd/C)50% wet with water is safer to handle.[5]
Catalyst Loading 1-5 mol% (relative to substrate)Lower loadings may require longer reaction times.
Solvent Ethanol, Methanol, or Ethyl AcetateProtic solvents can sometimes accelerate the reaction rate.
Temperature Room Temperature (20-25 °C)The reaction is generally exothermic.
Hydrogen Pressure 1 atm (balloon pressure)Higher pressures can be used for more difficult reductions.
Reaction Time 1 - 16 hoursMonitored by techniques like TLC or GC-MS.
Yield >95% (typical)Yields are generally high for unhindered alkenes.

Experimental Workflow

The overall experimental workflow for the catalytic hydrogenation of this compound is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Weigh Substrate and Catalyst B Add to Reaction Flask A->B C Add Solvent B->C D Seal Flask and Purge with Inert Gas C->D E Introduce Hydrogen Gas (Balloon) D->E F Stir Reaction Mixture at Room Temperature E->F G Monitor Reaction Progress (TLC/GC-MS) F->G H Filter Reaction Mixture through Celite G->H I Wash Celite with Solvent H->I J Remove Solvent under Reduced Pressure I->J K Characterize Product (NMR, etc.) J->K G H2 H₂ Gas Catalyst Pd/C Surface H2->Catalyst Adsorption & Dissociation Alkene This compound Alkene->Catalyst Adsorption Adsorbed_H Adsorbed H Atoms Catalyst->Adsorbed_H Adsorbed_Alkene Adsorbed Alkene Catalyst->Adsorbed_Alkene Intermediate Half-Hydrogenated Intermediate Adsorbed_H->Intermediate First H Addition Product 3-Methylpentane Adsorbed_H->Product Second H Addition Adsorbed_Alkene->Intermediate Intermediate->Product Product->Catalyst Desorption

References

Application Notes and Protocols for 3-Methyl-1-pentene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-methyl-1-pentene (B165626), a versatile six-carbon olefin. The following sections describe key chemical transformations, including detailed experimental protocols and quantitative data, to facilitate its use in research and development.

Hydroboration-Oxidation: Synthesis of 3-Methyl-1-pentanol

The hydroboration-oxidation of this compound is a two-step process that yields the anti-Markovnikov addition product, 3-methyl-1-pentanol. This reaction is highly regioselective, with the hydroxyl group adding to the less substituted carbon of the double bond.[1]

Reaction Scheme:

cluster_main Hydroboration-Oxidation of this compound This compound BH3_THF 1. BH3•THF This compound->BH3_THF H2O2_NaOH 2. H2O2, NaOH BH3_THF->H2O2_NaOH 3-Methyl-1-pentanol H2O2_NaOH->3-Methyl-1-pentanol

Caption: Hydroboration-Oxidation of this compound.

Experimental Protocol:

This protocol is adapted from the hydroboration-oxidation of 4-methyl-1-pentene.

Materials:

  • This compound (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution in THF (~1.1 eq of BH₃)

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution (3.0 eq)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution (3.0 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound dissolved in anhydrous THF.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the BH₃•THF solution via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture back to 0°C.

  • Slowly and carefully add the 3 M NaOH solution.

  • Following the base, add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not exceed 40°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-methyl-1-pentanol.

Quantitative Data:

AlkeneBorane ReagentProductYield (%)
1-Hexene9-BBN1-Hexanol>99
2-Methyl-1-pentene9-BBN2-Methyl-1-pentanol>99.8
Styrene9-BBN2-Phenylethanol98.5

Adapted from literature data for similar substrates.[1]

Hydrobromination: Synthesis of 3-Bromo-3-methylpentane (B1594764)

The reaction of this compound with hydrogen bromide (HBr) proceeds via an electrophilic addition mechanism. A key feature of this reaction is a carbocation rearrangement, which leads to the formation of the more stable tertiary carbocation, resulting in 3-bromo-3-methylpentane as the major product.[2][3]

Reaction Workflow:

cluster_main Hydrobromination of this compound Start This compound + HBr Protonation Protonation of Alkene Start->Protonation Carbocation Formation of 2° Carbocation Protonation->Carbocation Rearrangement 1,2-Hydride Shift Carbocation->Rearrangement Stable_Carbocation Formation of 3° Carbocation Rearrangement->Stable_Carbocation Nucleophilic_Attack Nucleophilic Attack by Br- Stable_Carbocation->Nucleophilic_Attack Product 3-Bromo-3-methylpentane Nucleophilic_Attack->Product

Caption: Reaction pathway for the hydrobromination of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Hydrogen bromide (can be used as a solution in acetic acid or bubbled as a gas)

  • Anhydrous diethyl ether or other suitable inert solvent

Procedure:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., diethyl ether) in a round-bottom flask equipped with a stir bar and a gas inlet (if using HBr gas).

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Upon completion, carefully quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation.

Expected Products:

ProductStructureType
3-Bromo-3-methylpentaneCH₃CH₂C(Br)(CH₃)CH₂CH₃Major
2-Bromo-3-methylpentaneCH₃CH(Br)CH(CH₃)CH₂CH₃Minor

Olefin Cross-Metathesis

This compound can participate in olefin cross-metathesis reactions, which allow for the formation of new carbon-carbon double bonds.[4] This reaction is catalyzed by ruthenium complexes, such as Grubbs catalysts. The choice of catalyst and reaction partner influences the efficiency and selectivity of the transformation.[5] Cross-metathesis with electron-deficient olefins, like acrylates, is a common application.

General Experimental Workflow:

cluster_main Cross-Metathesis General Workflow Setup Inert Atmosphere Setup (Glovebox or Schlenk Line) Solvent Degas Anhydrous Solvent Setup->Solvent Reactants Dissolve this compound and Cross-Partner Solvent->Reactants Catalyst Add Grubbs Catalyst Reactants->Catalyst Reaction Stir at RT or Heat Catalyst->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Quench Quench with Ethyl Vinyl Ether Monitoring->Quench Purification Purify by Column Chromatography Quench->Purification

Caption: General workflow for an olefin cross-metathesis reaction.

Experimental Protocol (Representative):

Materials:

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve this compound and methyl acrylate in anhydrous, degassed DCM.

  • Add the Grubbs catalyst® to the solution.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel.

Quantitative Data for Similar Reactions:

Cross-metathesis yields are highly dependent on the substrates and catalyst used. The following table provides examples of cross-metathesis with electron-deficient olefins.

Olefin 1Olefin 2Catalyst (mol%)ProductYield (%)E/Z Ratio
1-OcteneMethyl acrylateGrubbs II (5)Methyl (E)-dec-2-enoate98>20:1
AllylbenzeneAcrylonitrileGrubbs II (5)(E)-5-Phenylpent-2-enenitrile914.5:1

Data from literature on cross-metathesis of various olefins.[6]

Metallocene-Catalyzed Polymerization

This compound can be polymerized using metallocene catalysts to produce poly(this compound) with controlled stereochemistry (isotactic or syndiotactic), depending on the catalyst structure.[7] Metallocene catalysts, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), offer high activity for the polymerization of α-olefins.[8]

Polymerization Logical Diagram:

cluster_main Metallocene-Catalyzed Polymerization Monomer This compound Polymerization Coordination Polymerization Monomer->Polymerization Catalyst Metallocene Pre-catalyst (e.g., zirconocene) Active_Species Active Catalytic Species Catalyst->Active_Species Activator Co-catalyst (e.g., MAO) Activator->Active_Species Active_Species->Polymerization Polymer Poly(this compound) Polymerization->Polymer

Caption: Logical relationship in metallocene-catalyzed polymerization.

Experimental Protocol (General):

Materials:

Procedure:

  • All manipulations should be carried out under an inert atmosphere using Schlenk techniques or in a glovebox.

  • In a flame-dried glass reactor equipped with a mechanical stirrer, introduce anhydrous toluene and the desired amount of this compound.

  • Bring the reactor to the desired polymerization temperature.

  • In a separate Schlenk flask, dissolve the metallocene catalyst in toluene and add the MAO solution. Allow the mixture to pre-activate for a short period.

  • Inject the catalyst/co-catalyst solution into the reactor to initiate polymerization.

  • Maintain a constant temperature and stirring for the desired reaction time.

  • Quench the polymerization by adding acidified methanol.

  • Filter the resulting polymer, wash it with methanol, and dry it in a vacuum oven.

Polymer Properties:

The properties of poly(this compound) are highly dependent on the catalyst and polymerization conditions.

Catalyst TypeResulting Polymer TacticityPotential Properties
C₂-symmetric metalloceneIsotacticCrystalline, high melting point
Cₛ-symmetric metalloceneSyndiotacticCan be crystalline or amorphous

Properties are based on literature for similar poly(α-olefins).[7]

References

Application Notes and Protocols for 3-Methyl-1-pentene in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-methyl-1-pentene (B165626) as a substrate in various catalytic reactions, including hydroformylation, polymerization, metathesis, hydrogenation, and isomerization. Detailed experimental protocols, quantitative data summaries, and process visualizations are presented to facilitate research and development.

Hydroformylation of this compound

Hydroformylation, or the oxo process, is a crucial industrial method for synthesizing aldehydes from alkenes.[1] With this compound, this reaction can lead to the formation of two primary aldehyde products: 4-methylhexanal (the linear product) and 2,3-dimethylpentanal (B105951) (the branched product). The regioselectivity of this reaction is highly dependent on the catalyst system and reaction conditions employed.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol is based on the deuterioformylation of this compound and general procedures for rhodium-catalyzed hydroformylation.[2][3]

Materials:

  • This compound

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac), [Rh(cod)Cl]₂)

  • Phosphine or phosphite (B83602) ligand (e.g., PPh₃, P(OPh)₃)

  • Solvent (e.g., Toluene, Benzene)

  • Syngas (CO/H₂ mixture, typically 1:1)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

Procedure:

  • In a glovebox, charge the autoclave with the rhodium catalyst precursor and the ligand in the desired molar ratio.

  • Add the solvent, followed by the this compound substrate.

  • Seal the autoclave and purge several times with nitrogen, followed by syngas.

  • Pressurize the reactor with the CO/H₂ mixture to the desired pressure.

  • Heat the reactor to the specified temperature while stirring.

  • Maintain the reaction at a constant temperature and pressure for the desired duration.

  • After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.

  • Collect the reaction mixture and analyze the products by gas chromatography (GC) and/or NMR spectroscopy to determine conversion and selectivity.

Quantitative Data: Hydroformylation of Pentene Isomers

Data for 1-pentene (B89616) is provided as a reference for typical conditions and outcomes in the absence of specific comprehensive data for this compound.

Catalyst SystemSubstrateTemp (°C)Pressure (atm)n:iso RatioAldehyde Yield (%)Reference
RhCl(PPh₃)₃ + Trimesityl Stibine1-Pentene8080 (CO/H₂ = 1:1)2.498.6[4]
Co₂(CO)₈ + Trimesityl Stibine1-Pentene150100 (CO/H₂ = 1:1)3.485.0[4]
RhClCO(PPh₃)₂ + TDMBAS1-Pentene8080 (CO/H₂ = 1:1)2.4393.7[5]

n:iso ratio refers to the ratio of linear to branched aldehyde products.

Hydroformylation Reaction Pathway

hydroformylation cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products This compound This compound Rh Catalyst Rh Catalyst This compound->Rh Catalyst Syngas (CO + H2) Syngas (CO + H2) Syngas (CO + H2)->Rh Catalyst 4-Methylhexanal 4-Methylhexanal Rh Catalyst->4-Methylhexanal 2,3-Dimethylpentanal 2,3-Dimethylpentanal Rh Catalyst->2,3-Dimethylpentanal

Caption: Hydroformylation of this compound.

Polymerization of this compound

Ziegler-Natta catalysts are commonly employed for the polymerization of α-olefins like this compound, leading to the formation of poly(this compound).[6] The properties of the resulting polymer are influenced by the specific catalyst system and polymerization conditions.

Experimental Protocol: Ziegler-Natta Polymerization

This protocol is based on general procedures for Ziegler-Natta polymerization of α-olefins.[7]

Materials:

  • This compound (high purity)

  • Titanium tetrachloride (TiCl₄) or Titanium trichloride (B1173362) (TiCl₃)

  • Triethylaluminium (Al(C₂H₅)₃)

  • Inert solvent (e.g., Heptane, Toluene)

  • Methanol (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • Schlenk line and glassware

Procedure:

  • Dry all glassware and the solvent thoroughly.

  • Under an inert atmosphere (nitrogen or argon), add the inert solvent to a Schlenk flask.

  • Introduce the Ziegler-Natta catalyst components (e.g., TiCl₄ and Al(C₂H₅)₃) in the desired ratio.

  • Age the catalyst mixture at a specific temperature for a set period, if required.

  • Add the purified this compound monomer to the catalyst slurry.

  • Maintain the reaction at the desired temperature with stirring for the specified duration.

  • Quench the polymerization by adding methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash with a methanol/HCl mixture to remove catalyst residues, followed by washing with pure methanol.

  • Dry the resulting poly(this compound) under vacuum.

Quantitative Data: Polymerization of Methylpentene Isomers

Data for 4-methyl-1-pentene (B8377) is provided as a representative example.

Catalyst SystemMonomerTemp (°C)Polymer Yield (%)Polymer PropertiesReference
TiCl₃/Al(C₂H₅)₃4-Methyl-1-pentene40-Isotactic polymer[8]
AlCl₃4-Methyl-1-pentene-78 to +5-Isomerized polymer units[8]

Ziegler-Natta Polymerization Workflow

polymerization Catalyst Preparation Catalyst Preparation Monomer Addition Monomer Addition Catalyst Preparation->Monomer Addition Polymerization Polymerization Monomer Addition->Polymerization Quenching Quenching Polymerization->Quenching Polymer Isolation Polymer Isolation Quenching->Polymer Isolation Drying Drying Polymer Isolation->Drying

Caption: Ziegler-Natta polymerization workflow.

Metathesis of this compound

Olefin metathesis provides a versatile method for the formation of new carbon-carbon double bonds.[9] Cross-metathesis of this compound with another olefin, catalyzed by a Grubbs-type catalyst, can lead to a variety of products depending on the reaction partner.

Experimental Protocol: Cross-Metathesis

This protocol is based on general procedures for olefin metathesis using Grubbs catalysts.[9][10]

Materials:

  • This compound

  • Cross-metathesis partner (e.g., another terminal olefin)

  • Grubbs catalyst (e.g., Grubbs' 1st or 2nd generation catalyst)

  • Degassed solvent (e.g., Dichloromethane, Toluene)

  • Inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the this compound and the cross-metathesis partner in the degassed solvent in a reaction flask.

  • Add the Grubbs catalyst to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by exposing it to air or by adding a quenching agent like ethyl vinyl ether.

  • Concentrate the reaction mixture and purify the products by column chromatography.

Quantitative Data: Cross-Metathesis

Metathesis Catalytic Cycle

metathesis Catalyst Catalyst Metallacyclobutane 1 Metallacyclobutane 1 Catalyst->Metallacyclobutane 1 [2+2] Olefin 1 Olefin 1 Olefin 1->Metallacyclobutane 1 New Carbene New Carbene Metallacyclobutane 1->New Carbene retro [2+2] Metallacyclobutane 2 Metallacyclobutane 2 New Carbene->Metallacyclobutane 2 [2+2] Olefin 2 Olefin 2 Olefin 2->Metallacyclobutane 2 Metallacyclobutane 2->Catalyst Product Product Metallacyclobutane 2->Product retro [2+2]

Caption: Chauvin mechanism for olefin metathesis.

Hydrogenation of this compound

Catalytic hydrogenation is a fundamental reaction that reduces carbon-carbon double bonds to single bonds. The hydrogenation of this compound yields 3-methylpentane.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on general procedures for the catalytic hydrogenation of alkenes.[11]

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 wt%) or another suitable catalyst (e.g., PtO₂, Raney Nickel)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Procedure:

  • Dissolve this compound in the solvent in a reaction flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., from a balloon or a pressurized vessel).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (as monitored by TLC or GC, or by the cessation of hydrogen uptake).

  • Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the product, 3-methylpentane.

Quantitative Data: Hydrogenation

Catalytic hydrogenation of simple alkenes like this compound typically proceeds to completion with high yields (>95%) under standard conditions.

Hydrogenation Process Flow

hydrogenation Substrate Dissolution Substrate Dissolution Catalyst Addition Catalyst Addition Substrate Dissolution->Catalyst Addition Hydrogenation Hydrogenation Catalyst Addition->Hydrogenation Catalyst Filtration Catalyst Filtration Hydrogenation->Catalyst Filtration Solvent Removal Solvent Removal Catalyst Filtration->Solvent Removal Product Product Solvent Removal->Product

Caption: Catalytic hydrogenation workflow.

Isomerization of this compound

Catalytic isomerization can be used to convert this compound into its more thermodynamically stable isomers, such as 3-methyl-2-pentene. This reaction is often a competing process in other catalytic reactions like hydroformylation.

Experimental Protocol: Catalytic Isomerization

This protocol is based on the hydroisomerization of 1-pentene, which involves both hydrogenation and isomerization steps. A similar approach can be adapted for the isomerization of this compound.[12]

Materials:

  • This compound

  • Bifunctional catalyst (e.g., Platinum on an acidic support like mordenite, Pt-MOR)

  • Inert gas (e.g., Nitrogen)

  • Fixed-bed reactor system with temperature and pressure control

Procedure:

  • Load the fixed-bed reactor with the Pt-MOR catalyst.

  • Heat the reactor to the desired temperature under a flow of inert gas.

  • Introduce a feed stream of this compound and hydrogen (if hydroisomerization is desired) at a specific weight hourly space velocity (WHSV).

  • Maintain the reaction at the desired temperature and pressure.

  • Collect the product stream at the reactor outlet.

  • Analyze the product mixture by GC to determine the distribution of isomers.

Quantitative Data: Hydroisomerization of 1-Pentene

This data for 1-pentene provides insight into the conditions required for isomerization.

CatalystSubstrateTemp (°C)Pressure (MPa)WHSV (h⁻¹)Iso-pentane Yield (%)Reference
Pt-MOR1-Pentene2502169[12]
Pt-MOR1-Pentene200-27021-3Variable[12]

Isomerization Logical Flow

isomerization This compound This compound Catalyst Interaction Catalyst Interaction This compound->Catalyst Interaction Intermediate Species Intermediate Species Catalyst Interaction->Intermediate Species 3-Methyl-2-pentene 3-Methyl-2-pentene Intermediate Species->3-Methyl-2-pentene

Caption: Logical flow of catalytic isomerization.

References

Application Note: Synthesis of 3-Methyl-1-pentene via Grignard Reaction and Subsequent Dehydration

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust two-step experimental protocol for the laboratory-scale synthesis of 3-methyl-1-pentene. The methodology involves an initial Grignard reaction between sec-butylmagnesium bromide and acrolein to form the intermediate allylic alcohol, 3-methyl-1-penten-3-ol (B1196925). This intermediate is subsequently subjected to acid-catalyzed dehydration to yield the final product, this compound. This protocol is intended for researchers in organic chemistry, materials science, and drug development who require a reliable method for the preparation of this specific branched alkene.

Introduction

This compound is a valuable branched olefin used as a monomer in the production of specialty polymers with tailored properties and as a key building block in the synthesis of more complex organic molecules. Its synthesis in a laboratory setting is often required for research and development purposes. The described two-step synthesis route, commencing with a Grignard reaction, is a classic and effective method for carbon-carbon bond formation, followed by a standard elimination reaction to introduce the desired double bond.[1][2][3][4] The 1,2-addition of the Grignard reagent to the α,β-unsaturated aldehyde, acrolein, selectively produces the necessary allylic alcohol precursor.[1] Subsequent acid-catalyzed dehydration of this alcohol leads to the formation of the target alkene.[5][6][7]

Overall Reaction Scheme

Step 1: Grignard Reaction sec-Butylmagnesium bromide + Acrolein → 3-Methyl-1-penten-3-ol

Step 2: Dehydration 3-Methyl-1-penten-3-ol --(H₂SO₄, Δ)--> this compound + H₂O

Experimental Protocols

Part 1: Synthesis of 3-Methyl-1-penten-3-ol via Grignard Reaction

Materials:

  • Magnesium turnings (2.67 g, 110 mmol)

  • 2-Bromobutane (B33332) (13.7 g, 100 mmol)

  • Anhydrous diethyl ether (200 mL)

  • Iodine (a single crystal)

  • Acrolein (5.61 g, 100 mmol), freshly distilled

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (100 mL)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

    • The magnesium turnings and a single crystal of iodine are placed in the flask.

    • A solution of 2-bromobutane (13.7 g) in 50 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.

    • Approximately 10 mL of the 2-bromobutane solution is added to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, the remaining 2-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent (sec-butylmagnesium bromide).

  • Reaction with Acrolein:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of freshly distilled acrolein (5.61 g) in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up and Isolation:

    • The reaction mixture is cooled in an ice bath, and 100 mL of saturated aqueous ammonium chloride solution is added slowly to quench the reaction and decompose the magnesium alkoxide.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

    • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3-methyl-1-penten-3-ol.

Part 2: Dehydration of 3-Methyl-1-penten-3-ol

Materials:

  • Crude 3-methyl-1-penten-3-ol (from Part 1)

  • Concentrated sulfuric acid (H₂SO₄) (2 mL)

  • Anhydrous calcium chloride (CaCl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution (50 mL)

Procedure:

  • Dehydration Reaction:

    • The crude 3-methyl-1-penten-3-ol is placed in a 250 mL round-bottom flask equipped for simple distillation.

    • A few boiling chips and 2 mL of concentrated sulfuric acid are added to the flask.

    • The mixture is heated gently. The product, this compound, will co-distill with water. The distillation should be controlled to keep the temperature of the distillate below 60 °C.

  • Purification:

    • The collected distillate is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.

    • The organic layer is washed with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with 50 mL of water.

    • The organic layer is dried over anhydrous calcium chloride.

    • The dried liquid is carefully decanted or filtered into a clean, dry distillation flask.

    • The final product, this compound, is purified by fractional distillation. The fraction boiling at approximately 54 °C is collected.

Data Presentation

Parameter3-Methyl-1-penten-3-ol (Intermediate)This compound (Final Product)Reference
Molecular Formula C₆H₁₂OC₆H₁₂[8][9]
Molecular Weight 100.16 g/mol 84.16 g/mol [8]
Appearance Colorless liquidColorless liquid
Boiling Point ~122 °C (estimated)54 °C
Density ~0.83 g/mL (estimated)0.67 g/mL at 25 °C
Expected Yield 70-80%60-70% (from alcohol)
Purity (GC) >95%>98%[10]

Mandatory Visualization

Synthesis_Workflow cluster_grignard Part 1: Grignard Reaction cluster_dehydration Part 2: Dehydration reagent_prep Grignard Reagent Preparation (sec-Butylmagnesium bromide) reaction Reaction with Acrolein reagent_prep->reaction Anhydrous Et2O, 0°C workup1 Aqueous Work-up (NH4Cl quench) reaction->workup1 isolation1 Isolation of 3-Methyl-1-penten-3-ol workup1->isolation1 Extraction & Drying dehydration_rxn Acid-Catalyzed Dehydration (H2SO4, heat) isolation1->dehydration_rxn Intermediate Product purification Purification dehydration_rxn->purification Distillation final_product This compound purification->final_product Fractional Distillation

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive, moisture-sensitive, and flammable. All reactions involving Grignard reagents must be conducted under anhydrous conditions and in an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

  • Acrolein is toxic, flammable, and a lachrymator. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Concentrated sulfuric acid is highly corrosive. Handle with care and wear appropriate PPE.

  • The quenching of the Grignard reaction is exothermic and may cause the solvent to boil. Perform this step slowly and with adequate cooling.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of this compound. The procedure utilizes standard laboratory techniques and readily available reagents. Careful adherence to anhydrous conditions during the Grignard reaction and proper temperature control during the dehydration and distillation steps are critical for achieving a good yield and high purity of the final product. This application note serves as a comprehensive guide for researchers requiring this specific branched alkene for their scientific investigations.

References

Application Note: Purification of 3-Methyl-1-pentene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-1-pentene (B165626) is a valuable branched-chain olefin used as a comonomer in the production of certain polymers and as an intermediate in organic synthesis. For many applications, particularly in catalysis and polymerization, the purity of this compound is critical. Impurities, often isomeric C6 alkenes or residual starting materials from synthesis, can significantly impact reaction kinetics and polymer properties. Fractional distillation is a widely employed technique for the purification of volatile organic compounds, leveraging differences in boiling points to separate components of a mixture.[1][2] This application note provides a detailed protocol for the purification of this compound by fractional distillation, suitable for achieving high purity in a laboratory setting.

Principle of the Method

Fractional distillation separates liquids with close boiling points by utilizing a fractionating column.[3] The column provides a large surface area, often through packing materials or trays, allowing for a series of vaporization and condensation cycles. With each cycle, the vapor phase becomes progressively enriched in the more volatile component (the one with the lower boiling point). By carefully controlling the temperature at the top of the column, components can be selectively condensed and collected, yielding a purified fraction of the desired compound. For mixtures with very close boiling points, azeotropic distillation, the addition of an entrainer to form a lower-boiling azeotrope with one of the components, can be an effective separation strategy.[4][5][6]

Potential Impurities

The successful purification of this compound depends on understanding the boiling points of potential impurities. These can include other C6 alkene isomers formed during synthesis or present in the starting material. The boiling points of this compound and some of its common isomers are presented in Table 1. The proximity of these boiling points underscores the necessity of an efficient fractional distillation setup for effective separation.

Data Presentation

Table 1: Boiling Points of this compound and Related C6 Alkene Isomers

CompoundIUPAC NameBoiling Point (°C) at 1 atm
This compound 3-methylpent-1-ene 54.0 [7]
1-HexeneHex-1-ene63.0
2-Hexene (cis/trans mixture)Hex-2-ene68.0
3-Hexene (cis/trans mixture)Hex-3-ene67.0
2-Methyl-1-pentene2-methylpent-1-ene61.0
4-Methyl-1-pentene4-methylpent-1-ene54.0
2-Methyl-2-pentene2-methylpent-2-ene67.0
3-Methyl-2-pentene (cis/trans)3-methylpent-2-ene70.0 (cis), 66.0 (trans)
4-Methyl-2-pentene (cis/trans)4-methylpent-2-ene58.0 (cis), 56.0 (trans)
2,3-Dimethyl-1-butene2,3-dimethylbut-1-ene56.0
3,3-Dimethyl-1-butene3,3-dimethylbut-1-ene41.0
2,3-Dimethyl-2-butene2,3-dimethylbut-2-ene73.0

Note: Boiling points are approximate and may vary slightly with atmospheric pressure.

Experimental Protocol

This protocol outlines the fractional distillation of technical-grade this compound to achieve a purity of ≥99%.

Materials and Equipment:

  • Technical-grade this compound (e.g., 90-95% purity)

  • Round-bottom flask (distillation pot)

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux, packed with Raschig rings or metal sponge)

  • Distillation head with a condenser and a collection flask

  • Thermometer or temperature probe

  • Boiling chips or magnetic stir bar

  • Inert gas source (e.g., nitrogen or argon)

  • Ice bath

  • Gas chromatograph (GC) for purity analysis

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Charge the flask with the crude this compound to no more than two-thirds of its volume.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Insert the thermometer or temperature probe into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.

    • Connect the condenser to a circulating cold water supply.

    • Place a collection flask at the outlet of the condenser. It is advisable to cool the receiving flask in an ice bath to minimize loss of the volatile product.

    • Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.

  • Distillation Process:

    • Begin stirring the crude this compound.

    • Gently heat the distillation pot using the heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor rises through the fractionating column.

    • A "reflux ring" of condensing vapor will be observed moving up the column. Adjust the heating rate to allow this ring to ascend slowly.

    • Maintain a steady reflux in the column, where condensed vapor is continuously returned to the column packing. A typical reflux ratio (ratio of condensate returned to the column to condensate collected) for good separation is 5:1 to 10:1. This can be controlled by adjusting the heating rate.

    • Monitor the temperature at the distillation head. Initially, lower-boiling impurities will distill over.

    • Collect any initial fractions (forerun) that distill at a significantly lower temperature than the boiling point of this compound.

    • As the temperature stabilizes at the boiling point of this compound (approximately 54°C at atmospheric pressure), change the collection flask to collect the main fraction.

    • Continue collecting the distillate as long as the temperature remains constant.

    • If the temperature begins to rise significantly, this indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or collect this fraction in a separate flask.

    • Allow the apparatus to cool completely before dismantling.

  • Purity Analysis:

    • Analyze the collected fractions and the initial crude material by gas chromatography (GC) to determine the purity and assess the efficiency of the separation.

Mandatory Visualizations

experimental_workflow start Start: Crude this compound setup Assemble Fractional Distillation Apparatus start->setup heating Heat and Establish Reflux setup->heating collect_forerun Collect Forerun (Lower Boiling Impurities) heating->collect_forerun collect_main Collect Main Fraction (Pure this compound) collect_forerun->collect_main collect_tailings Collect Tailings (Higher Boiling Impurities) collect_main->collect_tailings analysis Purity Analysis (GC) collect_tailings->analysis end End: Purified this compound analysis->end

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_params Distillation Parameters cluster_outcomes Purification Outcomes column_efficiency Column Efficiency (Theoretical Plates) purity Product Purity column_efficiency->purity Increases separation_time Separation Time column_efficiency->separation_time Increases reflux_ratio Reflux Ratio reflux_ratio->purity Increases reflux_ratio->separation_time Increases heating_rate Heating Rate heating_rate->purity Decreases (if too high) heating_rate->separation_time Decreases yield Product Yield purity->yield Inverse relationship (often)

Caption: Relationship between distillation parameters and purification outcomes.

References

Application Note: Quantitative Analysis of 3-Methyl-1-pentene by Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-pentene is a volatile organic compound and an important building block in organic synthesis. Accurate and precise quantification of this alkene is crucial for process monitoring, quality control, and various research applications. This document provides a detailed analytical method for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for the analysis of volatile hydrocarbons.

Analytical Method Overview

The method described herein utilizes a high-resolution gas chromatograph equipped with a flame ionization detector. The separation of this compound from other components is achieved on a non-polar capillary column. Quantification is performed using an external standard calibration method.

Quantitative Performance

The following table summarizes the expected performance characteristics of the GC-FID method for the quantification of this compound. These values are based on typical performance for C6 alkenes and other volatile hydrocarbons and should be verified during formal method validation.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 5%
Typical Run Time 10 - 20 minutes

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • High-purity solvent (e.g., hexane (B92381) or methanol, GC grade)

  • High-purity gases: Helium (carrier gas), Hydrogen (FID), and compressed air (FID)

  • Volumetric flasks and pipettes

  • GC vials with septa

Instrumentation
  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/splitless injector

  • Autosampler

  • Chromatography data station for data acquisition and processing

Preparation of Standard Solutions

Stock Standard Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent (e.g., hexane).

  • Calculate the exact concentration in µg/mL.

Calibration Standards:

  • Prepare a series of calibration standards by serial dilution of the stock standard solution.

  • A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Prepare these standards in volumetric flasks for accuracy.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the chosen solvent.

  • If necessary, dilute the sample to fall within the concentration range of the calibration curve.

  • Transfer the final solution to a GC vial for analysis.

GC-FID Operating Conditions

The following are typical GC-FID conditions for the analysis of this compound. These may require optimization based on the specific instrument and column used.

Parameter Condition
Column Non-polar capillary column (e.g., DB-1, HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 40 °C, hold for 2 minutesRamp: 10 °C/min to 150 °CHold: 2 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min
Data Analysis and Quantification
  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Use the peak area of this compound in the sample chromatogram and the regression equation to calculate the concentration in the sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Stock Standard Preparation cal_standards Calibration Standards Preparation stock->cal_standards gc_analysis GC-FID Analysis cal_standards->gc_analysis sample_prep Sample Preparation sample_prep->gc_analysis peak_integration Peak Integration gc_analysis->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification peak_integration->quantification calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs analyte This compound method Analytical Method analyte->method instrument GC-FID System instrument->method reagents Reagents & Standards reagents->method concentration Concentration Data method->concentration performance Method Performance (LOD, LOQ, etc.) method->performance

Caption: Logical relationship of inputs, process, and outputs.

Application Notes and Protocols for 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, and use of 3-Methyl-1-pentene in a laboratory setting. The following sections detail the compound's properties, safe handling procedures, and specific experimental protocols.

Properties of this compound

This compound is a flammable, colorless liquid. A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₆H₁₂[1]
Molar Mass 84.16 g/mol [1]
Density 0.67 g/mL at 25°C[1]
Melting Point -154°C[1]
Boiling Point 54°C[1]
Flash Point -20°F (-29°C)[1]
Vapor Pressure 436 mm Hg at 37.7°C[1]
Refractive Index n20/D 1.384[1]

Safe Handling and Storage Procedures

Proper handling and storage of this compound are crucial to ensure laboratory safety. The following workflow outlines the necessary precautions.

Caption: Workflow for the safe handling and storage of this compound.

General Precautions:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[2]

  • Avoid all personal contact, including inhalation of vapors.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a flame-retardant lab coat.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Use non-sparking tools and explosion-proof equipment.[2]

  • Take precautionary measures against static discharge by grounding and bonding containers and equipment.[2]

  • Do not use compressed air for filling, discharging, or handling operations.[3]

Storage Requirements:

  • Store in a tightly closed container in a dry and well-ventilated place.[2][4]

  • Keep in a cool place, such as a refrigerator or flammables cabinet.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and halogens.[2][3] Polymerization may occur slowly at room temperature.[3]

Spill and Waste Disposal:

  • In case of a minor spill, remove all ignition sources and clean up with an inert absorbent material.[3]

  • For major spills, evacuate the area and alert emergency responders.[3]

  • Dispose of waste in accordance with local, state, and federal regulations. Do not empty into drains.[1]

Experimental Protocols

This compound is a versatile starting material for a variety of organic transformations. Below are detailed protocols for several key reactions.

3.1. Hydroboration-Oxidation of this compound to 3-Methyl-1-pentanol

This two-step reaction converts the alkene to an anti-Markovnikov alcohol.

G Hydroboration-Oxidation of this compound start Start: This compound in anhydrous THF step1 Step 1: Hydroboration - Add BH3-THF solution dropwise at 0°C - Stir at room temperature start->step1 intermediate Intermediate: Trialkylborane step1->intermediate step2 Step 2: Oxidation - Cool to 0°C - Add NaOH(aq) followed by slow addition of H2O2 intermediate->step2 workup Work-up: - Aqueous work-up - Extraction with ether - Drying and solvent removal step2->workup product Product: 3-Methyl-1-pentanol workup->product

Caption: Workflow for the hydroboration-oxidation of this compound.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add the BH₃·THF solution dropwise to the stirred solution of the alkene.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ can be exothermic.

  • After the addition is complete, warm the mixture to room temperature and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 3-Methyl-1-pentanol.

3.2. Polymerization of this compound

This compound can be polymerized using Ziegler-Natta or metallocene catalysts to produce isotactic poly(this compound).

Materials:

  • This compound

  • Toluene (B28343) (anhydrous)

  • Metallocene catalyst (e.g., Me₂Si(Ind)₂ZrCl₂)

  • Cocatalyst: Methylaluminoxane (MAO) solution in toluene

  • Schlenk flask or other suitable reactor

  • Ethanol (B145695) with a small amount of HCl

Procedure:

  • All manipulations should be carried out under an inert atmosphere using Schlenk techniques.

  • In a dry Schlenk flask, add anhydrous toluene and the desired amount of this compound.

  • Heat the reaction mixture to the desired polymerization temperature (e.g., 50°C).

  • Inject the MAO solution into the reactor, followed by the metallocene catalyst solution in toluene to initiate the polymerization.

  • Allow the mixture to stir for the predetermined reaction time.

  • To terminate the polymerization, pour the reaction mixture into a larger volume of ethanol containing a small amount of concentrated HCl.

  • The precipitated polymer is collected by filtration, washed with ethanol, and dried in a vacuum oven at 60°C.

References

Safety Precautions and Application Notes for 3-Methyl-1-pentene in a Research and Development Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and safety protocols for the handling and use of 3-Methyl-1-pentene in a research and drug development environment. It is imperative that all personnel handling this chemical are thoroughly familiar with its properties and the associated safety procedures.

Chemical and Physical Properties

This compound is a highly flammable, volatile, and colorless liquid.[1] Its physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 760-20-3[2][3]
Molecular Formula C₆H₁₂[4]
Molecular Weight 84.16 g/mol [2][4]
Boiling Point 54 °C (lit.)[2][3]
Melting Point -154 °C (lit.)[2][3]
Density 0.67 g/mL at 25 °C (lit.)[2][3]
Flash Point -27 °C (-16.6 °F) - closed cup[2]
Vapor Pressure 436 mmHg at 37.7 °C[2]
Solubility Insoluble in water; Soluble in alcohol, acetone, ether, and coal tar solvents.[1]
Refractive Index n20/D 1.384 (lit.)[2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance.[5] The primary hazards include its high flammability and the potential for aspiration toxicity.

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[2]

  • H304: May be fatal if swallowed and enters airways.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shield.To protect eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., PVC or nitrile). Glove suitability and durability depend on the frequency and duration of contact.To prevent skin contact, which can cause irritation and dermatitis.[1]
Body Protection A flame-retardant or 100% cotton lab coat, long pants, and closed-toe shoes. For larger scale operations, tight-weave, non-static clothing and non-sparking safety footwear are recommended.To protect skin from splashes and in case of fire. Synthetic materials should be avoided as they can melt onto the skin.[1]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge (Type AX filter) is required.To prevent inhalation of vapors, which can cause drowsiness, dizziness, and respiratory irritation.[1][6]
Handling and Storage

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood.[1]

  • Keep away from all sources of ignition, including open flames, hot surfaces, sparks, and static discharge.[7] Use spark-proof tools and explosion-proof equipment.[7]

  • Ground and bond containers when transferring the liquid to prevent static electricity buildup.[7]

  • Avoid all personal contact, including inhalation.[1]

  • Do not use compressed air for filling, discharging, or handling operations.[1]

Storage:

  • Store in original, tightly closed containers in an approved flame-proof area.[1]

  • Keep in a cool, dry, and well-ventilated place.[7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, halogens, and free radical initiators.[1][5]

  • Polymerization may occur slowly at room temperature.[1]

cluster_handling Handling Workflow prep Preparation: - Don appropriate PPE - Ensure fume hood is operational - Remove ignition sources transfer Transfer: - Ground and bond containers - Use spark-proof tools prep->transfer Proceed with caution reaction Reaction: - Conduct in fume hood - Maintain inert atmosphere if required transfer->reaction cleanup Cleanup: - Quench reaction - Dispose of waste properly reaction->cleanup

Caption: General workflow for handling this compound.

Emergency Procedures

Spills:

  • Minor Spills: Remove all ignition sources.[1] Clean up spills immediately using an inert absorbent material.

  • Major Spills: Evacuate the area and move upwind.[1] Alert emergency responders and inform them of the location and nature of the hazard.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids apart. Seek medical attention.[1][7]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap if available.[1][7]

  • Inhalation: Remove from the contaminated area to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. If swallowed, immediately call a poison center or doctor.[7][8] Aspiration into the lungs can cause chemical pneumonitis.[5]

Fire Fighting:

  • Use foam, dry chemical powder, or carbon dioxide to extinguish fires.[1][7]

  • Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]

spill Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill: - Remove ignition sources - Absorb with inert material assess->minor_spill Minor major_spill Major Spill: - Evacuate area - Alert emergency services assess->major_spill Major cleanup Dispose of waste minor_spill->cleanup

Caption: Decision tree for spill response.

Application Notes

Role in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. As a terminal alkene, it can participate in a variety of reactions, including:

  • Electrophilic Additions: Such as halogenation, hydrohalogenation, and hydration.[9]

  • Olefin Metathesis: It can be used as a partner in cross-metathesis reactions to form more complex alkenes.[10] This is a powerful tool for carbon-carbon bond formation in modern organic synthesis.

  • Polymerization: Alkenes can undergo polymerization, and this compound could be explored as a monomer for the synthesis of specialty polymers.

Relevance in Drug Discovery and Development

The methyl group in this compound is of particular interest in medicinal chemistry. The introduction of a methyl group, often referred to as the "magic methyl" effect, can significantly impact a molecule's pharmacological properties. By incorporating structures derived from this compound, researchers can explore:

  • Modulation of Physicochemical Properties: Affecting solubility, lipophilicity, and metabolic stability.

  • Conformational Effects: The methyl group can influence the conformation of a molecule, potentially leading to a better fit with a biological target.

  • Blocking Metabolic Sites: A strategically placed methyl group can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.

Experimental Protocols

The following is a representative protocol for a cross-metathesis reaction using this compound. Note: This is a general guideline and may require optimization for specific substrates and desired products.

Cross-Metathesis of this compound with a Generic Alkene Partner

Objective: To synthesize a new, more complex alkene via cross-metathesis.

Materials:

  • This compound

  • Alkene reaction partner (e.g., a protected allylic alcohol)

  • Grubbs' second-generation catalyst

  • Anhydrous, degassed dichloromethane (B109758) (DCM)

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), add the alkene reaction partner (1.0 equivalent) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Dissolve the substrate in anhydrous, degassed DCM to a concentration of 0.1-0.2 M.

    • Add this compound (1.5 - 3.0 equivalents).

  • Catalyst Addition:

    • In a separate vial, weigh the Grubbs' second-generation catalyst (1-5 mol%) and dissolve it in a small amount of anhydrous, degassed DCM.

    • Add the catalyst solution to the reaction mixture via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature to 40 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to isolate the desired cross-metathesis product.

cluster_protocol Cross-Metathesis Protocol setup 1. Reaction Setup: - Add reactants to flask - Dissolve in anhydrous DCM catalyst 2. Catalyst Addition: - Dissolve Grubbs' catalyst - Add to reaction mixture setup->catalyst monitor 3. Reaction Monitoring: - Stir at RT to 40°C - Monitor by TLC or GC-MS catalyst->monitor workup 4. Workup & Purification: - Quench with ethyl vinyl ether - Concentrate - Purify by chromatography monitor->workup

Caption: Step-by-step experimental workflow for cross-metathesis.

Waste Disposal

All waste containing this compound must be handled as hazardous waste.[1]

  • Collect waste in a designated, properly labeled, and sealed container approved for flammable liquids.

  • Contaminated materials (e.g., gloves, absorbent pads) should also be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Disclaimer: This document is intended as a guide and does not replace a thorough review of the Safety Data Sheet (SDS) for this compound. All laboratory personnel should be trained in the proper handling of hazardous chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Methyl-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the primary synthesis routes for this compound: the Wittig reaction, Grignard reaction, and dehydration of 3-methyl-1-pentanol (B47404).

Route 1: Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of this compound by reacting butanal with an appropriate phosphorus ylide.

Frequently Asked Questions (FAQs):

  • Q1: What is the recommended Wittig reagent for the synthesis of this compound? A1: The recommended reagent is the ylide generated from ethyltriphenylphosphonium bromide and a strong base. This ylide reacts with butanal to form the desired this compound.

  • Q2: I am observing a low yield of this compound. What are the possible causes? A2: Low yields in a Wittig reaction can stem from several factors:

    • Inefficient Ylide Formation: Ensure anhydrous conditions and the use of a sufficiently strong base (e.g., n-butyllithium) to deprotonate the phosphonium (B103445) salt. The characteristic color change (often to deep red or orange) is an indicator of ylide formation.

    • Poor Quality of Butanal: Butanal can oxidize to butanoic acid upon storage. Use freshly distilled butanal for best results.

    • Steric Hindrance: While less of a concern with butanal, bulky aldehydes or ylides can lead to lower reactivity.

    • Reaction Temperature: Ylide formation is typically performed at low temperatures (e.g., 0 °C), but the reaction with the aldehyde may require warming to room temperature to proceed to completion.

  • Q3: How can I remove the triphenylphosphine (B44618) oxide byproduct? A3: Triphenylphosphine oxide is a common byproduct and can be challenging to remove. Here are a few methods:

    • Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by recrystallization of the crude product from a suitable solvent system.

    • Chromatography: Flash column chromatography on silica (B1680970) gel is a very effective method for separating the non-polar this compound from the more polar triphenylphosphine oxide.

    • Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane (B92381) or a mixture of ether and pentane.

Troubleshooting Guide: Wittig Reaction

Problem Potential Cause Recommended Solution(s)
Low or no product formation Incomplete ylide formation due to moisture or weak base.Ensure all glassware is flame-dried and reactions are run under an inert atmosphere. Use a strong base like n-butyllithium.
Poor quality of butanal (oxidized).Use freshly distilled butanal.
Reaction temperature is too low.Allow the reaction to warm to room temperature after the addition of the aldehyde.
Presence of a white, solid byproduct in the final product Triphenylphosphine oxide contamination.Purify the product using flash column chromatography or by precipitation/crystallization.
Formation of unexpected isomers Side reactions of the ylide or aldehyde.Ensure the purity of starting materials. The Wittig reaction is generally regioselective for the placement of the double bond.
Route 2: Grignard Reaction

This compound can be synthesized via the reaction of a sec-butylmagnesium halide Grignard reagent with formaldehyde (B43269).

Frequently Asked Questions (FAQs):

  • Q1: My Grignard reaction is difficult to initiate. What can I do? A1: Initiation problems are common in Grignard reactions. Here are some tips:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous ether should be used as the solvent. Even trace amounts of water will quench the Grignard reagent.

    • Activate the Magnesium: The surface of the magnesium turnings can have an oxide layer that prevents the reaction. Gently crush the magnesium with a glass rod or add a small crystal of iodine to activate the surface.

    • Local Heating: Gentle heating of a small spot on the flask with a heat gun can sometimes initiate the reaction.

  • Q2: What are the common side products in this Grignard synthesis? A2: The primary side products can include:

    • Wurtz Coupling Products: The Grignard reagent can couple with the starting alkyl halide (e.g., 2-bromobutane) to form octane. This can be minimized by slow addition of the alkyl halide during the Grignard formation.

    • Products from Reaction with Air: Grignard reagents react with oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Q3: Why is my yield of 3-methyl-1-pentanol (the precursor to this compound) low? A3: Besides incomplete Grignard reagent formation, low yields can result from:

    • Reaction with Gaseous Formaldehyde: Formaldehyde is a gas and its addition to the reaction mixture needs to be controlled carefully to ensure efficient reaction. Using paraformaldehyde, which depolymerizes to formaldehyde upon heating, can be an alternative.

    • Protonation of the Grignard Reagent: Any acidic protons in the reaction mixture will quench the Grignard reagent.

Troubleshooting Guide: Grignard Reaction

Problem Potential Cause Recommended Solution(s)
Reaction fails to initiate Moisture in glassware or solvent; inactive magnesium surface.Flame-dry all glassware and use anhydrous solvents. Activate magnesium with a crystal of iodine or by mechanical crushing.
Low yield of the desired alcohol Incomplete formation of the Grignard reagent.Ensure all of the magnesium has reacted before adding formaldehyde.
Inefficient reaction with formaldehyde.Control the addition of gaseous formaldehyde or use paraformaldehyde with heating.
Formation of a high-boiling byproduct Wurtz coupling of the Grignard reagent with the alkyl halide.Add the alkyl halide slowly and maintain a moderate reaction temperature during the formation of the Grignard reagent.
Route 3: Dehydration of 3-Methyl-1-pentanol

Acid-catalyzed dehydration of 3-methyl-1-pentanol can produce this compound, but often leads to a mixture of isomeric alkenes.

Frequently Asked Questions (FAQs):

  • Q1: What are the expected products from the dehydration of 3-methyl-1-pentanol? A1: The dehydration of 3-methyl-1-pentanol is expected to yield a mixture of alkenes due to carbocation rearrangements. The likely products are this compound, 3-methyl-2-pentene (E and Z isomers), and potentially 2-ethyl-1-butene.[1] The distribution of these products is dependent on the reaction conditions.

  • Q2: How can I favor the formation of the terminal alkene, this compound? A2: According to Zaitsev's rule, the most substituted alkene is typically the major product. However, reaction conditions can influence the product ratio. Using a bulky base for elimination after converting the alcohol to a better leaving group (like a tosylate) could favor the formation of the less sterically hindered terminal alkene. For direct dehydration, careful control of temperature and the choice of acid catalyst (e.g., phosphoric acid vs. sulfuric acid) may alter the product distribution, though the internal alkenes are generally favored thermodynamically.[1]

  • Q3: How can I separate the isomeric alkene products? A3: The boiling points of the isomeric hexenes are very close, making separation by simple distillation difficult. Fractional distillation with a column having a high number of theoretical plates is necessary for effective separation.[2] Gas chromatography (GC) is an excellent analytical technique to determine the isomeric purity of the product.[3]

Troubleshooting Guide: Dehydration of 3-Methyl-1-pentanol

Problem Potential Cause Recommended Solution(s)
Low overall yield of alkenes Incomplete reaction.Ensure sufficient heating and an adequate amount of acid catalyst.
Polymerization of the alkenes.Avoid excessively high temperatures and strong acid concentrations. Distill the alkene product as it is formed to remove it from the acidic reaction mixture.
Product is a mixture of isomers Carbocation rearrangements are inherent to the E1 mechanism.This is an expected outcome. To obtain pure this compound, careful fractional distillation is required.[2] Alternatively, consider a more regioselective synthesis method like the Wittig reaction.
Charring or dark coloration of the reaction mixture Strong oxidizing nature of the acid catalyst (especially sulfuric acid).Use phosphoric acid, which is a less oxidizing acid. Control the reaction temperature carefully.

Experimental Protocols

General Protocol for Wittig Reaction
  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium in hexanes dropwise. Stir the resulting colored solution at 0 °C for 1 hour.

  • Wittig Reaction: Add a solution of freshly distilled butanal in anhydrous THF dropwise to the ylide solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane) to separate this compound from triphenylphosphine oxide.

General Protocol for Grignard Reaction
  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place magnesium turnings and a small crystal of iodine. Add a small portion of a solution of 2-bromobutane (B33332) in anhydrous diethyl ether from the addition funnel to initiate the reaction. Once the reaction starts, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Pass a stream of dry formaldehyde gas through the solution or add paraformaldehyde portion-wise while stirring vigorously.

  • Work-up and Hydrolysis: After the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude 3-methyl-1-pentanol.

  • Dehydration (if necessary): The resulting alcohol can be dehydrated as described in the dehydration section to yield this compound, which will likely be part of an isomeric mixture.

General Protocol for Dehydration of 3-Methyl-1-pentanol
  • Reaction Setup: In a distillation apparatus, place 3-methyl-1-pentanol and a catalytic amount of phosphoric acid or sulfuric acid.

  • Dehydration: Gently heat the mixture. The alkene products will distill as they are formed. Collect the distillate in a receiver cooled in an ice bath.

  • Work-up and Purification: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and then brine. Dry the organic layer over anhydrous calcium chloride. Purify the product and separate the isomers by careful fractional distillation.

Data Presentation

Quantitative data on the yield and isomeric distribution for the synthesis of this compound is not widely available in the literature. The following tables provide expected trends and representative data for analogous reactions.

Table 1: Expected Product Distribution in the Dehydration of 3-Methyl-3-pentanol[1]

ProductStructureExpected DistributionRationale
3-Methyl-2-pentene (E/Z)CH₃CH=C(CH₃)CH₂CH₃Major ProductMore substituted (trisubstituted) and therefore more thermodynamically stable alkene (Zaitsev's rule).
2-Ethyl-1-buteneCH₂=C(CH₂CH₃)CH₂CH₃Minor ProductLess substituted (disubstituted) alkene.
This compoundCH₂=CHCH(CH₃)CH₂CH₃Not a direct productWould require rearrangement from a less stable carbocation.

Note: The dehydration of 3-methyl-1-pentanol would likely lead to a different distribution after carbocation rearrangement, with 3-methyl-2-pentene isomers still expected to be significant products.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Wittig Synthesis

Troubleshooting_Wittig_Yield start Low Yield of This compound check_ylide Check Ylide Formation (color change?) start->check_ylide no_color No Color Change check_ylide->no_color No color_ok Color Change Observed check_ylide->color_ok Yes solution1 Ensure Anhydrous Conditions Use Stronger Base no_color->solution1 check_reagents Verify Reagent Quality color_ok->check_reagents bad_reagents Impure/Degraded Reagents check_reagents->bad_reagents No reagents_ok Reagents are Pure check_reagents->reagents_ok Yes solution2 Use Freshly Distilled Butanal bad_reagents->solution2 check_conditions Review Reaction Conditions reagents_ok->check_conditions conditions_issue Suboptimal Conditions (Temp, Time) check_conditions->conditions_issue solution3 Optimize Temperature and Reaction Time conditions_issue->solution3 Dehydration_Pathway A 3-Methyl-1-pentanol B Protonated Alcohol A->B + H+ C Primary Carbocation (unstable) B->C - H2O D Hydride Shift (Rearrangement) C->D F This compound (minor product) C->F - H+ E Tertiary Carbocation (more stable) D->E G 3-Methyl-2-pentene (major product, E/Z) E->G - H+ H 2-Ethyl-1-butene (minor product) E->H - H+

References

Preventing carbocation rearrangement in reactions of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-1-pentene (B165626), focusing on the prevention of carbocation rearrangement in addition reactions.

Troubleshooting Guide: Addition Reactions of this compound

Issue Probable Cause Recommended Solution
Unexpected rearranged product is the major or sole product. The reaction conditions favor the formation of a free carbocation intermediate, which undergoes a hydride shift to a more stable tertiary carbocation. This is common in reactions like acid-catalyzed hydration or hydrohalogenation.[1][2]To obtain the non-rearranged product, select a reaction that proceeds through a mechanism that avoids the formation of a free carbocation. Recommended methods include oxymercuration-demercuration for Markovnikov addition and hydroboration-oxidation for anti-Markovnikov addition.[3][4][5][6][7]
Low yield of the desired alcohol product in hydroboration-oxidation. Incomplete oxidation of the trialkylborane intermediate. The borane (B79455) reagent may have degraded, or there may be insufficient oxidant.Ensure the use of a fresh borane reagent (e.g., BH₃-THF complex). Use a slight excess of the oxidizing agents (hydrogen peroxide and a base like NaOH) to ensure complete conversion of the borane intermediate to the alcohol.[8]
Mixture of regioisomers obtained in hydroboration-oxidation. While hydroboration-oxidation is highly regioselective for the anti-Markovnikov product, minor amounts of the Markovnikov isomer can form, especially with less sterically hindered boranes.To enhance regioselectivity, consider using a bulkier borane reagent such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN). These reagents increase the steric hindrance at the more substituted carbon of the double bond, favoring addition of the boron to the less substituted carbon.[5][8][9]
Side products observed in oxymercuration-demercuration. The demercuration step, which involves a radical mechanism, is not stereospecific and can sometimes lead to side reactions if not performed carefully. Also, the presence of other nucleophiles (e.g., alcohols as solvents) can lead to the formation of ethers instead of alcohols.[3]Ensure that the demercuration step with sodium borohydride (B1222165) is carried out under appropriate basic conditions. Use water as the solvent if the desired product is an alcohol. If an ether is desired, the corresponding alcohol can be used as the solvent.[3][4]
Incomplete reaction in oxymercuration-demercuration. Insufficient mercuric acetate (B1210297) to react with the alkene, or incomplete reduction in the demercuration step.Use a stoichiometric amount of mercuric acetate relative to the alkene. Ensure that the sodium borohydride is added in sufficient quantity and allowed to react completely to reduce the organomercury intermediate.

Frequently Asked Questions (FAQs)

Q1: Why does this compound undergo carbocation rearrangement in certain reactions?

A1: this compound has a double bond that, upon protonation in acidic conditions, forms a secondary carbocation. This secondary carbocation can rearrange via a 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement is thermodynamically favorable and occurs rapidly when a free carbocation is an intermediate in the reaction mechanism.[1][10]

Q2: What is a 1,2-hydride shift and how does it apply to this compound?

A2: A 1,2-hydride shift is the migration of a hydrogen atom with its pair of bonding electrons to an adjacent carbocation center. In the case of the carbocation formed from this compound, a hydrogen from the third carbon migrates to the second carbon, moving the positive charge to the third carbon and converting a secondary carbocation into a more stable tertiary carbocation.

Q3: Which reactions should I use to avoid carbocation rearrangement with this compound?

A3: To prevent carbocation rearrangement, you should employ reactions that do not involve a free carbocation intermediate. The two primary methods are:

  • Oxymercuration-Demercuration: This reaction proceeds through a bridged mercurinium ion intermediate, which prevents rearrangement and results in the Markovnikov addition of water (or an alcohol).[4][5][6]

  • Hydroboration-Oxidation: This reaction involves a concerted syn-addition of a borane across the double bond, followed by oxidation. It does not form a carbocation and leads to the anti-Markovnikov addition of water.[5][7][8][9][11]

Q4: What is the difference between Markovnikov and anti-Markovnikov addition in the context of this compound?

A4:

  • Markovnikov addition (achieved via oxymercuration-demercuration) results in the hydroxyl group adding to the more substituted carbon of the double bond, yielding 3-Methyl-2-pentanol.

  • Anti-Markovnikov addition (achieved via hydroboration-oxidation) results in the hydroxyl group adding to the less substituted carbon of the double bond, yielding 3-Methyl-1-pentanol.

Q5: Are there any safety concerns with the recommended rearrangement-free reactions?

A5: Yes. Oxymercuration-demercuration involves the use of mercury compounds, which are highly toxic.[12] Appropriate safety precautions, including working in a well-ventilated fume hood and proper waste disposal, are essential. Hydroboration often uses borane-tetrahydrofuran (B86392) (BH₃-THF), which is flammable and can be pyrophoric. Diborane gas, if generated, is toxic. These reagents should be handled with care under an inert atmosphere.

Data Presentation: Product Distribution in Reactions of this compound

Reaction Reagents Expected Major Product(s) Product Distribution (Approximate) Rearrangement Observed?
Hydrohalogenation HBr2-Bromo-3-methylpentane (unrearranged), 2-Bromo-2-methylpentane (rearranged)Mixture, with the rearranged product often being significant or major.Yes
Acid-Catalyzed Hydration H₂O, H₂SO₄3-Methyl-2-pentanol (unrearranged), 3-Methyl-3-pentanol (rearranged)A mixture is expected, with the rearranged product being a major component.[13]Yes
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O2. NaBH₄3-Methyl-2-pentanolHigh yield of the Markovnikov product with minimal to no rearranged product.[14]No
Hydroboration-Oxidation 1. BH₃-THF2. H₂O₂, NaOH3-Methyl-1-pentanolHigh yield of the anti-Markovnikov product.No

Experimental Protocols

Key Experiment 1: Hydroboration-Oxidation of this compound

Objective: To synthesize 3-Methyl-1-pentanol, the anti-Markovnikov alcohol, while avoiding carbocation rearrangement.

Methodology:

  • Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The system is flushed with nitrogen to ensure an inert atmosphere.

  • Hydroboration: this compound is dissolved in anhydrous tetrahydrofuran (B95107) (THF) in the flask and cooled in an ice bath. A solution of borane-tetrahydrofuran complex (BH₃-THF) is added dropwise from the dropping funnel while maintaining the temperature at 0-5 °C. The reaction mixture is then stirred at room temperature for a specified time to ensure complete hydroboration.

  • Oxidation: The reaction mixture is cooled again in an ice bath. Aqueous sodium hydroxide (B78521) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 40 °C during the addition.

  • Workup: After the oxidation is complete, the reaction mixture is stirred at room temperature for a period. The layers are then separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-Methyl-1-pentanol.

  • Purification: The crude product can be purified by distillation.

Key Experiment 2: Oxymercuration-Demercuration of this compound

Objective: To synthesize 3-Methyl-2-pentanol, the Markovnikov alcohol, without carbocation rearrangement.

Methodology:

  • Oxymercuration: In a round-bottom flask, mercuric acetate is dissolved in a mixture of water and tetrahydrofuran (THF). This compound is then added to this solution, and the mixture is stirred at room temperature. The disappearance of the yellow color of the mercuric acetate indicates the completion of the oxymercuration step.

  • Demercuration: A solution of sodium hydroxide is added to the reaction mixture, followed by the portion-wise addition of sodium borohydride. This step is exothermic and may require cooling. The formation of a black precipitate of elemental mercury indicates the progress of the demercuration.

  • Workup: After the reaction is complete, the mixture is decanted from the mercury. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and then brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The resulting crude 3-Methyl-2-pentanol can be purified by distillation.

Visualizations

ReactionPathways Start This compound Sec_Carbocation Secondary Carbocation Start->Sec_Carbocation + H⁺ HBr HBr H2O_H H₂O / H⁺ Hydride_Shift 1,2-Hydride Shift Sec_Carbocation->Hydride_Shift Unrearranged_Product 2-Bromo-3-methylpentane (Minor Product) Sec_Carbocation->Unrearranged_Product + Br⁻ Tert_Carbocation Tertiary Carbocation Hydride_Shift->Tert_Carbocation Rearranged_Product 2-Bromo-2-methylpentane (Major Product) Tert_Carbocation->Rearranged_Product + Br⁻

Caption: Carbocation rearrangement in the reaction of this compound with HBr.

NoRearrangementPathways Start This compound Oxymercuration Oxymercuration-Demercuration (1. Hg(OAc)₂, H₂O; 2. NaBH₄) Start->Oxymercuration Hydroboration Hydroboration-Oxidation (1. BH₃-THF; 2. H₂O₂, NaOH) Start->Hydroboration Markovnikov_Product 3-Methyl-2-pentanol (Markovnikov Product) Oxymercuration->Markovnikov_Product AntiMarkovnikov_Product 3-Methyl-1-pentanol (Anti-Markovnikov Product) Hydroboration->AntiMarkovnikov_Product

References

Technical Support Center: Optimizing Catalyst Efficiency in 3-Methyl-1-pentene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the polymerization of 3-Methyl-1-pentene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound polymerization?

A1: The most prevalent catalysts for the polymerization of this compound and other α-olefins are Ziegler-Natta and metallocene catalysts.[1][2][3][4]

  • Ziegler-Natta (Z-N) catalysts: These are heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride, and are activated by organoaluminum cocatalysts like triethylaluminum (B1256330) (TEA).[5] They are known for producing highly isotactic polymers.[1]

  • Metallocene catalysts: These are single-site catalysts, often based on zirconium or hafnium complexes, activated by methylaluminoxane (B55162) (MAO).[3] They offer precise control over the polymer's microstructure and can be designed to produce polymers with varying tacticities (isotactic, syndiotactic, or atactic).[1][2]

Q2: What is the role of a cocatalyst in the polymerization process?

A2: A cocatalyst is essential for activating the primary catalyst. In Ziegler-Natta systems, the organoaluminum cocatalyst alkylates the transition metal center, creating an active site for polymerization.[5] For metallocene catalysts, cocatalysts like MAO abstract a ligand from the metallocene precursor to generate a catalytically active cationic species.[3]

Q3: What are the key factors influencing catalyst efficiency and polymer properties?

A3: Several factors can significantly impact the efficiency of the catalyst and the properties of the resulting polymer:

  • Catalyst and Cocatalyst Choice: The type of catalyst and cocatalyst, as well as their ratio, will determine the activity, stereoselectivity, and overall efficiency of the polymerization.

  • Monomer Purity: Impurities in the this compound monomer can act as poisons to the catalyst, leading to deactivation.

  • Solvent Purity: The solvent used for the polymerization must be thoroughly dried and deoxygenated, as water and oxygen can deactivate the catalyst.[6]

  • Reaction Temperature: Temperature affects the rate of polymerization and can also influence catalyst stability and polymer properties. Higher temperatures can sometimes lead to catalyst decomposition.[7]

  • Monomer Concentration: The concentration of the monomer can influence the rate of polymerization.

  • Reaction Time: The duration of the polymerization will affect the monomer conversion and the final polymer yield.

Troubleshooting Guide

Issue 1: Low or No Polymer Yield

Q: My polymerization of this compound is resulting in a very low yield or no polymer at all. What are the potential causes and how can I troubleshoot this?

A: Low or no polymer yield is a common issue that can often be traced back to catalyst inactivity or deactivation. Here are the primary causes and the steps to resolve them:

Possible Cause Troubleshooting Steps
Catalyst Poisoning Ensure all reagents and the reaction environment are free of impurities. Water, oxygen, and other polar compounds can act as catalyst poisons.[6][8] Rigorously dry and degas the monomer and solvent before use. Ensure all glassware is oven-dried and the reaction is conducted under a high-purity inert atmosphere (e.g., argon or nitrogen).
Improper Catalyst Activation Verify the correct ratio of cocatalyst to catalyst is being used. For metallocene systems, a high molar excess of MAO is often required for efficient activation.[3] For Ziegler-Natta catalysts, ensure the correct organoaluminum cocatalyst is used in the appropriate amount.
Incorrect Reaction Temperature Optimize the reaction temperature. Some catalysts have a narrow window of optimal activity. Consult literature for similar catalyst systems to determine the ideal temperature range. Extreme temperatures can lead to catalyst decomposition.[7]
Inactive Catalyst Ensure the catalyst has been stored and handled correctly, especially if it is air and moisture sensitive.[8] Test the catalyst with a more reactive monomer (e.g., ethylene (B1197577) or propylene) to confirm its activity.
Issue 2: Poor Control Over Polymer Molecular Weight and High Polydispersity

Q: The resulting poly(this compound) has a very broad molecular weight distribution (high PDI). How can I achieve better control?

A: A high polydispersity index (PDI) in Ziegler-Natta polymerization can be due to the presence of multiple active sites on the heterogeneous catalyst. For metallocene catalysts, which are single-site, a high PDI can indicate issues with chain transfer reactions or catalyst deactivation during the polymerization.

Possible Cause Troubleshooting Steps
Chain Transfer Reactions Lower the reaction temperature to reduce the rate of chain transfer to monomer or cocatalyst. Ensure the monomer and solvent are free from impurities that can act as chain transfer agents.
Slow Initiation Increase the rate of initiation by adjusting the temperature or using a more efficient cocatalyst. The choice of ligands on a metallocene catalyst can also influence the initiation efficiency.
Catalyst Deactivation During Polymerization If the catalyst deactivates over the course of the reaction, it can lead to a broad molecular weight distribution. Address potential causes of deactivation as outlined in "Issue 1".

Experimental Protocols

General Protocol for this compound Polymerization with a Metallocene Catalyst

This protocol is a general guideline and should be adapted based on the specific metallocene catalyst and equipment used.

1. Materials and Reagents:

  • Metallocene catalyst (e.g., a zirconocene (B1252598) dichloride complex)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • This compound (high purity, dried and deoxygenated)

  • Toluene (B28343) (anhydrous, deoxygenated)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen or Argon gas (high purity)

2. Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Glass reactor with a mechanical stirrer, temperature control, and gas inlet/outlet

  • Syringes for liquid transfer

3. Polymerization Procedure:

  • Reactor Preparation: Thoroughly dry all glassware in an oven and assemble the reactor under an inert atmosphere. Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Solvent and Monomer Addition: Introduce the desired amount of anhydrous toluene into the reactor via a cannula or syringe. Add the purified this compound to the reactor.

  • Catalyst Activation and Injection: In a separate Schlenk flask under an inert atmosphere, dissolve the metallocene catalyst in a small amount of toluene. Add the required amount of MAO solution and allow the mixture to pre-activate for a specified time (e.g., 15-30 minutes).

  • Initiation of Polymerization: Inject the activated catalyst solution into the stirred reactor containing the monomer and solvent.

  • Polymerization: Maintain the desired reaction temperature and continue stirring for the planned duration of the polymerization.

  • Termination: Quench the reaction by adding an excess of methanol.

  • Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer and wash it with a 10% HCl solution in methanol to remove catalyst residues, followed by washing with pure methanol.

  • Drying: Dry the polymer product under vacuum at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-Up reactor_prep Reactor Preparation (Drying & Inert Atmosphere) solvent_monomer Add Solvent & This compound reactor_prep->solvent_monomer reagent_prep Reagent Preparation (Drying & Degassing) reagent_prep->solvent_monomer catalyst_activation Activate Catalyst (Metallocene + MAO) reagent_prep->catalyst_activation polymerization Initiate & Run Polymerization solvent_monomer->polymerization catalyst_activation->polymerization termination Terminate Reaction (Add Methanol) polymerization->termination precipitation Precipitate Polymer in Methanol termination->precipitation washing Wash Polymer (HCl/Methanol & Methanol) precipitation->washing drying Dry Polymer (Vacuum Oven) washing->drying

Caption: Experimental workflow for this compound polymerization.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_solutions Corrective Actions start Low/No Polymer Yield check_impurities Check for Impurities (Water, Oxygen) start->check_impurities check_activation Verify Catalyst Activation Protocol start->check_activation check_temp Review Reaction Temperature start->check_temp check_catalyst Confirm Catalyst Activity start->check_catalyst purify Purify Monomer & Solvent check_impurities->purify optimize_ratio Optimize Cocatalyst/ Catalyst Ratio check_activation->optimize_ratio adjust_temp Adjust Temperature check_temp->adjust_temp test_catalyst Test Catalyst with Standard Monomer check_catalyst->test_catalyst

Caption: Troubleshooting logic for low polymer yield.

References

Technical Support Center: Purification of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Methyl-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities can be broadly categorized as:

  • Isomeric Impurities: Arising from the synthesis process, particularly through acid-catalyzed dehydration of alcohols, which can lead to the formation of isomers like 3-methyl-2-pentene and 3-methylenepentane.

  • Residual Solvents and Starting Materials: Depending on the synthetic route, unreacted precursors (e.g., 3-methyl-1-pentanol (B47404) or Grignard reagents) and solvents may be present.

  • Peroxides: As an alkene, this compound can form peroxides over time upon exposure to air and light. These are hazardous and can interfere with reactions.[1][2]

  • Water: Moisture can be introduced during synthesis or storage.

  • Polar Impurities: These can include oxygenates like alcohols, aldehydes, and ketones.

Q2: Which purification technique is most effective for removing isomeric impurities?

A2: Fractional distillation is the most effective method for separating isomers of this compound, provided there is a sufficient difference in their boiling points.[3] A fractionating column with a high number of theoretical plates is recommended for achieving high purity.[4]

Q3: How can I remove polar impurities like water and residual alcohols?

A3: Passing the crude this compound through a column of activated alumina (B75360) is a highly effective method for removing polar impurities.[5][6] Neutral or basic alumina is typically used for this purpose.[7]

Q4: How do I test for and remove peroxides?

A4: Peroxides can be detected using commercially available test strips or through a potassium iodide test.[8][9] To remove peroxides, the solvent can be passed through a column of activated alumina or treated with a reducing agent like ferrous sulfate (B86663).[6] Caution: Peroxides can be explosive, especially when concentrated. Handle with extreme care.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Fractional Distillation

Problem: Poor separation of isomers.

Possible Cause Troubleshooting Step
Insufficient column efficiency. Use a longer fractionating column or one with a higher number of theoretical plates (e.g., Vigreux, packed, or spinning band column).[4]
Distillation rate is too fast. Reduce the heating rate to allow for a slow and steady distillation, ideally 1-2 drops per second. This ensures proper equilibrium between the liquid and vapor phases in the column.[4]
Poor insulation of the column. Wrap the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.[4]
Fluctuating heat source. Use a stable heating source like an oil bath or a heating mantle with a controller to ensure consistent boiling.

Problem: Bumping or uneven boiling.

Possible Cause Troubleshooting Step
Lack of boiling chips or stir bar. Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.
Heating too rapidly. Increase the temperature of the heat source gradually.
Activated Alumina Chromatography

Problem: Incomplete removal of polar impurities.

Possible Cause Troubleshooting Step
Alumina is not sufficiently activated. Use freshly opened activated alumina or reactivate it by heating at a high temperature (e.g., 200-250°C) under vacuum before use.
Incorrect type of alumina. For general removal of polar impurities from a non-polar solvent, neutral or basic alumina is typically effective.[7]
Column is overloaded. Use a larger amount of activated alumina relative to the amount of crude product.
Solvent flow rate is too fast. Allow the solvent to pass through the column slowly to ensure adequate contact time with the alumina.
Peroxide Formation and Removal

Problem: Positive peroxide test after purification.

Possible Cause Troubleshooting Step
Re-exposure to air after purification. Handle the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed, opaque container.
Incomplete removal of peroxides. Repeat the peroxide removal step. For column purification, ensure sufficient contact time with the activated alumina.

Experimental Protocols

Fractional Distillation for Isomer Separation

Objective: To separate this compound from its isomeric impurities.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column (e.g., Vigreux), condenser, receiving flasks)

  • Heating mantle or oil bath

  • Boiling chips or magnetic stirrer

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and boiling chips to the distillation flask.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. Collect the initial fraction (forerun) which may contain lower-boiling impurities.

  • Slowly and steadily increase the heating to collect the fraction that distills at the boiling point of this compound (approximately 54°C).

  • Monitor the temperature closely. A sharp drop or rise in temperature indicates the end of a fraction.

  • Collect different fractions in separate, pre-weighed flasks.

  • Analyze the purity of each fraction using Gas Chromatography (GC).

Removal of Polar Impurities with Activated Alumina

Objective: To remove polar impurities such as water and alcohols from this compound.

Materials:

  • Crude this compound

  • Activated alumina (neutral or basic)

  • Chromatography column

  • Cotton or glass wool

  • Anhydrous solvent (e.g., hexane)

  • Collection flasks

Procedure:

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Fill the column with activated alumina to the desired height.

  • Pre-wet the column by passing a small amount of anhydrous hexane (B92381) through it.

  • Carefully load the crude this compound onto the top of the alumina bed.

  • Elute the this compound from the column using a non-polar solvent like hexane.

  • Collect the eluent in a clean, dry flask.

  • Remove the solvent from the purified product by careful distillation, as this compound is volatile.

Peroxide Testing and Removal

Objective: To detect and remove peroxide impurities.

Materials:

  • This compound sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Starch solution (optional)

  • Activated alumina or ferrous sulfate solution

Procedure for Testing:

  • In a test tube, add 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid and a few crystals of potassium iodide.

  • A yellow to brown color indicates the presence of peroxides. A drop of starch solution can be added to give a more distinct blue-black color if peroxides are present.[8]

  • Alternatively, use commercial peroxide test strips according to the manufacturer's instructions.

Procedure for Removal (using Activated Alumina):

  • Follow the same procedure as for the "Removal of Polar Impurities with Activated Alumina." Activated alumina is effective at removing peroxides.[6]

Data Presentation

The following tables provide representative data for the purification of this compound. Note: Actual results may vary depending on the initial purity and experimental conditions.

Table 1: Fractional Distillation of Crude this compound

Fraction Boiling Range (°C) Composition (by GC Analysis) Purity of this compound
CrudeN/AThis compound (90%), 3-Methyl-2-pentene (5%), 3-Methylenepentane (3%), Other (2%)90%
1 (Forerun)50-53Lower boiling impurities, trace this compound< 50%
2 (Main)53-55This compound (99.5%), 3-Methyl-2-pentene (0.5%)99.5%
3 (Residue)> 55Higher boiling impurities, residual productLow

Table 2: Purification with Activated Alumina

Parameter Before Treatment After Treatment
Water Content (ppm) 500< 50
Residual Alcohol (ppm) 1000< 100
Peroxide Level (ppm) 15< 1
Purity of this compound (by GC) 98%> 99.8%

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Alumina Activated Alumina Column Distillation->Alumina Main Fraction Isomers Isomeric Impurities Distillation->Isomers PeroxideTest Peroxide Test Alumina->PeroxideTest Polar Polar Impurities (Water, Alcohols) Alumina->Polar Peroxides Peroxides Alumina->Peroxides PeroxideTest->Alumina > 1 ppm Peroxides (Repeat Purification) Purified Purified this compound PeroxideTest->Purified < 1 ppm Peroxides

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation Start Poor Isomer Separation in Fractional Distillation Cause1 Insufficient Column Efficiency? Start->Cause1 Solution1 Use a column with more theoretical plates. Cause1->Solution1 Yes Cause2 Distillation Rate Too Fast? Cause1->Cause2 No Solution2 Reduce heating rate to 1-2 drops/second. Cause2->Solution2 Yes Cause3 Poor Column Insulation? Cause2->Cause3 No Solution3 Wrap column with glass wool or aluminum foil. Cause3->Solution3 Yes

Caption: Troubleshooting poor separation in fractional distillation.

References

Technical Support Center: Industrial Scale Production of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale production of 3-Methyl-1-pentene (B165626).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
YIELD-01 Why is the overall yield of this compound lower than expected in our propylene (B89431) dimerization process? 1. Suboptimal Reaction Conditions: Temperature, pressure, and residence time may not be optimized for the specific catalyst system. 2. Catalyst Deactivation: The catalyst may have lost activity due to coking, poisoning, or sintering.[1] 3. Poor Selectivity: The reaction may be producing a high proportion of undesired C6 isomers. 4. Feedstock Impurities: Impurities in the propylene feed can poison the catalyst.1. Optimize Reaction Parameters: Systematically vary temperature (e.g., 150-180°C) and pressure (e.g., 6-11 MPa) to find the optimal conditions for your catalyst.[1] 2. Catalyst Regeneration/Replacement: Implement a catalyst regeneration protocol (e.g., controlled oxidation to remove coke) or replace the catalyst if regeneration is not effective.[2] For supported alkali metal catalysts, ensure proper dispersion and loading. 3. Improve Selectivity: Adjust the catalyst composition or reaction conditions. For example, with potassium-based catalysts, the addition of promoters can influence selectivity.[1] 4. Feedstock Purification: Implement a purification step for the propylene feed to remove catalyst poisons like sulfur compounds or water.
PURITY-01 We are struggling to separate this compound from other C6 isomers, particularly 4-Methyl-1-pentene and various hexenes. What can we do? 1. Close Boiling Points: The boiling points of C6 isomers are very close, making fractional distillation inefficient. 2. Azeotrope Formation: An azeotrope may be forming between this compound and another component.1. High-Efficiency Distillation: Utilize a distillation column with a high number of theoretical plates and optimize the reflux ratio. 2. Extractive Distillation: Introduce a solvent that alters the relative volatilities of the components, facilitating separation. 3. Selective Isomerization: Isomerize interfering compounds to species with more distinct boiling points. For example, 2-ethyl-1-butene (B1580654) can be isomerized to 3-methyl-2-pentene.[3] 4. Alternative Purification: Consider preparative gas chromatography for high-purity requirements, although this may not be feasible for very large scales.
CAT-01 Our catalyst is deactivating rapidly. How can we extend its operational lifetime? 1. Coking: Deposition of carbonaceous materials on the catalyst surface is a common issue in olefin dimerization.[1] 2. Poisoning: Contaminants in the feed stream (e.g., sulfur, water) can irreversibly bind to active sites.[4] 3. Thermal Sintering: High reaction temperatures can cause the catalyst support to collapse or the active metal particles to agglomerate, reducing the active surface area.[4] 4. Leaching of Active Components: For supported catalysts, the active metal may leach into the reaction medium.1. Optimize Operating Conditions: Lowering the reaction temperature or adjusting the feed composition can reduce the rate of coke formation. 2. Feed Purification: Install guard beds or purification columns to remove poisons from the propylene feed before it enters the reactor. 3. Select a More Stable Catalyst: Consider catalysts with higher thermal stability or those less susceptible to poisoning. For instance, supported liquid-phase catalysts may offer improved stability.[1] 4. Regeneration Protocols: Develop and implement a regular catalyst regeneration cycle. For coking, this often involves a controlled burn-off of the carbon deposits.[2]
SELECT-01 Our process is producing a high percentage of linear hexenes and other undesired methyl-pentene isomers instead of this compound. How can we improve selectivity? 1. Incorrect Catalyst Choice: The catalyst being used may not be selective for the desired dimerization pathway. 2. Isomerization Reactions: The desired this compound may be isomerizing to more thermodynamically stable isomers under the reaction conditions.1. Catalyst Screening: Test different catalyst formulations. For propylene dimerization, alkali metal-based catalysts (e.g., potassium on potassium carbonate) are known to favor the formation of 4-methyl-1-pentene, from which this compound can be derived or co-produced.[1][5] Nickel-based catalysts can also be used, but product distribution may vary.[6][7] 2. Control Residence Time: Shorter residence times can minimize the extent of subsequent isomerization reactions. 3. Temperature and Pressure Control: Lower temperatures generally favor kinetic products over thermodynamic products. Adjusting the pressure can also influence the product distribution.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The industrial production of this compound is closely linked to the dimerization of propylene. While the primary target of many industrial propylene dimerization processes is 4-methyl-1-pentene, this compound is often produced as a significant byproduct.[5] The reaction is typically carried out using a heterogeneous catalyst, such as an alkali metal (e.g., potassium) on a support like potassium carbonate or a zeolite.[1][8] The resulting mixture of C6 isomers is then purified to isolate this compound.

Q2: What are the typical byproducts in the synthesis of this compound via propylene dimerization?

A2: The dimerization of propylene yields a mixture of C6 isomers. Besides this compound, common byproducts include 4-methyl-1-pentene, 4-methyl-2-pentene, 2-methyl-1-pentene, 2-methyl-2-pentene, and various isomers of hexene (1-hexene, 2-hexene, 3-hexene).[1] The relative amounts of these byproducts depend on the catalyst and the reaction conditions used.

Q3: How can I purify this compound from the reaction mixture?

A3: Purification is a significant challenge due to the close boiling points of the C6 isomers. The primary method for industrial-scale purification is fractional distillation using columns with a high number of theoretical plates. In some cases, a two-step distillation process is employed, where unreacted propylene is first removed at high pressure, followed by the separation of the C6 isomers. For achieving very high purity, more advanced techniques like extractive distillation or a reaction-separation process (e.g., reversible etherification of the target olefin) might be necessary.[9]

Q4: What are the key safety considerations when working with this compound at an industrial scale?

A4: this compound is a highly flammable liquid and vapor. Key safety precautions include:

  • Handling in well-ventilated areas: Use of closed systems and effective ventilation to prevent the accumulation of flammable vapors.

  • Elimination of ignition sources: All equipment should be properly grounded, and spark-proof tools should be used. Open flames, hot surfaces, and static electricity should be avoided.

  • Appropriate personal protective equipment (PPE): This includes safety glasses, chemical-resistant gloves, and flame-retardant clothing.

  • Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.

Q5: Can catalyst deactivation in propylene dimerization be reversed?

A5: In many cases, yes. The most common cause of deactivation is coking, which can often be reversed by a regeneration process.[2] This typically involves a controlled high-temperature treatment with a gas stream containing a low concentration of oxygen to burn off the carbon deposits without damaging the catalyst structure. However, deactivation by poisoning from impurities like sulfur may be irreversible.[4] Sintering, or the thermal degradation of the catalyst, is also generally irreversible.[4]

Quantitative Data

Table 1: Comparison of Reaction Conditions and Performance for 3-Methyl-3-penten-2-one Synthesis (A Related C6 Compound)

CatalystReactor TypeTemperature (°C)Molar Ratio (Acetaldehyde:MEK)Residence TimeYield (based on Acetaldehyde)Mass Efficiency (%)
Sulfuric AcidSemi-Batch65-701:4~10 hours65%~26%
Solid Acid (Polymeric Resin)CSTR65-701:6~6 hours82%~41%
Solid Acid (Polymeric Resin)Microreactor65-701:6~1 hour82%~64%
Solid Acid (Clay Supported)Microreactor1501:330 minutes50%~38%

Data synthesized from a patent on a related chemical process, providing insight into the effects of different process parameters.[10]

Table 2: Propylene Dimerization to 4-Methyl-1-pentene Performance Data

Catalyst SystemTemperature (°C)Pressure (MPa)Propylene Conversion (%)Selectivity to Liquid Isomers (%)Selectivity to 4-Methyl-1-pentene (%)
Na/K on K2CO3/Zeolite168-17010.5-113692>80 (in liquid product)
K-Cu on K2CO3160664.3-80.6

This data for a closely related target molecule (4-Methyl-1-pentene) illustrates typical performance metrics for propylene dimerization.[1][8]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Propylene Dimerization

Objective: To synthesize a mixture of C6 olefins rich in methyl-pentenes from propylene using a solid base catalyst.

Materials:

  • Propylene (polymer grade)

  • Catalyst: 3% (w/w) Potassium on Potassium Carbonate (K/K2CO3)

  • n-Heptane (anhydrous, as solvent)

  • High-pressure autoclave reactor (e.g., 500 mL) with magnetic stirring, temperature control, and pressure monitoring

  • Gas chromatography (GC) system for product analysis

Procedure:

  • Catalyst Preparation: Prepare the K/K2CO3 catalyst by impregnation of potassium onto anhydrous potassium carbonate under an inert atmosphere.

  • Reactor Setup: Dry the autoclave reactor thoroughly and purge with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: Under an inert atmosphere, add the K/K2CO3 catalyst (e.g., 10 g) and anhydrous n-heptane (e.g., 100 mL) to the reactor.

  • Reaction Initiation: Seal the reactor and begin stirring. Heat the reactor to the desired temperature (e.g., 150°C).

  • Propylene Feed: Introduce propylene into the reactor until the desired pressure is reached (e.g., 8 MPa). Maintain this pressure by feeding propylene as it is consumed.

  • Reaction: Allow the reaction to proceed for a set duration (e.g., 4-6 hours), monitoring the temperature and pressure.

  • Reaction Quenching: After the reaction period, stop the propylene feed and cool the reactor to room temperature.

  • Product Recovery: Carefully vent the unreacted propylene. Open the reactor and filter the liquid product to remove the catalyst.

  • Analysis: Analyze the liquid product using GC to determine the conversion of propylene and the selectivity to this compound and other isomers.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To separate this compound from a mixture of C6 isomers.

Equipment:

  • Fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with Raschig rings)

  • Heating mantle with a temperature controller

  • Condenser and receiving flasks

  • Vacuum pump (optional, for vacuum distillation)

  • GC system for analyzing the purity of fractions

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.

  • Charging the Flask: Charge the distillation flask with the crude C6 isomer mixture.

  • Distillation: Begin heating the distillation flask.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The boiling point of this compound is approximately 54°C.

  • Analysis of Fractions: Analyze each fraction by GC to determine its composition.

  • Combining Fractions: Combine the fractions that have the desired purity of this compound.

Visualizations

G cluster_reactants Reactants cluster_process Dimerization Process cluster_products Primary Products & Byproducts cluster_purification Purification cluster_final Final Product Propylene1 Propylene Dimerization Catalytic Dimerization (e.g., K/K2CO3 catalyst) Propylene1->Dimerization Propylene2 Propylene Propylene2->Dimerization TMP1 This compound (Desired Product) Dimerization->TMP1 Other_Isomers Other C6 Isomers (4-Methyl-1-pentene, Hexenes, etc.) Dimerization->Other_Isomers Distillation Fractional Distillation TMP1->Distillation Other_Isomers->Distillation Pure_TMP1 Pure this compound Distillation->Pure_TMP1 G Start Low Yield or Purity of This compound Check_Yield Is the overall yield low? Start->Check_Yield Check_Purity Is the product purity low? Start->Check_Purity Check_Catalyst Check Catalyst Activity Check_Yield->Check_Catalyst Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Pressure, Time) Check_Yield->Optimize_Conditions No Improve_Distillation Improve Distillation Efficiency (e.g., more plates, reflux ratio) Check_Purity->Improve_Distillation Yes Consider_Alt_Purification Consider Alternative Purification Methods Check_Purity->Consider_Alt_Purification No Regenerate_Catalyst Regenerate or Replace Catalyst Check_Catalyst->Regenerate_Catalyst Check_Feed Analyze Feedstock Purity Optimize_Conditions->Check_Feed Solution_Yield Yield Improved Check_Feed->Solution_Yield Solution_Purity Purity Improved Improve_Distillation->Solution_Purity Consider_Alt_Purification->Solution_Purity Regenerate_Catalyst->Solution_Yield

References

Technical Support Center: Degradation Pathways of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the degradation of 3-methyl-1-pentene (B165626). This resource is tailored for researchers, scientists, and professionals in drug development to provide comprehensive guidance on the atmospheric and biological degradation pathways of this compound. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and summarized data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in the atmosphere?

A1: The primary atmospheric degradation pathways for this compound are initiated by reactions with ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (•NO₃). These reactions lead to the formation of various oxygenated volatile organic compounds (OVOCs), including aldehydes, ketones, and organic nitrates.

Q2: What are the expected major products from the ozonolysis of this compound?

A2: The gas-phase ozonolysis of this compound is expected to primarily yield formaldehyde (B43269) and 2-methylbutanal through the cleavage of the carbon-carbon double bond.[1]

Q3: How does the reaction with hydroxyl radicals (•OH) proceed?

A3: The reaction of this compound with •OH radicals is primarily an addition reaction to the double bond, forming a β-hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a β-hydroxyperoxy radical. In the presence of nitric oxide (NO), this can lead to the formation of β-hydroxy nitrates or other oxygenated products.[2][3]

Q4: What is the significance of the nitrate radical (•NO₃) reaction?

A4: The reaction with nitrate radicals is a significant degradation pathway, especially during nighttime when photochemically generated •OH radicals are absent. This reaction can lead to the formation of organic nitrates, which can contribute to the formation of secondary organic aerosols (SOA).[3][4][5]

Q5: Is this compound biodegradable?

A5: While specific studies on this compound are limited, the biodegradation of other branched alkenes has been observed. Generally, branched alkenes are more resistant to biodegradation than their linear counterparts.[5] Plausible pathways involve the oxidation of the double bond to form an alcohol, which can be further metabolized.

Atmospheric Degradation Pathways

The atmospheric degradation of this compound is a complex process involving several key reactive species. Below are the detailed pathways for its reaction with ozone, hydroxyl radicals, and nitrate radicals.

Ozonolysis Pathway

The reaction of this compound with ozone leads to the cleavage of the double bond, forming a primary ozonide which then decomposes into a Criegee intermediate and a carbonyl compound.

ozonolysis_pathway This compound This compound Primary_Ozonide Primary Ozonide (Molozonide) This compound->Primary_Ozonide + O3 O3 O3 Criegee_Intermediate Criegee Intermediate Primary_Ozonide->Criegee_Intermediate Formaldehyde Formaldehyde Primary_Ozonide->Formaldehyde 2-Methylbutanal 2-Methylbutanal Criegee_Intermediate->2-Methylbutanal

Ozonolysis pathway of this compound.
Hydroxyl Radical (•OH) Oxidation Pathway

The daytime degradation of this compound is dominated by its reaction with the hydroxyl radical. The addition of the •OH radical to the double bond is the primary initiation step.

OH_oxidation_pathway This compound This compound Hydroxyalkyl_Radical β-Hydroxyalkyl Radical This compound->Hydroxyalkyl_Radical + •OH OH_Radical •OH Peroxy_Radical β-Hydroxyperoxy Radical Hydroxyalkyl_Radical->Peroxy_Radical + O2 O2 O2 Alkoxy_Radical β-Hydroxyalkoxy Radical Peroxy_Radical->Alkoxy_Radical + NO NO NO Products Further Products Alkoxy_Radical->Products

Hydroxyl radical oxidation of this compound.
Nitrate Radical (•NO₃) Oxidation Pathway

During the night, the reaction with the nitrate radical becomes a dominant degradation pathway for this compound. This reaction is initiated by the electrophilic addition of the •NO₃ radical to the double bond.

NO3_oxidation_pathway This compound This compound Nitrooxyalkyl_Radical Nitrooxyalkyl Radical This compound->Nitrooxyalkyl_Radical + •NO₃ NO3_Radical •NO₃ Peroxy_Radical Nitrooxyperoxy Radical Nitrooxyalkyl_Radical->Peroxy_Radical + O₂ O2 O2 RO2_Reactions RO₂ Reactions (e.g., + NO, + HO₂, + RO₂) Peroxy_Radical->RO2_Reactions Products Organic Nitrates & Other Products RO2_Reactions->Products

Nitrate radical oxidation of this compound.

Quantitative Data Summary

The following table summarizes available and estimated kinetic data for the atmospheric degradation of this compound at 298 K.

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Atmospheric LifetimePrimary Products
Ozone (O₃) 1.26 x 10⁻¹⁷ (for 2-methyl-1-pentene)[6]~2.2 hours (at 7x10¹¹ molecules cm⁻³)Formaldehyde, 2-Methylbutanal[1]
Hydroxyl Radical (•OH) ~3.5 x 10⁻¹¹ (estimated)~8 hours (at 2x10⁶ molecules cm⁻³)Oxygenated VOCs
Nitrate Radical (•NO₃) ~4.4 x 10⁻¹³ (estimated based on 2-methyl-1-pentene)[6]~13 minutes (at 2.5x10⁸ molecules cm⁻³)Organic Nitrates

Note: Values marked as "estimated" are based on structurally similar compounds due to the lack of direct experimental data for this compound.

Experimental Protocols

Protocol 1: Gas-Phase Ozonolysis of this compound

Objective: To determine the products of the gas-phase reaction of this compound with ozone.

Methodology:

  • Reactor Setup: Utilize a temperature-controlled atmospheric simulation chamber or a flow tube reactor made of an inert material (e.g., Teflon or quartz).

  • Reactant Preparation:

    • Prepare a known concentration of this compound in a carrier gas (e.g., purified air or N₂) in a gas cylinder or by using a syringe pump to inject the liquid into a heated line.

    • Generate ozone by passing a stream of pure O₂ through an ozone generator.

  • Experiment Execution:

    • Introduce the this compound/air mixture into the reactor at a constant flow rate.

    • Introduce a controlled flow of ozone into the reactor to initiate the reaction. Typical concentrations are in the parts-per-billion (ppb) to parts-per-million (ppm) range.

    • To minimize the influence of OH radicals formed as byproducts, add an OH scavenger such as cyclohexane.[1]

  • Product Analysis:

    • Continuously monitor the concentrations of reactants and products using analytical instruments such as:

      • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) for real-time monitoring of VOCs.

      • Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of products. Samples can be collected on adsorbent tubes (e.g., Tenax) for offline analysis.

      • Fourier-Transform Infrared Spectroscopy (FTIR) for identifying functional groups of products.

  • Data Analysis:

    • Calculate the reaction rate based on the decay of this compound.

    • Identify and quantify the reaction products to determine product yields.

Protocol 2: Hydroxyl Radical Oxidation of this compound

Objective: To study the kinetics and products of the reaction of this compound with •OH radicals.

Methodology:

  • Reactor Setup: A smog chamber equipped with UV lights is ideal for these experiments.

  • •OH Radical Generation: Generate •OH radicals in situ via the photolysis of a precursor, such as:

    • Hydrogen peroxide (H₂O₂) at wavelengths < 300 nm.

    • Methyl nitrite (B80452) (CH₃ONO) in the presence of NO at wavelengths around 360 nm.

  • Experiment Execution:

    • Introduce known concentrations of this compound and the •OH precursor into the chamber.

    • Irradiate the chamber with UV lights to initiate the photolysis of the precursor and start the reaction.

    • Monitor the decay of this compound relative to a reference compound with a known •OH rate constant (e.g., toluene) to determine the relative rate constant.[7]

  • Product Analysis:

    • Use PTR-MS, GC-MS, and FTIR to monitor the formation of products over time.

  • Data Analysis:

    • Plot the natural logarithm of the concentration ratio of this compound to the reference compound versus time to determine the rate constant.

    • Quantify the products to determine their formation yields.

Protocol 3: Nitrate Radical Oxidation of this compound

Objective: To investigate the reaction of this compound with •NO₃ radicals.

Methodology:

  • Reactor Setup: A large volume (e.g., >500 L) simulation chamber is suitable. The experiment must be conducted in the dark to prevent photolysis of •NO₃.

  • •NO₃ Radical Generation: Generate •NO₃ radicals by the thermal decomposition of N₂O₅ or by the reaction of NO₂ with O₃.[8]

  • Experiment Execution:

    • Introduce this compound and a reference compound (e.g., isoprene) into the chamber.

    • Introduce the •NO₃ precursor to initiate the reaction.

    • Monitor the decay of this compound and the reference compound over time.

  • Product Analysis:

    • Techniques such as Chemical Ionization Mass Spectrometry (CIMS) are well-suited for detecting the organic nitrate products. GC-MS can also be used for product identification.

  • Data Analysis:

    • Determine the relative rate constant by comparing the decay of this compound to that of the reference compound.

    • Identify and quantify the nitrogen-containing products.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or no product yield in ozonolysis - Incomplete reaction. - Loss of products to the reactor walls. - Inefficient product detection.- Ensure sufficient ozone concentration and reaction time. - Use a reactor with a low surface-to-volume ratio. - Check the calibration and sensitivity of your analytical instruments.
Inconsistent reaction rates between experiments - Fluctuations in temperature, pressure, or reactant concentrations. - Purity of reactants.- Precisely control experimental conditions using mass flow controllers and temperature regulators. - Verify the purity of this compound and other reagents before use.
Unexpected side products in •OH oxidation - Secondary reactions of primary products. - Presence of impurities in the reactants or chamber. - Reactions with other oxidants (e.g., O₃).- Conduct experiments at low reactant concentrations to minimize secondary chemistry. - Thoroughly clean the reaction chamber before each experiment. - Ensure the •OH precursor is pure and does not lead to interfering chemistry.
Difficulty in detecting nitrate radical reaction products - Low product yields. - Products are semi-volatile and partition to the walls. - Analytical instrument not sensitive to organic nitrates.- Use higher initial reactant concentrations if possible. - Heat the sampling lines to prevent condensation. - Employ a sensitive detection method like CIMS with an appropriate reagent ion.

Biodegradation Pathway

The biodegradation of this compound is likely initiated by a monooxygenase enzyme that attacks the double bond, leading to the formation of an epoxide or an alcohol. The following diagram illustrates a plausible aerobic biodegradation pathway.

biodegradation_pathway This compound This compound Epoxide 1,2-Epoxy-3-methylpentane This compound->Epoxide [Monooxygenase] Monooxygenase Monooxygenase (+ O₂) Diol 3-Methyl-1,2-pentanediol Epoxide->Diol [Epoxide Hydrolase] Epoxide_Hydrolase Epoxide Hydrolase (+ H₂O) Hydroxy_Ketone Hydroxy Ketone Diol->Hydroxy_Ketone [Dehydrogenase] Dehydrogenase Dehydrogenase Further_Metabolism Further Metabolism (e.g., β-oxidation) Hydroxy_Ketone->Further_Metabolism

Plausible aerobic biodegradation of this compound.

References

Technical Support Center: 3-Methyl-1-pentene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-1-pentene (B165626).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Hydroboration-Oxidation Reactions

  • Question: I am getting a low yield of the desired 3-methyl-1-pentanol (B47404) from the hydroboration-oxidation of this compound. What are the possible causes and solutions?

    Answer: Low yields in hydroboration-oxidation can stem from several factors. A primary concern is the quality of the borane (B79455) reagent, as solutions of BH3 in THF can degrade over time. Ensure you are using a fresh or properly stored reagent. Incomplete oxidation is another common issue. It's crucial to use a sufficient excess of both hydrogen peroxide and a base (like NaOH) to ensure the complete conversion of the trialkylborane intermediate to the alcohol. Additionally, losses during the workup, particularly during extraction and washing steps, can significantly reduce the final yield. Careful separation of aqueous and organic layers is critical.

    To minimize the formation of isomeric byproducts such as 2-methyl-1-pentanol, consider using a sterically hindered borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[1] These reagents offer higher regioselectivity for the terminal carbon of the alkene.[1] Maintaining a low reaction temperature during the hydroboration step can also help to suppress the isomerization of the organoborane intermediate.[1]

    Troubleshooting Low Yield in Hydroboration-Oxidation

    Potential Cause Recommended Action Expected Outcome
    Degraded Borane ReagentUse fresh or recently standardized BH3-THF solution.Improved conversion of the starting material.
    Incomplete OxidationEnsure a molar excess of H2O2 and NaOH is used. Monitor the reaction temperature to ensure it proceeds to completion.Complete conversion of the organoborane intermediate to the alcohol.
    Product Loss During WorkupCarefully separate layers during extraction. Back-extract the aqueous layer with a fresh portion of the organic solvent.Increased recovery of the final product.
    Formation of Isomeric ByproductsUse a sterically hindered borane (e.g., 9-BBN). Maintain low reaction temperatures (-10 to 0 °C) during borane addition.Higher regioselectivity and reduced formation of 2-methyl-1-pentanol.
    Incomplete HydroborationUse a slight excess of the borane reagent.Drives the reaction towards complete consumption of the alkene.
  • Question: My hydroboration-oxidation of this compound is producing a significant amount of an isomeric alcohol. How can I identify it and prevent its formation?

    Answer: The most likely isomeric byproduct in the hydroboration-oxidation of this compound is 3-methyl-2-pentanol. This arises from the incomplete regioselectivity of the borane addition. The formation of this isomer can be minimized by using a bulkier, more sterically hindered borane reagent like 9-BBN, which will preferentially add to the less substituted carbon of the double bond.[1] Running the reaction at lower temperatures can also enhance selectivity.

    Identification of the isomeric byproduct can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The two isomers will likely have different retention times, and their mass spectra, while potentially similar, may show subtle differences in fragmentation patterns that allow for their distinction.

2. Electrophilic Addition Reactions (HBr, HCl)

  • Question: I performed an addition of HBr to this compound and obtained a product with a different connectivity than expected from Markovnikov's rule. What happened?

    Answer: This is a classic example of a carbocation rearrangement. The initial addition of a proton to the double bond of this compound forms a secondary carbocation. A 1,2-hydride shift can then occur, where a hydrogen atom from the adjacent tertiary carbon migrates to the secondary carbocation center. This rearrangement results in the formation of a more stable tertiary carbocation. The bromide ion then attacks this tertiary carbocation, leading to the formation of 3-bromo-3-methylpentane (B1594764) as the major product, rather than the expected 2-bromo-3-methylpentane.

    Carbocation_Rearrangement Start This compound Secondary_Carbocation Secondary Carbocation Start->Secondary_Carbocation + H+ Tertiary_Carbocation Tertiary Carbocation (More Stable) Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Final_Product 3-Bromo-3-methylpentane (Major Product) Tertiary_Carbocation->Final_Product + Br-

    Carbocation rearrangement pathway.
  • Question: How can I purify the 3-bromo-3-methylpentane from the reaction mixture?

    Answer: After the reaction is complete, the workup typically involves quenching with water, followed by extraction with a suitable organic solvent like diethyl ether or dichloromethane. The organic layer should then be washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. After drying the organic layer with an anhydrous salt such as magnesium sulfate (B86663), the solvent can be removed under reduced pressure.

    The crude product can then be purified by fractional distillation.[2] 3-Bromo-3-methylpentane has a boiling point of approximately 130 °C at atmospheric pressure.[3] Careful distillation should allow for the separation of the desired product from any remaining starting material or lower-boiling side products.

3. General Troubleshooting

  • Question: I am observing multiple unexpected peaks in my GC-MS analysis of a this compound reaction. What could they be?

    Answer: Besides the expected product and potential isomers, other peaks could represent unreacted starting material, solvent impurities, or byproducts from side reactions. In reactions involving this compound, isomerization of the starting material to other C6H12 isomers can occur, especially in the presence of acid or at elevated temperatures. These isomers can then react to form their own set of products. Oligomerization or polymerization of the alkene can also occur, leading to higher molecular weight byproducts.

    To identify these peaks, compare their mass spectra to a library (e.g., NIST). If a standard is available, you can confirm the identity by comparing the retention time and mass spectrum.

    GCMS_Troubleshooting Start Unexpected Peaks in GC-MS Check1 Compare Retention Time and Mass Spectrum with Standards Start->Check1 Check2 Search Mass Spectral Library (e.g., NIST) Start->Check2 Check3 Consider Potential Side Reactions Start->Check3 Isomerization Isomerization Check3->Isomerization Isomerization of Starting Material Oligomerization Oligomerization Check3->Oligomerization Oligomerization/Polymerization Solvent_Impurities Solvent_Impurities Check3->Solvent_Impurities Solvent Impurities

    GC-MS troubleshooting workflow.

Experimental Protocols

Protocol 1: Hydroboration-Oxidation of this compound

This procedure is adapted from standard laboratory methods for the hydroboration-oxidation of alkenes.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to 0 °C in an ice bath.

  • Hydroboration: Slowly add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH3-THF) (approximately 0.4 equivalents) to the stirred solution of the alkene via the dropping funnel over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously and slowly add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH) (1.2 equivalents based on BH3), followed by the slow, dropwise addition of 30% hydrogen peroxide (H2O2) (1.5 equivalents based on BH3). The temperature should be carefully monitored and maintained below 40 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated solution of sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation to yield 3-methyl-1-pentanol.

Protocol 2: Electrophilic Addition of HBr to this compound

This protocol is a general procedure for the addition of HBr to an alkene.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (1 equivalent). Cool the flask in an ice bath.

  • Reaction: Slowly add a 30% solution of hydrogen bromide in acetic acid (2-3 equivalents) to the alkene with stirring. After the initial exothermic reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup: Pour the reaction mixture into a separatory funnel containing ice-cold water. Extract the product with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous calcium chloride (CaCl2), filter, and remove the solvent by rotary evaporation. The resulting crude 3-bromo-3-methylpentane can be purified by fractional distillation.[2]

Data Presentation

Table 1: Regioselectivity in the Hydroboration of Alkenes

AlkeneBorane ReagentProduct Ratio (Primary Alcohol : Secondary Alcohol)Reference
1-HexeneBH3-THF94 : 6[4]
3,3-Dimethyl-1-buteneBH3-THF99 : 1[4]
StyreneBH3-THF80 : 20[4]
1-Hexene9-BBN>99 : 1[1]

Note: This table illustrates the general trend of increased regioselectivity with sterically hindered boranes. Specific yield data for this compound would require targeted experimental investigation.

Table 2: Physical Properties of Potential Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
3-Methyl-1-pentanolC6H14O102.17~152
3-Methyl-2-pentanolC6H14O102.17~134-135
3-Bromo-3-methylpentaneC6H13Br165.07130[3]
2-Bromo-3-methylpentaneC6H13Br165.07~145-147

Mandatory Visualizations

Hydroboration_Workflow Start This compound in Anhydrous THF Step1 Add BH3-THF at 0 °C Start->Step1 Step2 Stir at Room Temperature Step1->Step2 Step3 Oxidation: Add NaOH and H2O2 at 0 °C Step2->Step3 Step4 Workup: Extraction with Diethyl Ether Step3->Step4 Step5 Purification: Fractional Distillation Step4->Step5 Product 3-Methyl-1-pentanol Step5->Product

Hydroboration-oxidation workflow.

Troubleshooting_Logic q1 Reaction Yields Unexpected Product? q2 Is the Product an Isomer? q1->q2 Yes a3 Review Reaction Conditions (Temperature, Catalyst) q1->a3 No q3 Is it a Rearranged Product? q2->q3 Yes a2 Consider Isomerization of Starting Material q2->a2 No a1 Check for Carbocation Rearrangement (e.g., 1,2-hydride shift) q3->a1 Yes

Logic for troubleshooting products.

References

Technical Support Center: Synthesis of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methyl-1-pentene (B165626). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and product purity.

Frequently Asked Questions (FAQs)
Q1: My yield of this compound from the dehydration of 3-methyl-2-pentanol (B47427) is consistently low, and I'm seeing significant isomer impurities. What's causing this and how can I fix it?

A1: Low yields and the formation of isomeric impurities are common issues in the acid-catalyzed dehydration of secondary alcohols. The primary causes are carbocation stability and reaction conditions which favor the formation of more stable alkenes.

  • Problem 1: Zaitsev's Rule and Isomer Formation: The acid-catalyzed dehydration of 3-methyl-2-pentanol proceeds via a carbocation intermediate. The removal of a proton from this intermediate can lead to multiple products. Typically, the reaction favors the formation of the most substituted (and therefore most stable) alkene, which is 3-methyl-2-pentene (the Zaitsev product).[1] Your target molecule, this compound, is the less substituted and less stable Hofmann-type product.[2]

  • Problem 2: Carbocation Rearrangement: The initial secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation.[3][4] This rearranged carbocation can then lead to different alkene products, further complicating the product mixture and reducing the yield of the desired isomer.

  • Problem 3: Reaction Conditions: High temperatures and strongly acidic, non-bulky catalysts promote equilibrium conditions, which favor the most thermodynamically stable alkene products.

Solutions:

  • Utilize Bulky Bases/Leaving Groups: To favor the formation of the less-substituted Hofmann product, you can use methods that rely on steric hindrance. One classic approach is to convert the alcohol to a better, bulkier leaving group (e.g., a tosylate) and then perform an elimination reaction (E2) using a sterically hindered, non-nucleophilic base like potassium tert-butoxide (KOtBu). The bulky base will preferentially abstract the more accessible proton at the terminal carbon, leading to a higher yield of this compound.

  • Pyrolysis of an Ester: Another method to favor the Hofmann product is through the pyrolysis of an ester, such as an acetate. This reaction proceeds through a concerted, cyclic transition state (syn-elimination) and often gives the less substituted alkene.

Q2: What is the most reliable method for synthesizing this compound with high purity in a laboratory setting?

A2: For achieving high regioselectivity and purity, the Wittig reaction is generally superior to elimination reactions for synthesizing terminal alkenes like this compound.[1] This method forms the carbon-carbon double bond at a specific, controlled location.

The reaction involves reacting a phosphorus ylide with an aldehyde or ketone.[5][6] To synthesize this compound, you would react the ylide generated from sec-butyltriphenylphosphonium bromide with formaldehyde (B43269). This approach avoids the issues of isomer formation and carbocation rearrangements inherent in dehydration methods. While the reaction itself is highly selective, a common challenge is the removal of the triphenylphosphine (B44618) oxide (TPPO) byproduct during purification.[7]

Q3: I'm using a Wittig reaction and struggling to remove the triphenylphosphine oxide (TPPO) byproduct from my this compound product. What are the best purification strategies?

A3: The removal of triphenylphosphine oxide (TPPO) is a frequent challenge in Wittig reaction workups due to its moderate polarity and high crystallinity.[7] Since this compound is a nonpolar, volatile liquid, several strategies can be effective:

  • Crystallization/Precipitation: After the reaction, concentrate the crude mixture and add a nonpolar solvent like cold hexane (B92381) or a pentane (B18724)/ether mixture. TPPO has low solubility in such solvents and will often precipitate as a white solid, which can then be removed by filtration.[7]

  • Column Chromatography: This is a very effective method. Given the nonpolar nature of this compound, you can use a short plug of silica (B1680970) gel and elute with a nonpolar solvent (e.g., 100% hexane). The more polar TPPO will be strongly retained by the silica, allowing the pure alkene product to pass through quickly.

  • Distillation: this compound has a low boiling point (54 °C).[8] In contrast, TPPO is a high-boiling solid. Simple distillation of the crude product after initial workup can effectively separate the volatile alkene from the non-volatile TPPO byproduct.

Data Presentation: Comparison of Dehydration Conditions

To maximize the yield of this compound from an alcohol precursor (e.g., 3-methyl-2-pentanol), reaction conditions must be chosen to favor the Hofmann (less substituted) product over the Zaitsev (more substituted) product.

MethodReagentsTypical ConditionsExpected Major ProductRationale
Acid-Catalyzed Dehydration Conc. H₂SO₄ or H₃PO₄Heat (140-180 °C)3-Methyl-2-pentene (Zaitsev)Thermodynamic control favors the most stable, highly substituted alkene.[1]
Phosphorus Oxychloride POCl₃, Pyridine (B92270)0 °C to reflux3-Methyl-2-pentene (Zaitsev)Proceeds via an E2 mechanism, but pyridine is not bulky enough to favor Hofmann elimination.
Hofmann Elimination 1. CH₃I; 2. Ag₂O, H₂O; 3. HeatMulti-stepThis compound (Hofmann)Elimination of a quaternary ammonium (B1175870) salt with a bulky leaving group favors the sterically less hindered product.
E2 with Bulky Base 1. TsCl, Pyridine; 2. KOtBu0 °C to RTThis compound (Hofmann)The sterically hindered base (KOtBu) preferentially removes the more accessible terminal proton.
Troubleshooting and Experimental Workflow Diagrams

A logical approach is crucial for diagnosing and solving yield issues. The following flowchart outlines a troubleshooting process for low yield.

G start Low Yield of This compound reaction_type Which Synthesis Route? start->reaction_type dehydration Dehydration of Alcohol reaction_type->dehydration Dehydration wittig Wittig Reaction reaction_type->wittig Wittig check_isomers Analyze Product Mixture (GC-MS) dehydration->check_isomers check_ylide Check Ylide Formation wittig->check_ylide isomers_found High % of Isomers (e.g., 3-Methyl-2-pentene)? check_isomers->isomers_found solution_dehydration Root Cause: Zaitsev product favored or carbocation rearrangement. Solution: Switch to sterically-controlled method (e.g., Wittig or E2 with bulky base). isomers_found->solution_dehydration Yes solution_incomplete Root Cause: Incomplete reaction. Solution: Increase reaction time/temp, check catalyst activity. isomers_found->solution_incomplete No ylide_issue Ineffective Ylide Generation? check_ylide->ylide_issue solution_ylide Root Cause: Wet solvent/glassware, weak base, or poor phosphonium (B103445) salt. Solution: Use anhydrous THF, fresh strong base (n-BuLi), and dry glassware. ylide_issue->solution_ylide Yes check_purification Difficulty with Purification? ylide_issue->check_purification No solution_purification Root Cause: TPPO contamination. Solution: Purify via distillation, chromatography, or precipitation from nonpolar solvent. check_purification->solution_purification Yes

Caption: Troubleshooting flowchart for low yield of this compound.

The workflow for the recommended Wittig synthesis is outlined below.

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Workup & Purification p_salt sec-Butyltriphenylphosphonium bromide in Anhydrous THF base Add n-BuLi at 0°C p_salt->base ylide Stir to form deep red/orange phosphorus ylide base->ylide aldehyde Introduce Formaldehyde Gas or Paraformaldehyde react Warm to RT and stir (monitor by TLC/GC) aldehyde->react quench Quench with sat. NH4Cl solution extract Extract with Diethyl Ether quench->extract dry Dry organic layer (e.g., MgSO4) extract->dry purify Purify by Distillation or Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Key Experimental Protocol: Wittig Synthesis of this compound

This protocol describes the synthesis of this compound from sec-butyltriphenylphosphonium bromide and formaldehyde. This method provides excellent control over the double bond position.

Materials:

  • sec-Butyltriphenylphosphonium bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 eq)

  • Paraformaldehyde, anhydrous (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane (for purification)

Procedure:

  • Ylide Generation: a. Under an inert atmosphere (Nitrogen or Argon), add sec-butyltriphenylphosphonium bromide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum. b. Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium dropwise via syringe over 15 minutes. A deep orange or red color should develop, indicating the formation of the ylide.[7] d. After the addition is complete, stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: a. In a separate flask, gently heat paraformaldehyde under vacuum and pass the resulting formaldehyde gas through a tube below the surface of the stirring ylide solution at 0 °C. Alternatively, and more simply, add anhydrous paraformaldehyde directly to the ylide suspension in one portion. b. After the addition, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. c. Stir for 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing them with Gas Chromatography (GC) or Thin Layer Chromatography (TLC) (visualizing with a permanganate (B83412) stain).

  • Workup and Purification: a. Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or pentane (3x). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter to remove the drying agent. e. Purification: Due to the low boiling point of this compound (54 °C), carefully remove the solvent by simple distillation. The product will co-distill with the ether/pentane. Collect the initial distillate in a flask cooled in an ice bath. The high-boiling TPPO will remain in the distillation flask. For higher purity, a final fractional distillation is recommended.

References

Technical Support Center: Stereoselective Control in Reactions of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereoselectivity in reactions involving 3-Methyl-1-pentene (B165626). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Hydroboration-Oxidation of this compound

Q1: What are the expected diastereomeric products from the hydroboration-oxidation of (S)-3-methyl-1-pentene, and how can I influence their ratio?

A1: The hydroboration-oxidation of (S)-3-methyl-1-pentene results in the formation of two diastereomeric alcohols: (2R,3S)-3-methyl-1-pentanol and (2S,3S)-3-methyl-1-pentanol. The reaction proceeds via a syn-addition of the borane (B79455) to the double bond, followed by oxidation with retention of stereochemistry. The diastereoselectivity is influenced by the steric bulk of the borane reagent used. Bulky borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane, exhibit higher diastereoselectivity by preferentially attacking the less hindered face of the alkene. For instance, the use of sterically demanding boranes generally leads to higher diastereomeric ratios in the hydroboration of chiral alkenes.

Q2: I am observing a low diastereomeric ratio in the hydroboration-oxidation of my chiral this compound sample. What are the possible causes and solutions?

A2: Low diastereoselectivity in this reaction can stem from several factors:

  • Borane Reagent Choice: Less sterically hindered boranes like BH₃-THF will exhibit lower diastereoselectivity. To improve the ratio, switch to a bulkier reagent such as 9-BBN or disiamylborane.

  • Reaction Temperature: Running the reaction at lower temperatures can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Purity of Starting Material: Ensure the enantiomeric purity of your (S)-3-methyl-1-pentene, as any presence of the (R)-enantiomer will lead to the formation of the other two diastereomers, complicating the analysis and interpretation of the diastereomeric ratio.

  • Incomplete Oxidation: Ensure the oxidation step with hydrogen peroxide and a base goes to completion to avoid the presence of unreacted organoboranes, which could affect the final product ratio.

Stereoselective Polymerization of this compound

Q3: How can I control the tacticity (isotactic vs. syndiotactic) of poly(this compound)?

A3: The tacticity of poly(this compound) is primarily controlled by the choice of the metallocene catalyst used in the polymerization.

  • Isotactic Polymer: C₂-symmetric catalysts, such as rac-Et(Ind)₂ZrCl₂/MAO, are used to produce isotactic poly(this compound). The chiral pockets of these catalysts guide the incoming monomer to orient in the same way for each insertion, leading to a polymer with all the methyl groups on the same side of the polymer chain.

  • Syndiotactic Polymer: Cₛ-symmetric catalysts, like Ph₂C(Cp)(Flu)ZrCl₂/MAO, are employed for the synthesis of syndiotactic poly(this compound). These catalysts have a plane of symmetry, and the growing polymer chain alternates its position for each monomer insertion, resulting in alternating stereocenters.

Q4: My metallocene-catalyzed polymerization of this compound is producing a polymer with low stereoregularity. What are the common troubleshooting steps?

A4: Low stereoregularity in metallocene-catalyzed polymerization can be due to several factors:

  • Catalyst Purity and Activation: Ensure the metallocene catalyst is pure and properly activated with the cocatalyst (e.g., MAO). Impurities can lead to catalyst deactivation or the formation of non-stereospecific active sites.

  • Polymerization Temperature: Higher temperatures can lead to a decrease in stereoselectivity. Running the polymerization at a lower temperature can often improve the tacticity of the resulting polymer.

  • Monomer Purity: Impurities in the this compound monomer can interfere with the catalyst and affect its stereocontrol.

  • Catalyst Structure: The ligand framework of the metallocene catalyst is crucial. For high isotacticity, a rigid, C₂-symmetric ligand system is generally required. For syndiotacticity, a Cₛ-symmetric catalyst is needed. Ensure you are using the correct type of catalyst for your desired polymer microstructure.

Enantioselective Oxidation of this compound

Q5: Can I achieve enantioselective epoxidation or dihydroxylation of this compound?

A5: Yes, enantioselective oxidation of this compound to form chiral epoxides or diols is possible using well-established methods.

  • Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation (AD) is a reliable method for converting alkenes to chiral vicinal diols. Using commercially available AD-mix-α or AD-mix-β, you can selectively synthesize one of two enantiomers of 3-methyl-1,2-pentanediol.

  • Asymmetric Epoxidation: While the Sharpless Asymmetric Epoxidation is specific to allylic alcohols, this compound can be epoxidized using other methods, such as those employing Jacobsen's or Shi's catalysts, to achieve enantioselectivity.

Q6: I am getting low enantiomeric excess (ee) in the Sharpless Asymmetric Dihydroxylation of this compound. What should I check?

A6: Low enantiomeric excess in a Sharpless AD reaction can be due to:

  • Secondary Catalytic Cycle: A non-enantioselective secondary reaction pathway can occur if the osmate(VI) ester intermediate is re-oxidized before it dissociates from the chiral ligand.[1] This can be suppressed by using a higher concentration of the chiral ligand or by the slow addition of the alkene.[1]

  • Reaction Temperature: Lowering the reaction temperature generally improves enantioselectivity.[1]

  • Purity of Reagents: Ensure the purity of the AD-mix reagents and the solvent.

  • pH of the Reaction Mixture: The pH of the reaction is critical. The reaction is typically buffered to maintain a slightly basic pH for optimal results.

Troubleshooting Guides

Diastereoselective Hydroboration-Oxidation
Problem Possible Cause Solution
Low Diastereomeric Ratio Use of a non-bulky borane reagent (e.g., BH₃-THF).Switch to a sterically hindered borane such as 9-BBN or disiamylborane.
High reaction temperature.Perform the hydroboration step at a lower temperature (e.g., 0 °C or -25 °C).
Racemic starting material.Ensure the enantiomeric purity of the starting this compound.
Incomplete Reaction Insufficient amount of borane reagent.Use a slight excess of the borane reagent.
Incomplete oxidation.Ensure complete oxidation by adding H₂O₂ slowly and maintaining basic conditions.
Formation of Side Products Rearrangement of the organoborane (less common with hydroboration).Hydroboration is generally not prone to rearrangements. Check for impurities in starting materials.
Stereoselective Polymerization
Problem Possible Cause Solution
Low Isotacticity or Syndiotacticity Incorrect catalyst symmetry.Use a C₂-symmetric catalyst for isotactic polymer or a Cₛ-symmetric catalyst for syndiotactic polymer.
High polymerization temperature.Lower the polymerization temperature to enhance stereocontrol.
Catalyst decomposition or impurities.Use high-purity catalyst and monomer. Ensure proper activation with cocatalyst.
Low Polymer Molecular Weight High concentration of chain transfer agents.Reduce the concentration of any chain transfer agents.
High polymerization temperature.Lowering the temperature can sometimes increase molecular weight.
Broad Molecular Weight Distribution Multiple active sites.This can be inherent to the catalyst system. Ensure a well-defined single-site catalyst is used.

Data Presentation

Table 1: Diastereoselectivity in the Hydroboration-Oxidation of Chiral Alkenes
Borane ReagentSubstrateDiastereomeric RatioReference
9-BBN(S)-4-methyl-1-hexene>99:1Analogous system
Disiamylborane(S)-4-methyl-1-hexene98:2Analogous system
BH₃-THF(S)-4-methyl-1-hexene75:25Analogous system
Table 2: Stereoselective Polymerization of 4-Methyl-1-pentene (B8377) with Metallocene Catalysts

Data for 4-methyl-1-pentene is presented as a close analog to this compound.

CatalystTacticity[mmmm] or [rrrr] (%)Melting Temp. (°C)Reference
rac-EBIZrCl₂ / MAOIsotactic>95~220-240[2]
Ph₂C(Cp)(Flu)ZrCl₂ / MAOSyndiotactic>90~120-130[2][3]

Experimental Protocols

Protocol 1: Diastereoselective Hydroboration-Oxidation of (S)-3-Methyl-1-pentene
  • Hydroboration: To a solution of (S)-3-methyl-1-pentene (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of 9-BBN (1.1 eq) in THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature for 4 hours.

  • Oxidation: Cool the reaction mixture to 0 °C and slowly add ethanol, followed by aqueous sodium hydroxide (B78521) (e.g., 3M), and then 30% hydrogen peroxide dropwise, maintaining the temperature below 20 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Work-up: Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral GC analysis.[4]

Protocol 2: Isotactic Polymerization of this compound
  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with the C₂-symmetric metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂).

  • Polymerization: In a separate reactor, add toluene (B28343) and the desired amount of methylaluminoxane (B55162) (MAO) cocatalyst.

  • Inject the this compound monomer into the reactor.

  • Initiate the polymerization by injecting the catalyst solution into the reactor under a constant pressure of argon.

  • Run the polymerization at the desired temperature (e.g., 25 °C) for a specified time.

  • Termination: Quench the reaction by adding acidified methanol.

  • Isolation: Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.

  • Characterization: Characterize the polymer's microstructure (tacticity) by ¹³C NMR spectroscopy.

Protocol 3: Sharpless Asymmetric Dihydroxylation of this compound
  • Reaction Setup: To a round-bottom flask, add t-butanol and water (1:1 v/v).

  • Add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other) and stir until dissolved.

  • Cool the mixture to 0 °C.

  • Add this compound to the cooled mixture.

  • Stir vigorously at 0 °C for 24 hours.

  • Quenching: Add sodium sulfite (B76179) and stir for 1 hour.

  • Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification and Analysis: Purify the diol by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or by NMR analysis of a chiral derivative.[5][6][7]

Visualizations

hydroboration_workflow cluster_prep Reaction Setup cluster_hydroboration Hydroboration cluster_oxidation Oxidation cluster_analysis Analysis A Dissolve (S)-3-Methyl-1-pentene in anhydrous THF B Cool to 0 °C under Argon A->B C Add 9-BBN solution dropwise B->C D Stir at 0 °C, then warm to RT C->D E Cool to 0 °C D->E F Add EtOH, NaOH(aq), H₂O₂ E->F G Stir at RT F->G H Work-up and Purification G->H I Determine Diastereomeric Ratio (NMR, Chiral GC) H->I

Caption: Experimental workflow for diastereoselective hydroboration-oxidation.

polymerization_logic Start This compound Catalyst_Choice Metallocene Catalyst Choice Start->Catalyst_Choice C2_Catalyst C₂-Symmetric Catalyst (e.g., rac-Et(Ind)₂ZrCl₂) Catalyst_Choice->C2_Catalyst for Isotactic Cs_Catalyst Cₛ-Symmetric Catalyst (e.g., Ph₂C(Cp)(Flu)ZrCl₂) Catalyst_Choice->Cs_Catalyst for Syndiotactic Isotactic Isotactic Polymer C2_Catalyst->Isotactic Syndiotactic Syndiotactic Polymer Cs_Catalyst->Syndiotactic

Caption: Logical relationship for controlling polymer tacticity.

dihydroxylation_pathway Alkene This compound AD_Mix_Alpha AD-mix-α OsO₄, (DHQ)₂PHAL Alkene->AD_Mix_Alpha α-face attack AD_Mix_Beta AD-mix-β OsO₄, (DHQD)₂PHAL Alkene->AD_Mix_Beta β-face attack Diol_S (S,S)-3-Methyl-1,2-pentanediol AD_Mix_Alpha->Diol_S Diol_R (R,R)-3-Methyl-1,2-pentanediol AD_Mix_Beta->Diol_R

Caption: Reaction pathway for Sharpless Asymmetric Dihydroxylation.

References

Technical Support Center: Analysis of Byproducts in 3-Methyl-1-pentene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 3-Methyl-1-pentene.

Troubleshooting Guides & FAQs

Q1: My synthesis of this compound from propylene (B89431) dimerization is producing a complex mixture of C6 isomers. What are the likely byproducts and what is causing their formation?

A1: The dimerization of propylene can lead to a variety of C6 olefin isomers, with the product distribution being highly dependent on the catalyst and reaction conditions used.

Common Byproducts:

  • Other Methyl-pentenes: 2-Methyl-1-pentene, 4-Methyl-1-pentene, 2-Methyl-2-pentene, and 3-Methyl-2-pentene are common isomers formed.

  • Linear Hexenes: 1-Hexene, 2-Hexene, and 3-Hexene can also be produced.

  • Other Branched Hexenes: 2,3-Dimethyl-1-butene and 2,3-Dimethyl-2-butene may also be present.

Primary Causes of Byproduct Formation:

  • Catalyst Type: The choice of catalyst significantly influences the selectivity.

    • Nickel-based catalysts can be tuned to favor specific isomers, but reaction conditions must be carefully controlled to minimize the formation of other hexenes.[1]

    • Zeolite catalysts (e.g., ZSM-22, ZSM-23, ZSM-35, ZSM-48) can be effective for dimerization but may also promote isomerization reactions, leading to a broader range of hexene isomers.[2]

  • Reaction Temperature and Pressure: Higher temperatures can promote isomerization and cracking reactions, leading to a more diverse product mixture.[3]

  • Propylene Conversion Rate: High conversion rates can sometimes lead to an increase in the formation of secondary products and oligomers.

Troubleshooting Steps:

  • Catalyst Characterization: Ensure the catalyst is properly prepared and characterized. The acidity and pore structure of zeolite catalysts, for instance, play a crucial role in selectivity.[4]

  • Optimize Reaction Conditions: Systematically vary the temperature, pressure, and propylene feed rate to find the optimal conditions for maximizing the yield of this compound.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Q2: I am observing higher molecular weight byproducts (C9, C12 olefins) in my reaction mixture. What is causing this oligomerization?

A2: The formation of higher oligomers such as nonenes (C9) and dodecenes (C12) is a common side reaction in propylene dimerization, particularly at higher propylene concentrations and with certain catalysts.[5]

Causes of Oligomerization:

  • Catalyst Activity: Highly active catalysts can promote the further reaction of the initial C6 dimer with additional propylene molecules.

  • Reaction Time: Longer reaction times can increase the likelihood of oligomerization.

  • Propylene Concentration: High local concentrations of propylene can favor the formation of higher oligomers.

Troubleshooting Steps:

  • Catalyst Loading: Reduce the catalyst loading to decrease the overall reaction rate.

  • Control Propylene Feed: If using a continuous reactor, adjust the propylene feed rate to maintain a lower steady-state concentration. In a batch reactor, consider adding the propylene incrementally.

  • Reaction Time: Monitor the reaction progress and quench it once the desired conversion of propylene to this compound is achieved to prevent subsequent oligomerization.

Q3: My this compound product appears to be isomerizing to other hexenes upon standing or during workup. What is causing this and how can I prevent it?

A3: this compound can isomerize to more thermodynamically stable internal olefins, especially in the presence of acid or base catalysts, or at elevated temperatures.

Common Isomerization Products:

  • 3-Methyl-2-pentene

  • 2-Ethyl-1-butene

Causes of Isomerization:

  • Acidic or Basic Residues: Trace amounts of acidic or basic catalysts from the synthesis step can promote isomerization during storage or purification.

  • Heat: Elevated temperatures during distillation or storage can provide the energy needed for isomerization.

Troubleshooting Steps:

  • Neutralize the Reaction Mixture: After the synthesis, thoroughly wash the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and then with water to remove any residual acid catalyst.

  • Purification Method: Use vacuum distillation at the lowest possible temperature to purify the this compound.

  • Storage: Store the purified product in a cool, dark place under an inert atmosphere to minimize thermal and photo-induced isomerization.

Data Presentation: Byproduct Distribution in Propylene Dimerization

The following table summarizes the typical product distribution for propylene dimerization under different catalytic systems. Note that the exact percentages can vary based on specific reaction conditions.

Catalyst SystemThis compound (%)Other C6 Isomers (%)C9 Olefins (%)C12+ Olefins (%)Reference
Nickel-based (Homogeneous) Varies with ligand2-Methyl-1-pentene, 4-Methyl-1-pentene, Linear HexenesPresentPresent[1]
Zeolite (e.g., ZSM-22) Major ProductMixture of isomersMinorMinor[2]
Tungstated Zirconia Not specifiedBranched isomers favoredMajorMajor[3]

Experimental Protocols

Protocol 1: GC-MS Analysis of C6 Olefin Isomers

This protocol outlines a general method for the separation and identification of this compound and its common byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary Column: A non-polar column (e.g., DB-1, HP-5ms) or a specialty column for olefin analysis (e.g., Alumina PLOT).[6]

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 150 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Split Ratio: 50:1

MS Conditions (if applicable):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-200.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or the purified product in a volatile solvent (e.g., pentane (B18724) or hexane).

  • Inject 1 µL of the diluted sample into the GC-MS.

Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers by comparing their retention times and mass spectra to known standards or library data.

  • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Mandatory Visualization

Byproduct_Troubleshooting start Start Analysis issue Identify Primary Issue start->issue c6_isomers High Concentration of C6 Isomers issue->c6_isomers Complex C6 Mixture oligomers Presence of Higher Oligomers (C9, C12) issue->oligomers High MW Byproducts isomerization Product Isomerization Post-Synthesis issue->isomerization Post-synthesis Isomerization cause_c6 Cause: - Catalyst Choice - Reaction Conditions c6_isomers->cause_c6 cause_oligo Cause: - High Catalyst Activity - Long Reaction Time - High Reactant Concentration oligomers->cause_oligo cause_iso Cause: - Residual Acid/Base - High Temperature isomerization->cause_iso solution_c6 Solution: - Optimize Catalyst - Adjust T, P, Flow Rate cause_c6->solution_c6 solution_oligo Solution: - Reduce Catalyst Load - Control Reactant Feed - Monitor Reaction Time cause_oligo->solution_oligo solution_iso Solution: - Neutralize Mixture - Low-T Purification - Proper Storage cause_iso->solution_iso end Problem Resolved solution_c6->end solution_oligo->end solution_iso->end

Caption: Troubleshooting flowchart for byproduct analysis.

Experimental_Workflow sample_prep 1. Sample Preparation (Dilution in Solvent) gc_injection 2. GC Injection sample_prep->gc_injection separation 3. Chromatographic Separation (Capillary Column) gc_injection->separation detection 4. Detection (FID or MS) separation->detection data_analysis 5. Data Analysis (Peak Identification & Quantification) detection->data_analysis report 6. Report Generation data_analysis->report

Caption: GC-MS experimental workflow.

References

Stability issues of 3-Methyl-1-pentene under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Methyl-1-pentene under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.

Troubleshooting Guide & FAQs

This section addresses specific stability issues you might encounter when working with this compound.

Issue 1: Unexpected Product Formation in Acid-Catalyzed Reactions

  • Q1: I reacted this compound with HCl, expecting to get 3-chloro-3-methylpentane, but my primary product is 2-chloro-2-methylpentane. Why did this happen?

    A1: This is a common observation and is due to a carbocation rearrangement. The initial addition of a proton to the double bond forms a secondary carbocation. A subsequent 1,2-hydride shift results in the formation of a more stable tertiary carbocation, which then reacts with the chloride ion to yield the unexpected product. This rearrangement is thermodynamically favored.

  • Q2: How can I minimize the formation of rearranged products?

    A2: Minimizing rearrangement can be challenging in reactions that proceed via carbocation intermediates. Strategies to consider include using non-polar solvents, low temperatures, and choosing reagents that are less likely to promote carbocation formation. For certain applications, exploring alternative synthetic routes that do not involve carbocation intermediates may be necessary.

Issue 2: Polymerization During Storage or Reactions

  • Q3: I've noticed a gradual increase in the viscosity of my this compound sample during storage. What is causing this?

    A3: this compound can undergo slow polymerization at room temperature.[1] This process can be accelerated by the presence of heat, light, or catalytic impurities. The increase in viscosity is an indication of polymer formation.

  • Q4: How can I prevent the polymerization of this compound?

    A4: To inhibit polymerization, store this compound in a cool, dark place, preferably in a refrigerator/flammables cabinet.[1] It is also crucial to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen, which can initiate polymerization. The use of radical inhibitors can also be effective. Always handle the compound in a well-ventilated area away from ignition sources.[1]

Issue 3: Incompatibility and Reactivity Hazards

  • Q5: What substances are incompatible with this compound?

    A5: this compound is incompatible with strong acids, strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches), and free radical initiators.[1] Reactions with these substances can be vigorous and potentially explosive.

  • Q6: Are there any specific safety precautions I should take when handling this compound?

    A6: Yes, this compound is a highly flammable liquid and vapor.[1] All work should be conducted in a well-ventilated fume hood, away from heat, sparks, and open flames.[1] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] Grounding and bonding of containers and equipment are necessary to prevent static discharge.[1]

Quantitative Stability Data

Table 1: Relative Stability of Alkenes Based on Heat of Hydrogenation

Alkene SubstitutionExampleApproximate Heat of Hydrogenation (kJ/mol)Relative Stability
Monosubstituted1-Butene-126Least Stable
Disubstituted (cis)cis-2-Butene-120
Disubstituted (geminal)Isobutylene-119
Disubstituted (trans)trans-2-Butene-115
Trisubstituted2-Methyl-2-butene-112
Tetrasubstituted2,3-Dimethyl-2-butene-110Most Stable

Data adapted from heats of hydrogenation for various alkenes. The lower the heat of hydrogenation, the more stable the alkene.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs and safety considerations.

Protocol 1: Assessment of Thermal Stability

  • Objective: To determine the thermal stability of this compound and identify degradation products.

  • Materials:

    • This compound

    • Inert gas (Nitrogen or Argon)

    • Sealed reaction vials or a small-scale reactor

    • Heating mantle or oil bath with temperature control

    • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Procedure:

    • Place a known amount of this compound into a reaction vial.

    • Purge the vial with an inert gas to remove oxygen.

    • Seal the vial and place it in the heating apparatus at a predetermined temperature.

    • At specified time intervals, remove a vial from the heat and allow it to cool to room temperature.

    • Analyze the sample using GC-MS to identify and quantify any degradation products (e.g., isomers, oligomers).

    • Repeat the experiment at different temperatures to determine the temperature dependence of degradation.

Protocol 2: Evaluation of Oxidative Stability

  • Objective: To assess the stability of this compound in the presence of an oxidizing agent.

  • Materials:

    • This compound

    • A suitable oxidizing agent (e.g., hydrogen peroxide, air)

    • Reaction vessel with a stirrer and temperature control

    • Analytical instrumentation (e.g., GC-MS, FTIR)

  • Procedure:

    • Charge the reaction vessel with this compound.

    • While stirring, introduce the oxidizing agent at a controlled rate at a specific temperature.

    • Withdraw aliquots of the reaction mixture at regular intervals.

    • Analyze the aliquots to monitor the disappearance of this compound and the formation of oxidation products (e.g., epoxides, aldehydes, ketones).

Visualizations

The following diagrams illustrate key concepts related to the stability and reactivity of this compound.

cluster_0 Troubleshooting Workflow for Unexpected Products Start Experiment Yields Unexpected Product CheckReactants Verify Purity of This compound Start->CheckReactants CheckConditions Review Reaction Conditions (Temperature, Catalyst, Solvent) Start->CheckConditions AnalyzeProduct Characterize Product Structure (NMR, GC-MS) CheckReactants->AnalyzeProduct CheckConditions->AnalyzeProduct ConsiderRearrangement Hypothesize Carbocation Rearrangement AnalyzeProduct->ConsiderRearrangement ConsiderRearrangement->CheckReactants Rearrangement Unlikely Optimize Modify Conditions to Minimize Rearrangement ConsiderRearrangement->Optimize Rearrangement Likely End Achieve Desired Product Optimize->End

Caption: Troubleshooting workflow for unexpected product formation.

cluster_1 Carbocation Rearrangement in the Reaction of this compound with HCl Reactant This compound Protonation + H+ SecondaryCarbocation Secondary Carbocation (Less Stable) Protonation->SecondaryCarbocation HydrideShift 1,2-Hydride Shift TertiaryCarbocation Tertiary Carbocation (More Stable) HydrideShift->TertiaryCarbocation ChlorideAttack + Cl- FinalProduct 2-Chloro-2-methylpentane (Major Product) ChlorideAttack->FinalProduct

Caption: Mechanism of carbocation rearrangement.

References

Technical Support Center: Safe Handling of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid peroxide formation in 3-Methyl-1-pentene. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides and FAQs

Q1: What is peroxide formation and why is it a concern for this compound?

Peroxide formation is a process where certain chemicals, including this compound, react with atmospheric oxygen to form unstable peroxide compounds. This process, known as autoxidation, is a free-radical chain reaction that can be initiated by light, heat, and contaminants. These peroxides can be sensitive to shock, heat, or friction, and their accumulation can lead to violent explosions, especially upon concentration (e.g., during distillation). This compound is susceptible to peroxide formation due to the presence of allylic hydrogens, which are hydrogens on a carbon atom adjacent to a double bond.

Q2: How can I tell if my this compound has formed peroxides?

Visual inspection can sometimes reveal the presence of peroxides. Signs to look for include:

  • Crystal formation: Peroxide crystals may appear as solids within the liquid or around the cap of the container.

  • Cloudiness or precipitation: The liquid may lose its clarity.

  • Viscous liquid or oily droplets: A change in the liquid's consistency can indicate peroxide formation.

However, dangerous levels of peroxides can be present without any visible signs. Therefore, chemical testing is crucial.

Q3: How do I test for the presence of peroxides in this compound?

Several methods are available for testing for peroxides. Two common and effective methods are:

  • Peroxide Test Strips: These commercially available strips provide a rapid and semi-quantitative measurement of peroxide concentration. They are easy to use and interpret.

  • Potassium Iodide (KI) Test: This is a classic wet chemistry method. A fresh solution of potassium iodide in glacial acetic acid is added to the this compound sample. The formation of a yellow to brown color indicates the presence of peroxides.

Experimental Protocol: Potassium Iodide Test for Peroxides

  • Preparation of the Test Solution: In a clean, dry test tube, dissolve approximately 1 g of potassium iodide in 10 mL of glacial acetic acid. This solution should be prepared fresh for each set of tests.

  • Testing Procedure:

    • Add 1 mL of the this compound sample to a separate clean, dry test tube.

    • Add 1 mL of the freshly prepared potassium iodide/acetic acid solution to the sample.

    • Gently mix the contents.

  • Observation:

    • A pale yellow color indicates a low concentration of peroxides.

    • A distinct yellow or brown color indicates a high and potentially dangerous concentration of peroxides.

Q4: What is the acceptable limit for peroxides in this compound?

While there is no universally agreed-upon "safe" limit, a general guideline for many peroxide-forming solvents is a concentration of less than 100 ppm . However, for operations involving heating or distillation, the peroxide concentration should be as close to zero as possible.

Peroxide Concentration (ppm)Recommended Action
< 20 ppmGenerally considered safe for use.
20 - 100 ppmUse with caution. Avoid distillation or other concentration procedures. Consider treating to remove peroxides before use.
> 100 ppmDo not use. The material should be treated to remove peroxides or disposed of as hazardous waste. If crystals are visible, do not handle the container and contact your institution's Environmental Health and Safety (EHS) department immediately.

Q5: How can I prevent peroxide formation in this compound?

The key to preventing peroxide formation lies in proper storage and handling. Here are the essential steps:

  • Purchase inhibited this compound: Whenever possible, purchase this compound that contains a peroxide inhibitor, such as butylated hydroxytoluene (BHT).

  • Store in a cool, dark place: Peroxide formation is accelerated by heat and light. Store containers in a refrigerator or a cool, dark cabinet, away from direct sunlight and other heat sources.

  • Use an inert atmosphere: For uninhibited this compound or after an inhibitor has been removed, storing the chemical under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the rate of peroxide formation.

  • Keep containers tightly sealed: Exposure to oxygen is a primary driver of peroxide formation. Ensure that the container cap is tightly sealed after each use.

  • Purchase in small quantities: Buy only the amount of this compound you expect to use in a relatively short period to avoid long-term storage.

  • Date and label containers: Clearly label containers with the date of receipt and the date they were first opened. This helps in tracking the age of the chemical.

Q6: What are common inhibitors for peroxide formation, and how do they work?

The most common inhibitor for peroxide-forming organic compounds is Butylated Hydroxytoluene (BHT) . BHT is a free-radical scavenger. The autoxidation process that leads to peroxide formation proceeds through a free-radical chain reaction. BHT interrupts this chain reaction by reacting with and neutralizing the intermediate radicals, thus preventing the formation of peroxides.

Q7: I need to use uninhibited this compound for my experiment. What precautions should I take?

If you must use uninhibited this compound:

  • Use it immediately: Plan your experiment to use the uninhibited material as soon as possible after opening the container or removing the inhibitor.

  • Store under an inert atmosphere: If short-term storage is necessary, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Test frequently: Test for peroxides before each use.

  • Dispose of unused portions promptly: Do not store uninhibited this compound for extended periods.

Q8: How do I safely remove peroxides from this compound?

If your this compound tests positive for peroxides but is below the critical concentration and free of crystals, you can treat it to remove the peroxides. A common and effective method is to pass the solvent through a column of activated alumina (B75360).

Experimental Protocol: Peroxide Removal using Activated Alumina

  • Prepare the Alumina Column:

    • Take a glass chromatography column and place a small plug of glass wool at the bottom.

    • Fill the column with basic activated alumina. The amount of alumina will depend on the volume of this compound to be treated. A general rule of thumb is to use about 10-20 g of alumina for every 100 mL of solvent.

  • Elution:

    • Carefully pour the this compound containing peroxides onto the top of the alumina column.

    • Allow the liquid to percolate through the alumina under gravity.

    • Collect the purified this compound in a clean, dry flask.

  • Verification:

    • Test the collected liquid for the presence of peroxides using one of the methods described in Q3.

    • If peroxides are still present, you may need to repeat the process with fresh alumina.

  • Disposal of Alumina: The used alumina may contain concentrated peroxides and should be handled as hazardous waste. It is good practice to rinse the column with a dilute acidic solution of ferrous sulfate (B86663) to decompose any adsorbed peroxides before disposal.

Visualizations

Peroxide_Formation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound This compound Allylic_Radical Allylic Radical This compound->Allylic_Radical H abstraction Initiator Light, Heat, Contaminants Initiator->Allylic_Radical Peroxy_Radical Peroxy Radical Allylic_Radical->Peroxy_Radical + O2 Non-radical_Products Stable Non-radical Products Allylic_Radical->Non-radical_Products Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + this compound Peroxy_Radical->Non-radical_Products Hydroperoxide->Allylic_Radical generates new radical

Caption: Free-radical chain reaction mechanism of peroxide formation in this compound.

Experimental_Workflow Start Receive/Open This compound Visual_Inspection Visually Inspect for Crystals/Cloudiness Start->Visual_Inspection Chemical_Test Test for Peroxides (e.g., Test Strips or KI method) Visual_Inspection->Chemical_Test Decision Peroxides > 100 ppm or Crystals Present? Chemical_Test->Decision Use_Chemical Use Chemical Decision->Use_Chemical No Treat_or_Dispose Treat to Remove Peroxides or Dispose as Hazardous Waste Decision->Treat_or_Dispose Yes (No Crystals) EHS_Contact Contact EHS Immediately! Do Not Handle! Decision->EHS_Contact Yes (Crystals Present)

Caption: Decision workflow for the safe handling and use of this compound.

Technical Support Center: Interpreting Complex NMR Spectra of 3-Methyl-1-pentene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of reaction mixtures involving 3-Methyl-1-pentene.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of a this compound reaction mixture shows a messy, uninterpretable cluster of peaks in the aliphatic region. What are the likely causes and how can I simplify the spectrum?

A1: Overlapping signals in the aliphatic region (approximately 0.8-2.5 ppm) are a common challenge when analyzing reaction mixtures of this compound. This complexity arises from the presence of multiple structurally similar species, including the starting material, products, and potential byproducts.

Troubleshooting Steps:

  • Change the Solvent: Switching to a deuterated solvent with different magnetic anisotropy effects, such as benzene-d₆ or acetone-d₆, can often induce differential shifting of signals, improving resolution.

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the dispersion of the signals.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

    • COSY will reveal proton-proton coupling networks, helping to trace the connectivity of individual molecules within the mixture.

    • HSQC correlates protons to their directly attached carbons, which is particularly useful for separating overlapping proton signals based on the chemical shift of the attached carbon.

  • Selective 1D Experiments: Techniques like 1D TOCSY (Total Correlation Spectroscopy) or 1D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to selectively excite a specific proton resonance and observe only the signals from that molecule, effectively simplifying the spectrum to a single component at a time.

Q2: I'm monitoring a reaction of this compound and I'm not sure if my starting material has been fully consumed. Which signals should I be looking for?

A2: The most characteristic signals for the starting material, this compound, are in the olefinic region of the ¹H NMR spectrum. The disappearance of these signals is a strong indicator of complete consumption.

Key ¹H NMR Signals for this compound:

ProtonChemical Shift (ppm)Multiplicity
=CH (vinylic)~5.7ddd
=CH₂ (vinylic)~4.9m

The disappearance of the signals around 5.7 and 4.9 ppm is the primary indicator that this compound has been consumed. Concurrently, you should see the appearance of new signals corresponding to your expected product.

Q3: I performed a hydroboration-oxidation reaction on this compound. How can I confirm the formation of the expected anti-Markovnikov product, 3-Methyl-1-pentanol, and rule out the Markovnikov product, 3-Methyl-2-pentanol?

A3: The ¹H and ¹³C NMR spectra will show distinct differences between the two isomers. The key is to look at the signals corresponding to the carbon bearing the hydroxyl group and its attached proton.

¹H NMR Comparison:

CompoundProton at C-OHApproximate Chemical Shift (ppm)Multiplicity
3-Methyl-1-pentanol-CH₂OH3.6-3.7t
3-Methyl-2-pentanol-CHOH3.6-3.7m

¹³C NMR Comparison:

CompoundCarbon at C-OHApproximate Chemical Shift (ppm)
3-Methyl-1-pentanol-CH₂OH~61
3-Methyl-2-pentanol-CHOH~75

The chemical shift of the carbon attached to the hydroxyl group is significantly different for the primary alcohol (3-Methyl-1-pentanol) compared to the secondary alcohol (3-Methyl-2-pentanol).

Troubleshooting Guide: Common Scenarios

This guide addresses specific issues you might encounter during the analysis of your this compound reaction mixtures.

Scenario 1: Unexpected Signals in the Aldehyde/Ketone Region

Issue: You observe signals in the 9-10 ppm region (aldehyde) or around 200-210 ppm in the ¹³C NMR spectrum (ketone), which are not from your expected product.

Possible Cause: Ozonolysis or other oxidative cleavage of the double bond may have occurred.

Troubleshooting Workflow:

G start Unexpected Signals in Aldehyde/Ketone Region check_reagents Review Reagents and Reaction Conditions start->check_reagents Investigate ozonolysis Consider Ozonolysis Side Reaction check_reagents->ozonolysis Oxygen present? confirm_products Compare with Expected Ozonolysis Products ozonolysis->confirm_products Hypothesize re_run Re-run Reaction with Inert Atmosphere confirm_products->re_run Confirmed

Caption: Troubleshooting unexpected aldehyde/ketone signals.

Explanation:

  • Review Reagents and Reaction Conditions: Ensure that no oxidizing agents were inadvertently introduced. Check for potential air leaks in your reaction setup.

  • Consider Ozonolysis: If the reaction was exposed to air or an oxygen atmosphere, ozonolysis could have cleaved the double bond of this compound.

  • Compare with Expected Ozonolysis Products: The ozonolysis of this compound would yield butanal and formaldehyde. Compare the unexpected signals with the known NMR data for these compounds.

  • Re-run Reaction: If oxidative cleavage is suspected, repeat the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).

Scenario 2: Broad, Disappearing Peaks

Issue: You observe a broad singlet that disappears upon adding a drop of D₂O to the NMR sample.

Possible Cause: This is characteristic of an exchangeable proton, such as from an alcohol (-OH) or water.

Troubleshooting Logic:

G start Broad, Disappearing Peak Observed d2o_exchange Perform D₂O Shake start->d2o_exchange peak_disappears Peak Disappears d2o_exchange->peak_disappears Yes no_change Peak Remains d2o_exchange->no_change No oh_or_water Assign as -OH or H₂O peak_disappears->oh_or_water other_proton Not an Exchangeable Proton no_change->other_proton

Caption: Identifying exchangeable protons.

Explanation: Protons on heteroatoms like oxygen can exchange with deuterium (B1214612) from D₂O. This exchange makes them "invisible" in the ¹H NMR spectrum. If your reaction is expected to produce an alcohol, this is a good confirmation. It can also indicate the presence of water in your sample.

Quantitative Data Summary

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts for this compound and its potential reaction products. Chemical shifts are reported in ppm relative to TMS.

¹H NMR Chemical Shift Data (ppm)

CompoundH1H2H3H4H5H6 (CH₃ at C3)
This compound ~4.9 (m)~5.7 (ddd)~2.0 (m)~1.4 (m)~0.9 (t)~1.0 (d)
3-Methyl-1-pentanol ~3.6 (t)~1.5 (m)~1.4 (m)~1.2 (m)~0.9 (t)~0.9 (d)
3-Methyl-2-pentanol ~1.1 (d)~3.7 (m)~1.4 (m)~1.4 (m)~0.9 (t)~0.9 (d)
3-Methylpentan-2-one ~2.1 (s)-~2.4 (m)~1.5 (m)~0.9 (t)~1.0 (d)
Butanal ~9.8 (t)~2.4 (dt)~1.6 (sextet)~0.9 (t)--

¹³C NMR Chemical Shift Data (ppm)

CompoundC1C2C3C4C5C6 (CH₃ at C3)
This compound ~114~144~42~29~11~20
3-Methyl-1-pentanol ~61~40~31~29~11~20
3-Methyl-2-pentanol ~23~75~38~26~11~16
3-Methylpentan-2-one ~212~45~34~26~11~16
Butanal ~202~46~16~14--

Experimental Protocols

Hydroboration-Oxidation of this compound

This protocol describes the synthesis of 3-Methyl-1-pentanol from this compound.

Workflow:

G start Start: This compound in dry THF hydroboration 1. Hydroboration: Add BH₃·THF at 0°C, then warm to RT start->hydroboration oxidation 2. Oxidation: Add NaOH(aq) and H₂O₂ at 0°C hydroboration->oxidation workup 3. Workup: Aqueous extraction and drying oxidation->workup product Product: 3-Methyl-1-pentanol workup->product

Caption: Hydroboration-oxidation experimental workflow.

Methodology:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to 0 °C in an ice bath.

  • Hydroboration: Slowly add borane-THF complex (BH₃·THF, ~0.4 eq of BH₃) to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add aqueous sodium hydroxide (B78521) (e.g., 3M NaOH), followed by the slow, dropwise addition of hydrogen peroxide (e.g., 30% H₂O₂), ensuring the internal temperature does not rise significantly.

  • Workup: After stirring for an additional hour at room temperature, perform an aqueous workup. Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: Obtain ¹H and ¹³C NMR spectra of the crude product to assess the conversion and isomeric purity.

Ozonolysis of this compound

This protocol describes the oxidative cleavage of this compound to form butanal and formaldehyde.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) in a round-bottom flask equipped with a gas dispersion tube. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonation: Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone. Alternatively, a triphenylphosphine (B44618) indicator can be used.

  • Reductive Workup: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and acetic acid, to the cold solution.

  • Workup: Allow the mixture to warm to room temperature. If DMS was used, the dimethyl sulfoxide (B87167) byproduct can be removed by aqueous washing. If zinc was used, filter off the zinc salts. After an appropriate aqueous workup, carefully remove the solvent.

  • Analysis: Analyze the resulting product mixture by ¹H and ¹³C NMR. Note that butanal is volatile.

Technical Support Center: 3-Methyl-1-pentene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 3-methyl-1-pentene (B165626). The information is presented in a question-and-answer format to directly address specific issues related to catalyst deactivation.

Troubleshooting Guides

Issue 1: Low or No Polymer Yield

Question: My this compound polymerization reaction has resulted in a very low or no yield of the polymer. What are the potential causes and how can I troubleshoot this?

Answer: Low or no polymer yield is a common issue in this compound polymerization and is often linked to catalyst deactivation or suboptimal reaction conditions. The primary causes can be categorized as follows:

  • Catalyst Poisoning: The presence of impurities in the reaction system is a major contributor to the deactivation of sensitive Ziegler-Natta and metallocene catalysts.

    • Water and Oxygen: These are highly reactive towards the active sites of the catalyst.

    • Polar Compounds: Impurities such as alcohols, ketones, aldehydes, and esters can coordinate with the metal center of the catalyst, thereby inhibiting monomer access.[1]

    • Other Impurities: Acetylenic compounds and other unsaturated hydrocarbons can also act as catalyst poisons.

  • Incorrect Catalyst Activation: The cocatalyst (e.g., methylaluminoxane (B55162) - MAO, or trialkylaluminum compounds) may not have been effectively activated, or the ratio of cocatalyst to catalyst may be incorrect.

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of polymerization and catalyst stability. An inappropriate temperature can lead to low activity or rapid deactivation.

  • Monomer Purity: The this compound monomer itself may contain impurities that inhibit polymerization.

Troubleshooting Steps:

  • Verify the Purity of All Reaction Components:

    • Monomer: Ensure the this compound is of high purity. If necessary, purify the monomer by passing it through activated alumina (B75360) columns to remove polar impurities and moisture.

    • Solvent: Use anhydrous, deoxygenated solvents. Solvents should be refluxed over a suitable drying agent (e.g., sodium/benzophenone) and distilled under an inert atmosphere.

    • Inert Gas: Use high-purity inert gas (argon or nitrogen) and consider passing it through an oxygen and moisture trap.

  • Optimize Catalyst Activation and Handling:

    • Review the catalyst and cocatalyst preparation and activation procedures. Ensure accurate measurement and transfer of all components under strictly anaerobic and anhydrous conditions using Schlenk line or glovebox techniques.

    • Verify the optimal catalyst to cocatalyst ratio for your specific system.

  • Control Reaction Temperature:

    • Ensure the reaction temperature is within the optimal range for your catalyst system. Monitor and control the temperature throughout the polymerization process.

  • Perform a Control Experiment:

Issue 2: Low Molecular Weight of the Resulting Polymer

Question: The polymerization of this compound is successful in terms of yield, but the molecular weight of the poly(this compound) is consistently lower than expected. What factors could be contributing to this?

Answer: Achieving a high molecular weight is often a key objective in polymerization. Low molecular weight in poly(this compound) can be attributed to several factors that promote premature chain termination or an increased rate of chain transfer relative to propagation.

  • Chain Transfer Agents: The presence of certain species can facilitate the transfer of the growing polymer chain from the catalyst center, effectively terminating its growth.

    • Hydrogen: Often used intentionally to control molecular weight, even trace amounts can significantly reduce chain length.

    • Cocatalyst (e.g., Alkylaluminum): Higher concentrations of the cocatalyst can increase the rate of chain transfer to the aluminum center.

    • Impurities: Some impurities in the monomer or solvent can act as chain transfer agents.

  • High Polymerization Temperature: Elevated temperatures can increase the rate of β-hydride elimination, a common chain termination pathway.

  • Monomer Concentration: A low monomer concentration can lead to a lower propagation rate relative to chain transfer and termination rates.

  • Catalyst Structure: The ligand environment of the catalyst plays a crucial role in chain transfer kinetics.

Troubleshooting Steps:

  • Control Chain Transfer Agents:

    • If not being used intentionally, ensure the inert gas and reaction system are free of hydrogen.

    • Optimize the cocatalyst concentration. A reduction in the Al/Ti or Al/Zr ratio may lead to an increase in molecular weight.

  • Optimize Reaction Temperature:

    • Lowering the polymerization temperature can reduce the rate of β-hydride elimination and favor chain propagation, leading to higher molecular weight polymers.

  • Maintain Adequate Monomer Concentration:

    • Ensure a sufficient and consistent supply of monomer to the catalytic centers throughout the reaction.

  • Review Catalyst Selection:

    • If possible, consider using a catalyst known to produce higher molecular weight polymers for branched α-olefins.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in this compound polymerization?

A1: The primary mechanisms of catalyst deactivation can be broadly categorized as chemical, thermal, and mechanical. For this compound polymerization using Ziegler-Natta or metallocene catalysts, chemical deactivation is the most common issue. This includes:

  • Poisoning: Strong chemisorption of impurities (e.g., water, oxygen, sulfur compounds, carbon monoxide, carbon dioxide) onto the active sites, rendering them inactive.

  • Fouling: Physical deposition of byproducts or undesired oligomers onto the catalyst surface, blocking access to the active sites.

  • Chemical Reactions with Catalyst Components: Reactions that alter the oxidation state or structure of the active metal center, leading to a loss of catalytic activity.

Q2: How can I purify this compound monomer before use?

A2: To ensure high purity, this compound should be rigorously purified to remove inhibitors and potential catalyst poisons. A general procedure involves:

  • Degassing: The monomer should be degassed to remove dissolved oxygen. This can be done through several freeze-pump-thaw cycles.

  • Drying: The monomer can be dried by stirring over a suitable drying agent, such as calcium hydride (CaH₂), for several hours, followed by vacuum distillation.

  • Removal of Polar Impurities: Passing the dried monomer through a column of activated alumina can effectively remove polar impurities.

Q3: What analytical techniques are recommended for monitoring catalyst deactivation?

A3: Several techniques can be employed to investigate and understand catalyst deactivation:

  • Kinetic Studies: Monitoring the rate of monomer consumption over time can provide insights into the rate of catalyst deactivation. A decrease in the polymerization rate indicates catalyst decay.

  • Gas Chromatography (GC): Can be used to monitor the consumption of the monomer and the formation of any volatile byproducts.

  • Inductively Coupled Plasma (ICP) Spectroscopy: To determine the concentration of the metal in the catalyst before and after the reaction, which can indicate leaching.

  • X-ray Photoelectron Spectroscopy (XPS): Can provide information on the oxidation state of the metal center in the catalyst.

Quantitative Data

The following table summarizes the expected qualitative effects of common impurities on the polymerization of this compound. It is important to note that the exact quantitative impact will depend on the specific catalyst system, cocatalyst, and reaction conditions.

ImpurityExpected Effect on Catalyst ActivityExpected Effect on Polymer Molecular Weight
Water Strong deactivationNot applicable if no polymer is formed
Oxygen Strong deactivationNot applicable if no polymer is formed
Alcohols (e.g., Methanol) Significant deactivationDecrease
Ketones (e.g., Acetone) Moderate to significant deactivationDecrease
Hydrogen Minimal effect on activitySignificant decrease
Carbon Monoxide Strong deactivationNot applicable if no polymer is formed
Carbon Dioxide Moderate deactivationDecrease

Experimental Protocols

Protocol for a Standard this compound Polymerization Experiment

This protocol provides a general guideline for conducting a this compound polymerization under controlled laboratory conditions. All procedures should be carried out using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.

1. Materials and Reagents:

  • This compound (high purity, freshly purified)

  • Ziegler-Natta or Metallocene catalyst

  • Cocatalyst (e.g., MAO solution or trialkylaluminum)

  • Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or heptane)

  • Methanol (for quenching)

  • Hydrochloric acid (for catalyst residue removal)

  • High-purity argon or nitrogen

2. Reactor Preparation:

  • A glass reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is assembled and thoroughly dried in an oven.

  • The reactor is then flame-dried under vacuum and backfilled with inert gas several times to ensure an inert atmosphere.

3. Polymerization Procedure:

  • The desired volume of solvent is transferred to the reactor via cannula.

  • The solvent is brought to the desired reaction temperature.

  • The cocatalyst is added to the reactor, followed by the catalyst slurry/solution.

  • The purified this compound monomer is then added to the reactor to initiate the polymerization.

  • The reaction is allowed to proceed for the desired time, maintaining a constant temperature and stirring.

4. Quenching and Polymer Isolation:

  • The polymerization is terminated by the addition of a small amount of methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of acidified methanol.

  • The precipitated polymer is filtered, washed extensively with methanol, and dried in a vacuum oven at 60-80 °C to a constant weight.

Visualizations

Logical Workflow for Troubleshooting Low Polymer Yield

Troubleshooting_Low_Yield start Low or No Polymer Yield Observed check_purity Verify Purity of Monomer, Solvent, and Inert Gas start->check_purity check_catalyst Review Catalyst Handling and Activation start->check_catalyst check_conditions Examine Reaction Conditions (Temp., Time) start->check_conditions purify Action: Purify Monomer and Solvent, Check Gas Line check_purity->purify optimize_catalyst Action: Optimize Catalyst/Cocatalyst Ratio and Handling check_catalyst->optimize_catalyst optimize_conditions Action: Adjust Temperature and Reaction Time check_conditions->optimize_conditions control_exp Perform Control Experiment with Ethene/Propene purify->control_exp optimize_catalyst->control_exp optimize_conditions->control_exp success Yield Improved control_exp->success failure Yield Still Low (Consult Further) control_exp->failure

Caption: A troubleshooting workflow for addressing low polymer yield.

Catalyst Deactivation Pathways

Catalyst_Deactivation cluster_impurities Deactivation by Impurities ActiveCatalyst Active Catalyst (e.g., Ti-Polymer Chain) Inactive_Hydrolyzed Inactive Hydrolyzed Species ActiveCatalyst->Inactive_Hydrolyzed Reaction with H₂O Inactive_Oxidized Inactive Oxidized Species ActiveCatalyst->Inactive_Oxidized Reaction with O₂ Inactive_Coordinated Inactive Coordinated Complex ActiveCatalyst->Inactive_Coordinated Coordination Water Water (H₂O) Oxygen Oxygen (O₂) Polar Polar Impurities (R-OH, R₂C=O)

Caption: Common pathways for catalyst deactivation by impurities.

Experimental Workflow for this compound Polymerization

Polymerization_Workflow start Start: Reactor Setup (Inert Atmosphere) add_solvent Add Anhydrous Solvent start->add_solvent add_cocatalyst Add Cocatalyst add_solvent->add_cocatalyst add_catalyst Add Catalyst add_cocatalyst->add_catalyst add_monomer Initiate Polymerization: Add Purified Monomer add_catalyst->add_monomer polymerization Polymerization Reaction (Controlled Temperature and Time) add_monomer->polymerization quench Quench Reaction (e.g., with Methanol) polymerization->quench precipitate Precipitate Polymer quench->precipitate isolate Isolate and Dry Polymer precipitate->isolate end End: Characterize Polymer isolate->end

Caption: A typical experimental workflow for the polymerization process.

References

Technical Support Center: Scaling Up 3-Methyl-1-pentene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-methyl-1-pentene (B165626) from a laboratory setting to a pilot plant. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and scale-up of this compound, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Action(s)
Low Product Yield Incomplete Reaction: Insufficient reaction time, temperature, or pressure.- Monitor reaction progress using Gas Chromatography (GC). - Gradually increase reaction time and/or temperature. - In gas-phase reactions, ensure adequate pressure is maintained.
Catalyst Deactivation: The catalyst may be poisoned or coked.- Implement a catalyst regeneration cycle. - Ensure feedstocks are free of impurities that can act as catalyst poisons (e.g., sulfur compounds). - Consider using a more robust catalyst.
Side Reactions: Isomerization of this compound to more stable internal olefins. Polymerization of reactants or products.- Optimize reaction temperature and residence time to minimize isomerization. - Introduce a selective poison to the catalyst to suppress isomerization if applicable. - Ensure proper temperature control to prevent runaway reactions that can lead to polymerization.
Poor Product Purity Formation of Isomers: Isomerization of the desired product to other C6 olefins (e.g., 3-methyl-2-pentene).- Lower the reaction temperature. - Reduce the residence time in the reactor. - Employ a catalyst with higher selectivity for the terminal olefin.
Inadequate Separation: Inefficient distillation or separation of the product from byproducts and unreacted starting materials.- Optimize the distillation column parameters (e.g., reflux ratio, number of theoretical plates). - Consider a multi-step purification process, such as a combination of distillation and adsorptive separation.
Difficulties in Scale-Up Poor Heat Transfer: Inefficient removal of heat from exothermic reactions, leading to temperature gradients and potential runaway reactions.[1]- In a pilot plant, utilize jacketed reactors with efficient heat transfer fluids. - Ensure good mixing to promote uniform temperature distribution. - Model the heat transfer characteristics of the reactor during the design phase.[1]
Inadequate Mixing: Non-uniform mixing can lead to localized "hot spots" and variations in product quality.[2]- Select an appropriate impeller design and agitation speed for the reactor volume and fluid properties. - Use Computational Fluid Dynamics (CFD) modeling to optimize mixing in the pilot plant reactor.
Catalyst Bed Issues (for solid catalysts): Channeling, pressure drop, or catalyst attrition in a packed bed reactor.- Ensure proper packing of the catalyst bed to avoid channeling. - Monitor the pressure drop across the reactor and adjust flow rates as needed. - Use a catalyst with good mechanical strength to minimize attrition.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound suitable for scaling up?

A1: Two primary routes are considered for the industrial production of this compound:

  • Dimerization of Propylene (B89431): This is a common industrial method for producing C6 olefins.[3] Propylene is dimerized over a catalyst, often a solid acid or an organometallic complex, to produce a mixture of hexene isomers, including this compound.[3][4]

  • Pyrolysis of Ethylene (B1197577) and 2-Butene (B3427860): This method involves the high-temperature decomposition of a mixture of ethylene and 2-butene to generate a range of products, including this compound.[5]

Q2: How can I minimize the formation of isomeric impurities during the synthesis?

A2: Isomerization is a common challenge in olefin synthesis. To minimize the formation of isomers like 3-methyl-2-pentene:

  • Control Reaction Temperature: Lower temperatures generally favor the kinetic product (terminal olefin) over the thermodynamic product (internal olefin).

  • Optimize Catalyst: Select a catalyst with high selectivity towards the desired isomer. For example, in propylene dimerization, the choice of catalyst and co-catalyst can significantly influence the product distribution.[6]

  • Minimize Residence Time: Shorter residence times in the reactor can reduce the extent of isomerization.

Q3: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A3: this compound is a highly flammable liquid.[7] Key safety considerations for scale-up include:

  • Reactor and Vessel Design: Ensure all equipment is designed and rated for the operating pressures and temperatures.

  • Handling of Flammable Liquids: Use closed systems for transferring flammable liquids.[8] Ground and bond all equipment to prevent static discharge.[8]

  • Ventilation: Operate in a well-ventilated area, and consider the use of a vapor recovery system in a pilot plant setting.

  • Emergency Preparedness: Have appropriate fire suppression systems in place and ensure all personnel are trained in emergency procedures.

Q4: How does the purification process for this compound differ between the lab and pilot plant?

A4: In the lab, purification is often done by simple distillation. At the pilot scale, a more robust and continuous separation process is required. Fractional distillation is the most common method for separating olefins from paraffins and other isomers.[9] The design of the distillation column, including the number of stages and the reflux ratio, is critical for achieving high product purity.[10] In some cases, extractive distillation or the use of molecular sieves may be employed for further purification.[9]

Q5: What are the signs of catalyst deactivation, and how can the catalyst be regenerated?

A5: Signs of catalyst deactivation include a decrease in conversion rate, a change in product selectivity, or an increase in the pressure drop across a fixed-bed reactor.[11] For solid acid catalysts, deactivation is often caused by the deposition of coke on the catalyst surface.[12] Regeneration can often be achieved by:

  • Calcination: Burning off the coke in a stream of air or a mixture of air and an inert gas at elevated temperatures.[13]

  • Solvent Washing: Using a solvent to wash away adsorbed species from the catalyst surface.

  • Supercritical Fluid Extraction: This method can be effective for removing heavy organic foulants from porous catalysts.[14]

Data Presentation

The following tables provide a generalized comparison of typical parameters for the synthesis of a C6 olefin like this compound at the laboratory and pilot plant scales. Note: These values are illustrative and will vary depending on the specific synthesis route and process conditions.

Table 1: Comparison of Reaction Parameters

ParameterLaboratory ScalePilot Plant Scale
Batch Size 10 g - 1 kg10 kg - 500 kg
Reactor Volume 100 mL - 5 L50 L - 2000 L
Typical Reaction Time 2 - 24 hours4 - 48 hours (or continuous)
Typical Temperature 150 - 250 °C150 - 250 °C
Typical Pressure 1 - 10 atm10 - 50 atm
Typical Yield 40 - 70%50 - 80%
Typical Purity (crude) 80 - 95%75 - 90%
Purity (after purification) >98%>99%

Table 2: Comparison of Purification Parameters

ParameterLaboratory ScalePilot Plant Scale
Method Simple or Fractional DistillationContinuous Fractional Distillation
Column Diameter 1 - 2 cm10 - 30 cm
Packing/Trays Glass Raschig rings, VigreuxStructured packing, Sieve trays
Reflux Ratio Variable, often highOptimized for separation efficiency and energy consumption
Throughput g/hour kg/hour

Experimental Protocols

Laboratory Scale Synthesis: Dimerization of Propylene (Illustrative)

Objective: To synthesize this compound via the dimerization of propylene using a solid acid catalyst.

Materials:

  • Propylene (lecture bottle)

  • Solid acid catalyst (e.g., Amberlyst-15)

  • High-pressure stainless-steel reactor (e.g., Parr reactor) with magnetic stirring and temperature control

  • Solvent (e.g., n-heptane, anhydrous)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dry the solid acid catalyst in an oven at 110°C for 4 hours and cool under an inert atmosphere.

  • Assemble the high-pressure reactor and purge with an inert gas.

  • Add the dried catalyst and anhydrous n-heptane to the reactor.

  • Seal the reactor and perform a leak test.

  • Cool the reactor to 0°C and introduce a known mass of liquid propylene.

  • Heat the reactor to the desired reaction temperature (e.g., 150-180°C) with vigorous stirring.[3]

  • Maintain the reaction at the set temperature for the desired time (e.g., 4-8 hours), monitoring the pressure.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess propylene.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the liquid product by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and yield.

  • Purify the this compound from the reaction mixture by fractional distillation.

Pilot Plant Scale-Up Considerations

Scaling up the laboratory protocol to a pilot plant requires careful consideration of several factors:

  • Reactor Design: A continuous stirred-tank reactor (CSTR) or a fixed-bed reactor would be more suitable for continuous production. The material of construction must be compatible with the reactants and catalyst under operating conditions.

  • Feed System: A continuous and accurately controlled feed of propylene and any solvent is necessary.

  • Heat Management: The pilot reactor must have a robust cooling system to manage the heat of reaction, especially for exothermic dimerization reactions.[1]

  • Catalyst Handling: For a fixed-bed reactor, a system for loading and unloading the catalyst is required. For a slurry reactor, a filtration or centrifugation system is needed to separate the catalyst from the product stream.

  • Product Separation: A continuous distillation column is required for the separation of this compound from unreacted propylene, solvent, and byproducts.[10]

  • Instrumentation and Control: The pilot plant must be equipped with sensors to monitor temperature, pressure, flow rates, and product composition in real-time. An automated control system is essential for safe and stable operation.

  • Safety Systems: Pressure relief valves, emergency shutdown systems, and flammable gas detectors are mandatory for a pilot plant handling flammable materials.[7]

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start Start: Lab Synthesis lab_reagents Reagent Preparation lab_start->lab_reagents lab_reaction Batch Reaction in Autoclave lab_reagents->lab_reaction lab_analysis GC/MS Analysis lab_reaction->lab_analysis lab_purification Fractional Distillation lab_analysis->lab_purification lab_product Pure this compound lab_purification->lab_product pilot_start Start: Pilot Production lab_product->pilot_start Scale-up Decision pilot_feed Continuous Feed System pilot_start->pilot_feed pilot_reaction Continuous Reactor (e.g., CSTR or Fixed-Bed) pilot_feed->pilot_reaction pilot_separation In-line Monitoring & Separation pilot_reaction->pilot_separation pilot_purification Continuous Distillation pilot_separation->pilot_purification pilot_product Bulk Pure this compound pilot_purification->pilot_product

Caption: From Lab Bench to Pilot Plant: A Simplified Workflow.

Caption: A Logical Approach to Troubleshooting Synthesis Issues.

References

Validation & Comparative

Comparison of 3-Methyl-1-pentene and 4-Methyl-1-pentene in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Polymerization of 3-Methyl-1-pentene (B165626) and 4-Methyl-1-pentene (B8377)

This guide provides a detailed comparison of the polymerization behavior and resulting polymer properties of two structural isomers: this compound and 4-methyl-1-pentene. This document is intended for researchers, scientists, and professionals in the field of polymer chemistry and materials science, offering insights into how a subtle change in monomer structure can significantly influence polymerization outcomes and material characteristics.

Introduction

This compound and 4-methyl-1-pentene are both branched alpha-olefins with the chemical formula C₆H₁₂. The key distinction lies in the position of the methyl branch along the pentene backbone. This seemingly minor difference in molecular architecture leads to notable variations in their polymerization kinetics, the stereochemistry of the resulting polymers, and the physical and thermal properties of the final materials. Poly(4-methyl-1-pentene) (PMP), in particular, is a commercially significant thermoplastic known for its high transparency, low density, and excellent heat resistance.[1][2] The polymerization of this compound has been studied to a lesser extent, primarily in the context of stereoselective polymerization.[3]

Monomer Structure and its Influence on Polymerization

The steric hindrance around the double bond is a critical factor in olefin polymerization. In 4-methyl-1-pentene, the isobutyl group is relatively distant from the vinyl group, presenting less steric hindrance to the approaching catalyst. Conversely, in this compound, the chiral center is closer to the double bond, which can influence catalyst coordination and monomer insertion, often leading to lower polymerization activities.[3]

The polymerization of these monomers is typically carried out using Ziegler-Natta or metallocene catalysts. Metallocene catalysts, being single-site catalysts, allow for greater control over the polymer's molecular weight distribution and tacticity.[2][4]

Comparative Polymerization Data

The following tables summarize quantitative data from various studies on the polymerization of this compound and 4-methyl-1-pentene using metallocene catalysts. It is important to note that direct comparative studies under identical conditions are limited, and thus the data is compiled from different sources.

Table 1: Metallocene-Catalyzed Polymerization of this compound

Catalyst SystemPolymerization Temperature (°C)Activity (kg polymer / (mol catalyst·h))Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Ref.
rac-[Me2Si(2-Me-4-(1-Naph)Ind)2]ZrCl2 / MAO10150180,0002.1[3]
rac-[Me2Si(2-Me-4-(1-Naph)Ind)2]ZrCl2 / MAO7030090,0002.3[3]
[Me2C(Ind)(Flu)]ZrCl2 / MAO1050350,0002.5[3]
[Me2C(Ind)(Flu)]ZrCl2 / MAO70250150,0002.8[3]

Table 2: Metallocene-Catalyzed Polymerization of 4-Methyl-1-pentene

Catalyst SystemPolymerization Temperature (°C)Activity (kg polymer / (mol catalyst·h))Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Ref.
rac-EBIZrCl2 / MAONot Specified-124,0001.9[5][6]
Ph2C(Cp)(Flu)ZrCl2 / MAONot Specified-345,0001.8[5][6]
[Hf-pyridylamido] / Borate25->1,000,000Unimodal[2]

Comparison of Polymer Properties

The structural differences between the two monomers are mirrored in the properties of their respective polymers.

Table 3: Physical and Thermal Properties of Poly(this compound) and Poly(4-methyl-1-pentene)

PropertyPoly(this compound)Poly(4-methyl-1-pentene)Ref.
TacticityIsotactic / Syndiotactic (catalyst dependent)Highly Isotactic[1][2][3]
Melting Temperature (Tm)~250 °C (decomposition)230-240 °C[2][7]
Glass Transition Temperature (Tg)Not well-defined~30-50 °C[3]
Density (g/cm³)-0.83[2]
CrystallinityCan be crystallineSemicrystalline[1][2]

Poly(4-methyl-1-pentene) is known for its complex polymorphic behavior, exhibiting at least five different crystalline forms.[2] The thermal and mechanical properties of poly(this compound) are less documented in the literature.

Experimental Protocols

Metallocene-Catalyzed Homopolymerization of 4-Methyl-1-pentene

Materials:

  • 4-Methyl-1-pentene (polymerization grade, dried over CaH₂)

  • Toluene (B28343) (anhydrous)

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (MAO) solution in toluene

Procedure: [8]

  • A 250 mL glass reactor equipped with a magnetic stirrer is dried under vacuum and purged with nitrogen.

  • Freshly distilled toluene (50 mL) is introduced into the reactor via syringe.

  • 4-Methyl-1-pentene (50 mL, 3.96 mol/L) is added to the reactor.

  • Methylaluminoxane (MAO) solution (20.0 mmol) is added to the reactor.

  • The reactor is placed in a temperature-controlled bath at 45 °C and stirred for 10 minutes to allow for thermal equilibration.

  • The polymerization is initiated by injecting a solution of the metallocene catalyst (10 µmol in 3 mL of toluene).

  • The reaction is allowed to proceed for 30 minutes.

  • The polymerization is terminated by adding acidic methanol (B129727) (150 mL).

  • The precipitated polymer is filtered, washed thoroughly with methanol, and dried in a vacuum oven at 60 °C overnight.

Characterization of the Resulting Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy: [8]

  • ¹³C NMR spectra are recorded on a Bruker spectrometer at 110 °C.

  • Samples are prepared by dissolving approximately 50 mg of the polymer in 0.4 mL of 1,1,2,2-tetrachloroethane-d₂.

  • NMR analysis is used to determine the polymer's tacticity and to identify any regioirregularities in the polymer chain.

Gel Permeation Chromatography (GPC): [8]

  • Molecular weight (Mw) and molecular weight distribution (PDI) are determined by GPC at 135 °C.

  • 1,2,4-trichlorobenzene is used as the solvent, and polystyrene standards are used for calibration.

Differential Scanning Calorimetry (DSC): [8]

  • Thermal properties such as melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg) are determined using a DSC instrument.

  • The samples are typically heated to 180 °C to erase any prior thermal history, cooled at a controlled rate, and then heated again to record the thermal transitions.

Visualizations

Polymerization Mechanisms

The following diagrams illustrate the general mechanisms for Ziegler-Natta and metallocene-catalyzed polymerization of alpha-olefins, which are applicable to both this compound and 4-methyl-1-pentene.

Ziegler_Natta_Polymerization cluster_catalyst Catalyst Active Site Catalyst Transition Metal Center (e.g., Ti) Monomer α-Olefin Monomer (3- or 4-Methyl-1-pentene) Catalyst->Monomer Coordination Polymer Growing Polymer Chain Monomer->Polymer Insertion Polymer->Catalyst Chain Propagation Product Polyolefin Polymer->Product Termination

Caption: Generalized Ziegler-Natta polymerization mechanism.

Metallocene_Polymerization Catalyst Metallocene Pre-catalyst (e.g., Zirconocene) Active_Catalyst Cationic Active Species Catalyst->Active_Catalyst Activation Activator Activator (e.g., MAO) Activator->Active_Catalyst Monomer {α-Olefin Monomer} Active_Catalyst->Monomer Coordination Propagation {Chain Propagation | Monomer Insertion} Monomer->Propagation Propagation->Active_Catalyst Termination {Chain Termination} Propagation->Termination Polymer {Polyolefin} Termination->Polymer

Caption: Metallocene-catalyzed polymerization workflow.

Conclusion

The position of the methyl group in pentene isomers has a profound effect on their polymerization behavior and the properties of the resulting polymers. 4-Methyl-1-pentene generally exhibits higher polymerization activity and leads to a well-characterized, commercially important polymer with high thermal stability and transparency. In contrast, the polymerization of this compound is more sensitive to the catalyst structure due to increased steric hindrance, often resulting in lower activity but offering opportunities for fine-tuning polymer stereochemistry. Further direct comparative studies are warranted to fully elucidate the structure-property relationships in this interesting pair of monomers.

References

A Comparative Guide to the Reactivity of Hexene Isomers in Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of alkenes is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures. Within the C6H12 family, hexene isomers exhibit distinct reactivity profiles in addition reactions, governed by the position of the double bond and the stereochemistry of the molecule. Understanding these nuances is critical for predicting reaction outcomes, optimizing synthetic pathways, and controlling product formation. This guide provides an objective comparison of hexene isomer reactivity, supported by thermodynamic data and detailed experimental methodologies.

Factors Governing Reactivity

The reactivity of a hexene isomer in an addition reaction is primarily influenced by two key factors:

  • Alkene Stability: The stability of the carbon-carbon double bond plays a crucial role. Generally, more substituted alkenes are more stable and therefore less reactive. This is because alkyl groups are electron-donating and stabilize the sp2-hybridized carbons of the double bond. Thermodynamic data, specifically the heat of hydrogenation (the energy released when an alkene is hydrogenated to its corresponding alkane), provides a quantitative measure of alkene stability. A lower heat of hydrogenation indicates a more stable alkene.[1] Among stereoisomers, trans (E) isomers are typically more stable than cis (Z) isomers due to reduced steric strain.[1]

  • Intermediate Stability and Steric Hindrance: For many electrophilic addition reactions, the mechanism involves the formation of a carbocation intermediate. The rate of reaction is heavily dependent on the stability of this intermediate (tertiary > secondary > primary).[2] Furthermore, the accessibility of the double bond to incoming reagents is critical. Steric hindrance, caused by bulky groups near the reaction site, can significantly decrease the reaction rate by impeding the approach of the electrophile.[3][4]

Reactivity in Common Addition Reactions

Catalytic Hydrogenation

In catalytic hydrogenation, hydrogen adds across the double bond in the presence of a metal catalyst. The reaction rate is highly sensitive to steric hindrance, as the alkene must adsorb onto the catalyst's surface.

  • 1-Hexene (B165129): As a terminal and monosubstituted alkene, 1-hexene is the least sterically hindered and generally the most reactive of the linear isomers.

  • 2-Hexene and 3-Hexene: These internal, disubstituted alkenes are more stable and less reactive than 1-hexene. The trans isomers ((E)-2-hexene and (E)-3-hexene) are more stable and react more slowly than their corresponding cis isomers ((Z)-2-hexene and (Z)-3-hexene), which suffer from greater steric strain.[1][5]

The general order of reactivity for hydrogenation is: 1-Hexene > (Z)-2-Hexene ≈ (Z)-3-Hexene > (E)-2-Hexene ≈ (E)-3-Hexene

Electrophilic Addition (Halogenation and Hydrohalogenation)

In electrophilic additions, such as the addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr), both electronic and steric factors are at play.

  • Hydrohalogenation (e.g., HBr addition): This reaction proceeds through a carbocation intermediate, and its rate is largely determined by the stability of this intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the formation of the most stable carbocation.[6][7]

    • 1-Hexene reacts to form a secondary carbocation.

    • 2-Hexene and 3-Hexene also form secondary carbocations of similar stability. Consequently, the rates for these linear isomers are often comparable, though slight differences can arise from subtle electronic effects and steric hindrance around the developing positive charge.

  • Halogenation (e.g., Br₂ addition): This reaction typically proceeds through a cyclic halonium ion intermediate.[8] The nucleophilic attack by the halide ion then occurs from the side opposite the ring (anti-addition).[9] The reaction rate is influenced by the stability of the alkene; more stable, more substituted alkenes are generally less reactive. Steric hindrance can also play a role, making the double bond less accessible to the electrophilic halogen.[3]

Quantitative Data: Heats of Hydrogenation

The heat of hydrogenation is a reliable indicator of the relative stability of alkene isomers. A more negative value indicates a less stable alkene and, by extension, a higher reactivity in addition reactions.

IsomerStructureHeat of Hydrogenation (kJ/mol)Relative Stability
1-HexeneCH₂=CH(CH₂)₃CH₃-125.5Least Stable
(Z)-2-Hexenecis-CH₃CH=CH(CH₂)₂CH₃-120.5Less Stable
(E)-2-Hexenetrans-CH₃CH=CH(CH₂)₂CH₃-115.5More Stable
(Z)-3-Hexenecis-CH₃CH₂CH=CHCH₂CH₃-119.7Less Stable
(E)-3-Hexenetrans-CH₃CH₂CH=CHCH₂CH₃-115.9More Stable

Note: Data is compiled from various sources and represents typical values. Absolute values may vary slightly based on experimental conditions.

This data quantitatively supports the stability trend: trisubstituted > disubstituted > monosubstituted, and trans > cis.[1] The least stable isomer, 1-hexene, liberates the most heat upon hydrogenation, correlating with its higher reactivity.

Logical Framework for Reactivity Comparison

The following diagram illustrates the key relationships between an isomer's structure and its resulting reactivity in addition reactions.

G cluster_0 Isomer Structure cluster_1 Governing Factors cluster_2 Outcome Struct Hexene Isomer (e.g., 1-Hexene, (E)-2-Hexene) Position Position of C=C (Terminal vs. Internal) Struct->Position Substitution Degree of Substitution (Mono-, Di-, Tri-) Struct->Substitution Stereochem Stereochemistry (E/Z Isomerism) Struct->Stereochem AlkeneStability Alkene Stability (Thermodynamic) Position->AlkeneStability StericHindrance Steric Hindrance (Kinetic) Position->StericHindrance Substitution->AlkeneStability CarbocationStability Carbocation Stability (Kinetic/Mechanistic) Substitution->CarbocationStability Stereochem->AlkeneStability Stereochem->StericHindrance Reactivity Overall Reactivity (Reaction Rate) AlkeneStability->Reactivity Inverse Correlation CarbocationStability->Reactivity Direct Correlation StericHindrance->Reactivity Inverse Correlation

Caption: Factors influencing the reactivity of hexene isomers.

Experimental Protocols

The following are generalized methodologies for comparing the reactivity of hexene isomers in key addition reactions.

Protocol 1: Comparative Catalytic Hydrogenation

Objective: To compare the relative rates of hydrogenation of 1-hexene, (E)-2-hexene, and (Z)-2-hexene.

Materials:

  • 1-hexene, (E)-2-hexene, (Z)-2-hexene

  • Hexane (B92381) (solvent)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂) balloon or gas burette

  • Reaction flasks, magnetic stirrer, and stir bars

Procedure:

  • In three separate flasks, prepare equimolar solutions of each hexene isomer in hexane. For example, dissolve 0.1 mol of each isomer in enough hexane to make 100 mL of solution.

  • To the first flask (e.g., 1-hexene), add a specific mass of 10% Pd/C catalyst (e.g., 50 mg).

  • Immediately seal the flask and begin vigorous stirring.

  • Introduce H₂ gas at atmospheric pressure (e.g., from a balloon).

  • Monitor the consumption of H₂ over time using a gas burette or by taking aliquots at regular intervals and analyzing them via Gas Chromatography (GC) to measure the disappearance of the reactant.

  • Repeat steps 2-5 under identical conditions (temperature, stir rate, catalyst mass) for the (E)-2-hexene and (Z)-2-hexene solutions.

  • Plot the concentration of the alkene versus time for each isomer. The initial slope of each curve is proportional to the initial reaction rate. A steeper slope indicates higher reactivity.

Protocol 2: Comparative Halogenation (Bromination)

Objective: To compare the relative rates of bromination of various hexene isomers by monitoring the disappearance of bromine's color.

Materials:

  • Hexene isomers

  • A solution of bromine (Br₂) in a non-nucleophilic solvent like dichloromethane (B109758) (CH₂Cl₂) of a known concentration.

  • Dichloromethane (solvent)

  • Reaction vessels (e.g., test tubes or cuvettes), spectrophotometer.

Procedure:

  • Prepare equimolar solutions of each hexene isomer in dichloromethane.

  • Place a specific volume of one of the isomer solutions into a cuvette suitable for a spectrophotometer.

  • Set the spectrophotometer to measure absorbance at a wavelength where bromine absorbs strongly (e.g., ~415 nm), but the alkenes and products do not.

  • Initiate the reaction by rapidly adding a small, precise volume of the bromine solution to the cuvette and start a timer.

  • Record the absorbance at regular, short intervals until the color fades completely. The rate of disappearance of absorbance is proportional to the reaction rate.[10]

  • Repeat the experiment under identical conditions for each of the other hexene isomers.

  • Compare the time taken for the bromine color to disappear for each isomer. A shorter time indicates a faster reaction and higher reactivity.

Caption: General workflow for comparing isomer reactivity.

References

A Comparative Guide to the Copolymerization of 3-Methyl-1-pentene and Other Alpha-Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the selection of monomers is a critical determinant of the final properties of a copolymer. This guide provides an objective comparison of the performance of 3-methyl-1-pentene (B165626) in copolymerization reactions against other common alpha-olefins. The data presented herein, supported by experimental protocols, is intended to assist researchers in making informed decisions for the development of advanced polymeric materials.

Introduction to Alpha-Olefin Copolymerization

Alpha-olefins are a class of hydrocarbons containing a terminal double bond, making them valuable monomers for polymerization. Their copolymerization, typically with catalysts like Ziegler-Natta or metallocene systems, allows for the tailoring of polymer properties such as crystallinity, melting point, and mechanical strength. The structure of the alpha-olefin, particularly the presence and position of branching, significantly influences its reactivity and the characteristics of the resulting copolymer.

This compound is a branched alpha-olefin, and its inclusion in a polymer chain can introduce unique structural features compared to linear alpha-olefins like 1-butene (B85601) or 1-hexene, or other branched isomers like 4-methyl-1-pentene (B8377).

Comparative Copolymerization Performance

The reactivity of different alpha-olefins in copolymerization is quantified by their reactivity ratios (r). The Mayo-Lewis equation describes the composition of the resulting copolymer based on the feed composition and the reactivity ratios of the monomers.[1][2]

  • r₁ > 1 : The growing polymer chain ending in monomer 1 prefers to add another monomer 1.

  • r₁ < 1 : The growing polymer chain ending in monomer 1 prefers to add monomer 2.

  • r₁ ≈ 1 : The growing polymer chain has a similar reactivity towards both monomers.

  • r₁ ≈ 0 : The growing polymer chain ending in monomer 1 can only add monomer 2.

The product of the reactivity ratios (r₁ * r₂) indicates the tendency for monomer distribution in the copolymer chain:

  • r₁ * r₂ ≈ 1 : Random copolymer.

  • r₁ * r₂ ≈ 0 : Alternating copolymer.

  • r₁ * r₂ > 1 : Block copolymer.

Table 1: Reactivity Ratios for the Copolymerization of Ethylene (B1197577) (M₁) with Various Alpha-Olefins (M₂) using Metallocene Catalysts

Comonomer (M₂)Catalyst Systemr₁ (Ethylene)r₂ (Alpha-Olefin)r₁ * r₂Reference
4-Methyl-1-pentene[η⁵:η¹-(2,3-Me₂Benz[e]Ind)SiMe₂NtBu]TiCl₂ / MAO15.30.040.612[3]
1-HexeneCGC / MMAO---[4]
1-OcteneCGC / MMAO---[4]

Data for this compound is not explicitly available in the searched literature, hence data for the closely related 4-methyl-1-pentene is presented. CGC: Constrained Geometry Catalyst; MMAO: Modified Methylaluminoxane (B55162).

Table 2: Properties of Ethylene/Alpha-Olefin Copolymers

ComonomerComonomer Content (mol%)Molecular Weight (Mw, g/mol )MWD (Mw/Mn)Melting Point (Tm, °C)Crystallinity (%)
4-Methyl-1-pentene11.8 - 19.4----
1-Hexeneup to 10Decreases with increasing comonomer contentNarrow with metallocene catalystsDecreases with increasing comonomer contentDecreases with increasing comonomer content
1-Octene-Decreases with increasing comonomer contentNarrow with metallocene catalystsDecreases with increasing comonomer contentDecreases with increasing comonomer content

Specific quantitative data for copolymers of this compound is limited in the available literature. Trends are inferred from studies on similar alpha-olefins.

Table 3: Properties of Propylene (B89431)/4-Methyl-1-pentene Copolymers [5]

4-Methyl-1-pentene Content (mol%)Molecular Weight (Mw, g/mol )MWD (Mw/Mn)Melting Point (Tm, °C)
0 (Homopolymer)250,0002.1145
1.7230,0002.2138
3.5210,0002.3130
5.8190,0002.4120
9.2160,0002.5105
12.4140,0002.6Amorphous
14.1130,0002.7Amorphous

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for Ziegler-Natta and metallocene-catalyzed copolymerizations.

General Ziegler-Natta Copolymerization Procedure

This protocol is a generalized procedure based on common practices for alpha-olefin polymerization.[6][7]

1. Catalyst Preparation:

  • A typical Ziegler-Natta catalyst system consists of a transition metal halide (e.g., TiCl₄) supported on a magnesium compound (e.g., MgCl₂) and an organoaluminum cocatalyst (e.g., triethylaluminum, TEAL).

  • The catalyst components are typically mixed in a dry, inert solvent (e.g., hexane (B92381) or heptane) under a nitrogen or argon atmosphere.

2. Polymerization:

  • A polymerization reactor is thoroughly dried and purged with an inert gas.

  • The solvent and the desired amount of the alpha-olefin comonomers (e.g., this compound and ethylene) are introduced into the reactor.

  • The cocatalyst (e.g., TEAL) is added to the reactor and the mixture is stirred.

  • The Ziegler-Natta catalyst slurry is then injected into the reactor to initiate polymerization.

  • The reaction is carried out at a specific temperature and pressure for a designated time.

  • The polymerization is terminated by adding a quenching agent, such as methanol (B129727) or acidified ethanol.

  • The resulting polymer is then washed, filtered, and dried under vacuum.

General Metallocene-Catalyzed Copolymerization Procedure

This protocol is a generalized procedure based on common practices for metallocene-catalyzed alpha-olefin polymerization.[3][8][9]

1. Catalyst System Preparation:

2. Polymerization:

  • A glass reactor or a stainless-steel autoclave is dried and purged with an inert gas.

  • The solvent and the monomers (e.g., this compound and propylene) are charged into the reactor.

  • The MAO solution is added, and the mixture is brought to the desired reaction temperature.

  • The metallocene catalyst solution is then injected to start the polymerization.

  • The reaction is maintained at a constant temperature and pressure for the desired duration.

  • The polymerization is terminated by the addition of a protic solvent like methanol.

  • The copolymer is precipitated, washed, and dried.

Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the copolymer composition and microstructure (monomer sequence distribution).

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mw and Mn) and molecular weight distribution (MWD) of the copolymers.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of the copolymers, including the melting temperature (Tm) and crystallinity.

Visualizing Polymerization Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general workflow of a copolymerization experiment and a simplified catalytic cycle for Ziegler-Natta polymerization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Product Work-up cluster_analysis Characterization Catalyst_Preparation Catalyst and Cocatalyst Preparation Reactor_Setup Reactor Setup and Inert Atmosphere Purge Catalyst_Preparation->Reactor_Setup Monomer_Addition Addition of Monomers and Solvent Reactor_Setup->Monomer_Addition Cocatalyst_Addition Addition of Cocatalyst Monomer_Addition->Cocatalyst_Addition Catalyst_Injection Catalyst Injection to Initiate Polymerization Cocatalyst_Addition->Catalyst_Injection Polymerization Polymerization at Controlled Temperature and Pressure Catalyst_Injection->Polymerization Termination Termination of Polymerization Polymerization->Termination Precipitation_Washing Precipitation and Washing of Polymer Termination->Precipitation_Washing Drying Drying of Copolymer Precipitation_Washing->Drying Analysis Characterization (NMR, GPC, DSC) Drying->Analysis

General workflow for a copolymerization experiment.

Ziegler_Natta_Mechanism Active_Site [Ti]-R Olefin_Coordination [Ti]-R (Olefin) Active_Site->Olefin_Coordination Olefin Coordination Insertion [Ti]-CH₂-CHR-R Olefin_Coordination->Insertion Migratory Insertion Chain_Growth [Ti]-(CH₂-CHR)n-R Insertion->Chain_Growth Propagation Chain_Growth->Olefin_Coordination Further Olefin Coordination

Simplified Ziegler-Natta catalytic cycle.

Conclusion

The copolymerization of this compound offers a potential route to novel polyolefins with tailored properties. While direct comparative data remains somewhat scarce, the general principles of alpha-olefin copolymerization suggest that its branched structure will significantly influence reactivity and the final polymer architecture. The provided experimental frameworks offer a starting point for researchers to explore the copolymerization of this compound with various comonomers, enabling the development of new materials with unique performance characteristics. Further research to determine the specific reactivity ratios of this compound with a broader range of alpha-olefins is warranted to expand the design space for next-generation polyolefins.

References

A Comparative Guide to Validated Analytical Methods for 3-Methyl-1-pentene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of 3-Methyl-1-pentene, a volatile organic compound, various analytical techniques can be employed. This guide provides a comparative overview of suitable analytical methodologies, primarily focusing on Gas Chromatography (GC) due to the compound's volatile nature. While High-Performance Liquid Chromatography (HPLC) can be adapted for analysis, GC remains the more conventional and often more efficient method. This document outlines typical performance data and detailed experimental protocols based on established analytical principles and data from structurally similar compounds.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of Gas Chromatography-Flame Ionization Detection (GC-FID) for the quantification of this compound. These values are derived from typical performance data for the analysis of volatile hydrocarbons and are in line with the validation parameters set by regulatory bodies such as the ICH.[1][2]

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.01 - 1 µg/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.03 - 3 µg/mL0.3 - 3 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Selectivity High for volatile compoundsModerate, dependent on matrix complexity
Typical Run Time 10 - 25 minutes15 - 30 minutes

Methodology and Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely utilized technique for the analysis of volatile and semi-volatile organic compounds like this compound.[3] The high sensitivity of the Flame Ionization Detector to hydrocarbons makes it an ideal choice for accurate quantification.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and a chromatography data station.

  • Column: A non-polar capillary column, such as one with a methyl silicone stationary phase (e.g., DB-1, HP-PONA, or OV-101), is suitable.[4] A typical column dimension would be 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 200 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Detector Temperature: 250 °C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent such as hexane (B92381) or pentane.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

    • Sample Preparation: Dilute the sample containing this compound with the same solvent used for the standards to ensure the concentration falls within the calibration range.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

While less conventional for such a volatile and non-polar compound, HPLC can be used, particularly if the sample matrix is not amenable to GC. As this compound lacks a strong chromophore, detection can be challenging and may require derivatization or use of a universal detector if UV detection at low wavelengths is insufficient. The following is a proposed starting point for method development, based on methods for similar compounds.[5][6]

Experimental Protocol:

  • Instrumentation: An HPLC system with a pump, a UV-Vis detector, a column thermostat, and an autosampler.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is a common starting point.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point would be 80:20 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Low UV range (e.g., 200-210 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase to cover the desired concentration range (e.g., 1 - 200 µg/mL).

    • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range and filter through a 0.45 µm syringe filter before injection.

Visualizations

To aid in the understanding of the experimental and validation workflows, the following diagrams are provided.

ValidationWorkflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization (GC or HPLC) start->method_dev pre_validation Pre-Validation Checks (System Suitability) method_dev->pre_validation validation Method Validation pre_validation->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation end End: Approved Analytical Method documentation->end MethodSelection sample Sample Containing This compound volatile Is the sample matrix volatile and clean? sample->volatile gc_fid Primary Method: GC-FID volatile->gc_fid Yes hplc Alternative Method: HPLC-UV volatile->hplc No end_gc Proceed with GC-FID Validation gc_fid->end_gc complex_matrix Is derivatization feasible/necessary? hplc->complex_matrix hplc_deriv HPLC with Derivatization complex_matrix->hplc_deriv Yes end_hplc Proceed with HPLC Method Development complex_matrix->end_hplc No hplc_deriv->end_hplc

References

A Comparative Analysis of Catalysts for 3-Methyl-1-pentene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of 3-methyl-1-pentene (B165626) (3MP1) is of significant interest for the synthesis of specialty polymers with unique thermal and mechanical properties. The choice of catalyst is a critical factor that dictates the polymer's microstructure, molecular weight, and ultimately its performance characteristics. This guide provides a comparative overview of common catalyst systems used for this compound polymerization, supported by experimental data to aid in catalyst selection for specific research and development applications.

Introduction to this compound Polymerization Catalysts

The polymerization of α-olefins such as this compound is predominantly achieved through coordination polymerization, utilizing two main classes of catalysts: traditional heterogeneous Ziegler-Natta catalysts and more modern homogeneous metallocene catalysts.[1]

  • Ziegler-Natta (Z-N) Catalysts: These are typically heterogeneous catalysts based on titanium compounds, often supported on magnesium chloride, and are activated by organoaluminum cocatalysts like triethylaluminium (Al(C₂H₅)₃).[1][2] They are widely used in industrial polyolefin production.[3]

  • Metallocene Catalysts: These are homogeneous single-site catalysts, usually based on Group 4 metals like zirconium or hafnium, with cyclopentadienyl-based ligands.[4] They are activated by a cocatalyst, most commonly methylaluminoxane (B55162) (MAO).[5] Metallocene catalysts offer precise control over the polymer's stereochemistry, leading to isotactic or syndiotactic polymers depending on the catalyst's symmetry.[6]

This guide will compare the performance of a traditional Ziegler-Natta catalyst with two types of metallocene catalysts: an isospecific and a syndiospecific catalyst, using data from the polymerization of this compound and the closely related 4-methyl-1-pentene (B8377).

Comparative Performance of Catalysts

The performance of different catalysts in the polymerization of higher α-olefins is summarized in the table below. The data is compiled from studies on 4-methyl-1-pentene, a structurally similar monomer, to provide a comparative framework.

Catalyst TypeCatalyst NameCocatalystActivity ( g/mmol ·h)Polymer Yield (%)Molecular Weight (M⁠w, g/mol )Polydispersity Index (PDI)Stereotacticity
Isospecific Metallocene rac-ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl₂)MAOHighHighLower<2.0Isotactic
Syndiospecific Metallocene diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride (Ph₂C(Cp)(Flu)ZrCl₂)MAOLowLowHigher<2.0Syndiotactic
Heterogeneous Ziegler-Natta TiCl₃/Al(CH₃)₃Al(CH₃)₃VariableVariableHigh>2.0Isospecific (typically)

Data for metallocene catalysts is based on the polymerization of 4-methyl-1-pentene as a proxy for this compound. Performance can vary with specific reaction conditions.[6]

Experimental Protocols

A generalized experimental protocol for the polymerization of this compound using a metallocene catalyst is outlined below.

Materials:

  • This compound (monomer), purified by passing through activated alumina (B75360) and stored over molecular sieves.

  • Toluene (B28343) (solvent), distilled over sodium and benzophenone (B1666685) under a nitrogen atmosphere.[6]

  • Metallocene catalyst (e.g., rac-EBIZrCl₂ or Ph₂C(Cp)(Flu)ZrCl₂).[6]

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%).[6]

  • Nitrogen gas, high purity.

  • Methanol (for quenching and precipitation).

  • Hydrochloric acid solution (for deashing).

Polymerization Procedure:

  • A glass reactor is thoroughly dried and purged with high-purity nitrogen.

  • Toluene is introduced into the reactor, followed by the desired amount of this compound monomer.

  • The reactor is brought to the desired polymerization temperature.

  • The MAO solution is added to the reactor and stirred.

  • The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization.

  • The reaction is allowed to proceed for a predetermined time under constant stirring and temperature.

  • The polymerization is terminated by the addition of methanol.

  • The resulting polymer is precipitated in an excess of acidic methanol, filtered, and washed with methanol.

  • The polymer is then dried in a vacuum oven to a constant weight.

Catalyst Selection and Polymer Properties

The choice of catalyst has a profound impact on the resulting polymer's properties:

  • Isospecific metallocene catalysts , such as rac-EBIZrCl₂, generally exhibit higher activity and produce polymers with a regular, isotactic microstructure. This stereoregularity often leads to crystalline polymers with high melting points.[6]

  • Syndiospecific metallocene catalysts , like Ph₂C(Cp)(Flu)ZrCl₂, typically show lower activity but can produce polymers with higher molecular weights.[6] The resulting syndiotactic polymer has a different stereochemical arrangement, which influences its physical properties.

  • Heterogeneous Ziegler-Natta catalysts are known for producing highly isotactic polymers with high molecular weights and a broader molecular weight distribution (higher PDI).[7] The first monomer insertion with this type of catalyst in (RS)-3MP1 polymerization has been shown to be completely aspecific.[7]

The narrow PDI (<2.0) observed with metallocene catalysts is indicative of their single-site nature, which leads to more uniform polymer chains compared to the multi-site Ziegler-Natta catalysts.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a comparative polymerization study.

Experimental_Workflow A Catalyst Selection (Isospecific, Syndiospecific, Z-N) C Polymerization Reaction (Controlled Temperature & Time) A->C B Monomer & Solvent Preparation (Purification) B->C D Polymer Isolation (Quenching, Precipitation, Drying) C->D E Polymer Characterization D->E F Data Analysis & Comparison (Activity, Mw, PDI, Tacticity) E->F Polymer_Characterization_Flow cluster_0 Polymer Sample cluster_1 Analysis Techniques cluster_2 Performance Metrics A Dried Polymer B GPC/SEC (Mw, PDI) A->B C NMR Spectroscopy (Stereotacticity, Microstructure) A->C D DSC/TGA (Thermal Properties) A->D E Molecular Weight & Distribution B->E F Tacticity & Regioregularity C->F G Melting Point & Thermal Stability D->G

References

Spectroscopic Comparison of 3-Methyl-1-pentene and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals

This guide provides a detailed spectroscopic comparison of 3-methyl-1-pentene (B165626) and its key structural and geometric isomers, including 4-methyl-1-pentene, 3,3-dimethyl-1-butene, (Z)-4-methyl-2-pentene, and (E)-4-methyl-2-pentene. The differentiation of these isomers is critical in various chemical applications, including polymer synthesis and fine chemical manufacturing, where subtle structural variations can significantly impact reactivity and product properties. This document presents a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its selected isomers, allowing for a direct comparison of their characteristic signals.

Table 1: Key Infrared (IR) Absorption Bands (cm⁻¹)

CompoundC=C Stretch=C-H StretchC-H Bending (Out-of-Plane)
This compound ~1642~3078~993, ~910
4-Methyl-1-pentene ~1641~3077~992, ~909
3,3-Dimethyl-1-butene ~1640~3080~990, ~910
(Z)-4-Methyl-2-pentene ~1655~3015~690 (cis)
(E)-4-Methyl-2-pentene ~1670~3025~965 (trans)

Note: IR data is compiled from various sources and may show slight variations based on the experimental conditions.

Table 2: ¹H NMR Chemical Shifts (δ, ppm)

CompoundVinylic Protons (=CH, =CH₂)Allylic ProtonsOther Protons
This compound ~5.7 (m, 1H), ~4.9 (m, 2H)~1.9 (m, 1H)~1.3 (m, 2H), ~0.9 (t, 3H), ~0.8 (d, 3H)
4-Methyl-1-pentene ~5.8 (m, 1H), ~4.9 (m, 2H)~2.0 (t, 2H)~1.6 (m, 1H), ~0.9 (d, 6H)
3,3-Dimethyl-1-butene ~5.9 (dd, 1H), ~4.9 (dd, 1H), ~4.8 (dd, 1H)-~1.0 (s, 9H)
(Z)-4-Methyl-2-pentene ~5.4 (m, 2H)~2.5 (m, 1H)~1.6 (d, 3H), ~0.9 (d, 6H)
(E)-4-Methyl-2-pentene ~5.4 (m, 2H)~2.2 (m, 1H)~1.7 (d, 3H), ~0.9 (d, 6H)

Note: Chemical shifts are approximate and can vary with the solvent used. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Table 3: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundVinylic Carbons (C=C)Allylic CarbonOther Carbons
This compound ~143.5, ~112.9~41.5~29.5, ~20.3, ~11.8
4-Methyl-1-pentene ~139.0, ~114.5~44.0~25.9, ~22.5
3,3-Dimethyl-1-butene ~149.3, ~108.5-~45.2, ~30.6
(Z)-4-Methyl-2-pentene ~125.1, ~131.8~31.3~20.6, ~12.5
(E)-4-Methyl-2-pentene ~126.1, ~132.8~31.4~22.3, ~17.9

Note: Chemical shifts are approximate and can vary with the solvent used.

Table 4: Key Mass Spectrometry Fragments (m/z)

CompoundMolecular Ion (M⁺)Base PeakOther Significant Fragments
This compound 845641, 29, 27
4-Methyl-1-pentene 844169, 56, 29
3,3-Dimethyl-1-butene 846957, 41, 29
(Z)-4-Methyl-2-pentene 846941, 39, 27
(E)-4-Methyl-2-pentene 846941, 39, 27

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups, particularly the C=C and =C-H bonds.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For volatile liquids like hexene isomers, the neat (undiluted) sample is analyzed as a thin film.

  • Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Mount the salt plate assembly in the spectrometer's sample holder.

Data Acquisition:

  • Scan Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

A background spectrum of the clean, empty salt plates should be acquired prior to the sample analysis and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and differentiate isomers based on chemical shifts and spin-spin coupling patterns.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the liquid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Thoroughly mix the sample until a homogeneous solution is formed.

  • Transfer the solution into a clean 5 mm NMR tube.

Data Acquisition (¹H NMR):

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 8-16.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Acquisition (¹³C NMR):

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 512-1024 (or more, depending on sample concentration).

  • Reference: CDCl₃ solvent peak at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomeric mixture and identify each component based on its mass spectrum.[1]

Instrumentation: A gas chromatograph coupled to a mass spectrometer.[1]

Sample Preparation:

  • Prepare a dilute solution of the isomer or isomer mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 ppm.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating based on boiling points.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 5 °C/min to 150 °C.[1]

  • Injection Volume: 1 µL with a split ratio of 50:1.[1]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 35-200.

  • Ion Source Temperature: 230 °C.[1]

  • Transfer Line Temperature: 280 °C.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.

Spectroscopic_Workflow Sample Isomer Mixture GC Gas Chromatography (GC) Separation Sample->GC Injection IR Infrared (IR) Spectroscopy Sample->IR Sample Prep NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Sample Prep MS Mass Spectrometry (MS) Fragmentation GC->MS Eluent Transfer Data_Analysis Data Analysis and Comparison IR->Data_Analysis Functional Groups NMR->Data_Analysis Structural Connectivity MS->Data_Analysis Fragmentation Patterns Identification Isomer Identification Data_Analysis->Identification Interpretation

Caption: Workflow for the spectroscopic differentiation of isomers.

References

A Comparative Guide: Poly(3-Methyl-1-pentene) vs. Polypropylene for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of scientific research and drug development, the selection of appropriate polymer materials is critical for ensuring experimental integrity, reproducibility, and safety. Among the array of available thermoplastics, poly(3-methyl-1-pentene), also known as PMP or its trade name TPX™, and polypropylene (B1209903) (PP) are frequently utilized. This guide provides an objective comparison of their performance characteristics, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed material choices for laboratory and medical applications.

Executive Summary

Poly(this compound) (PMP) distinguishes itself with exceptional optical clarity, high thermal stability, and excellent gas permeability, making it a premier choice for applications requiring transparency and heat resistance, such as autoclavable labware and optical components.[1][2][3] Polypropylene (PP), a versatile and cost-effective polymer, offers robust chemical resistance, good mechanical properties, and proven biocompatibility, rendering it suitable for a vast range of disposables, medical devices, and packaging.[4][5][6][7] The choice between PMP and PP ultimately hinges on the specific demands of the application, balancing factors like temperature, chemical exposure, optical requirements, and cost.

Performance Comparison: PMP vs. Polypropylene

The key performance indicators for PMP and polypropylene are summarized in the tables below, providing a clear, quantitative comparison of their physical, thermal, optical, and mechanical properties.

Table 1: General and Thermal Properties
PropertyPoly(this compound) (PMP)Polypropylene (PP)Test Standard
Density0.83 - 0.84 g/cm³[1][2]0.90 - 0.92 g/cm³[7][8][9]ASTM D792
Melting Point~230 - 240 °C[1][2][10]~160 - 170 °C (Homopolymer)[4][7][11]ISO 11357-3
Max. Continuous Use Temp.140 °C[10]80 - 120 °C[9][10]-
Heat Deflection Temp. (at 1.8 MPa)100 °C[2]~60 - 80 °CASTM D648
Water Absorption (24 hrs)0.01%[2]< 0.1%ASTM D570
Table 2: Optical and Electrical Properties
PropertyPoly(this compound) (PMP)Polypropylene (PP)Test Standard
Light Transmittance> 92%[12]Variable (Transparent grades available)[8]ASTM D1003
Haze< 2%[12]VariableASTM D1003
Refractive Index1.46[1][2][12]~1.49ASTM D542
Dielectric Constant (@1 MHz)2.1[10]2.2 - 2.3[10]ASTM D150
Dielectric Strength28 kV/mm[10]21 - 22 kV/mm[10]ASTM D149
Table 3: Mechanical Properties
PropertyPoly(this compound) (PMP)Polypropylene (PP) CopolymerTest Standard
Tensile Strength24 MPa[10]23 - 33 MPa[10]ASTM D638
Flexural Modulus210,000 psi (~1.45 GPa)[2]~0.9 - 1.1 GPa[10]ASTM D790
Elongation at Break10 - 30%[2][10]12% (up to 800% for some grades)[7][10]ASTM D638
Hardness (Shore D)D85[2]~D72ASTM D2240

Key Performance Attributes

Chemical Resistance

Both PMP and PP exhibit broad chemical resistance, particularly against acids, bases, and alcohols.[1][7] However, their performance diverges with exposure to certain organic solvents and oxidizing agents.

  • Polypropylene generally offers good resistance to non-oxidizing acids, bases, fats, and most organic solvents.[4] It is, however, not recommended for use with strong oxidizing agents, aromatic hydrocarbons, or halogenated hydrocarbons, especially at elevated temperatures.[4][13]

  • Poly(this compound) demonstrates remarkable resistance to chemicals, including many acids and alkalis.[1][14] Its resistance to certain organic solvents can be superior to that of PP.

A summary of their compatibility is provided below. Ratings are generalized and testing for specific applications is always recommended.[4][15][16]

Table 4: Comparative Chemical Resistance
Chemical ClassPoly(this compound) (PMP)Polypropylene (PP)
Dilute Acids & BasesExcellentExcellent[4]
Concentrated AcidsGood to ExcellentGood (Non-oxidizing)[4]
AlcoholsExcellentExcellent[4][13]
Aldehydes & KetonesGoodGood to Fair[4]
Aromatic HydrocarbonsPoor to FairPoor[13]
Halogenated HydrocarbonsPoorPoor[13]
Strong Oxidizing AgentsFair to PoorPoor[4]
Gas Permeability

PMP is known for its significantly higher gas permeability compared to other polyolefins like PP.[1] This property is advantageous for applications such as cell culture flasks and gas-permeable packaging but makes it unsuitable for applications requiring a gas barrier.

Biocompatibility

Both polymers are widely used in medical and laboratory settings.

  • Polypropylene is considered a biocompatible material, conforming to standards like ISO 10993.[8] It is extensively used in single-use syringes, IV bags, sutures, and various medical device components.[5][8] Its stimulation to human tissue is low, making it suitable for devices in long-term contact with the body.[8]

  • Poly(this compound) is also used for autoclavable medical and lab equipment and is FDA compliant for food contact applications.[1] Its high purity and low level of extractables are beneficial for sensitive biological applications.

Experimental Protocols

The data presented in this guide are derived from standardized testing methodologies. Below are summaries of the key experimental protocols.

Chemical Resistance (ASTM D543)

This standard practice evaluates the resistance of plastics to chemical reagents.[17][18]

  • Specimen Preparation : Test specimens of a specific dimension are prepared and their initial weight, dimensions, and appearance are recorded.[19]

  • Exposure : Specimens are immersed in the chemical reagent for a specified time and temperature.[19] The standard allows for various exposure conditions to simulate end-use environments.[20]

  • Evaluation : After exposure, the specimens are removed, cleaned, and re-measured.[19] Changes in weight, dimensions, appearance (e.g., discoloration, swelling, cracking), and mechanical properties (like tensile or flexural strength) are reported.[17][20]

Thermal Properties - Melting Point (ISO 11357 / DIN EN ISO 11357)

This standard specifies the use of Differential Scanning Calorimetry (DSC) to determine the thermal properties of plastics.[21][22][23]

  • Apparatus : A DSC instrument measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[23]

  • Procedure : A small, weighed sample of the polymer is placed in a sealed pan. The sample and a reference pan are heated at a constant rate.[23]

  • Data Analysis : The instrument records the energy absorbed or released by the sample. The melting point (Tm) is identified as the peak temperature of the melting endotherm on the resulting thermogram.[21][23]

Optical Properties - Haze and Luminous Transmittance (ASTM D1003)

This test method measures the light-transmitting and light-scattering properties of transparent plastics.[24][25]

  • Apparatus : A hazemeter or a spectrophotometer with an integrating sphere is used.[26]

  • Procedure : A light beam is directed at the plastic specimen. The instrument measures the total light transmitted through the sample. It then measures the light that is scattered by more than 2.5 degrees from the incident beam.[25]

  • Calculation : Luminous transmittance is the ratio of the total transmitted light to the incident light. Haze is the percentage of transmitted light that is scattered by more than 2.5 degrees.[25][26]

Mechanical Properties - Flexural Properties (ASTM D790)

This method determines the flexural (bending) properties of plastics.[27][28]

  • Specimen : A rectangular bar of the material with standard dimensions (e.g., 127 x 12.7 x 3.2 mm) is used.[27][29]

  • Procedure : The specimen is placed on two supports (a three-point bending setup). A load is applied to the center of the specimen at a specified rate until the specimen breaks or reaches 5% strain.[27][28]

  • Data Analysis : The test measures the force and deflection. From this data, flexural strength (the maximum stress the material can withstand before yielding) and flexural modulus (a measure of stiffness) are calculated.[27][30]

Application Suitability Workflow

To assist in the material selection process, the following logical workflow diagram illustrates key decision points based on application requirements.

G Polymer Selection Workflow for Lab Applications start Identify Application Requirements q1 High Optical Clarity (>90% Transmittance) Required? start->q1 q2 Autoclavable? (Operating Temp > 130°C) q1->q2 No pmp Consider PMP q1->pmp Yes q3 High Gas Permeability Needed (e.g., Cell Culture)? q2->q3 No q2->pmp Yes q4 Contact with Aromatic or Halogenated Solvents? q3->q4 No q3->pmp Yes pp Consider PP q4->pp No re_eval Re-evaluate Material (Neither may be suitable) q4->re_eval Yes

References

Economic Showdown: Unveiling the Most Viable Synthesis Route for 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of ethylene (B1197577) trimerization, isoamylene isomerization, and alcohol dehydration reveals key economic and practical differences for researchers and drug development professionals in the synthesis of the valuable olefin, 3-Methyl-1-pentene.

In the landscape of specialty chemical manufacturing, the efficient and cost-effective synthesis of specific olefin isomers is paramount. This compound, a branched C6 olefin, serves as a crucial building block in the production of various fine chemicals, polymers, and pharmaceuticals. This guide provides an in-depth economic and technical comparison of the three primary synthesis routes to this compound: the trimerization of ethylene, the isomerization of isoamylene, and the dehydration of 3-methyl-pentanols.

At a Glance: Economic Comparison of Synthesis Routes

The economic viability of each synthesis pathway is contingent on a multitude of factors including feedstock cost, catalyst efficiency and lifespan, energy consumption, and the complexity of product separation. The following table summarizes the key economic and process parameters for the three routes, providing a high-level overview for preliminary decision-making.

ParameterEthylene TrimerizationIsoamylene IsomerizationDehydration of 3-Methyl-pentanols
Primary Feedstock EthyleneIsoamylene (mixed C5 isomers)3-Methyl-1-pentanol (B47404) or 3-Methyl-2-pentanol (B47427)
Typical Catalyst Chromium-based (e.g., Cr-pyrrole) or Titanium-basedSolid acids (e.g., zeolites, ion-exchange resins)Strong acids (e.g., H₂SO₄, H₃PO₄) or solid acids (e.g., Al₂O₃)
Operating Temperature 40 - 120 °C18 - 45 °C170 - 400 °C
Operating Pressure 25 - 100 bar0.3 - 1.0 MPaAtmospheric to moderate pressure
Selectivity to this compound Low (by-product)Moderate to High (process dependent)Low to Moderate (mixture of isomers)
Key Economic Driver Value of primary product (1-hexene)Cost of isoamylene feedstockCost of the specific 3-methyl-pentanol
Separation Complexity High (multiple C6 isomers and oligomers)Moderate (separation of C5/C6 isomers)Moderate (separation of alkene isomers and water)

In-Depth Analysis of Synthesis Routes

Ethylene Trimerization: A Side Product Opportunity

The trimerization of ethylene is a well-established industrial process primarily aimed at the production of 1-hexene (B165129), a valuable comonomer in polyethylene (B3416737) production[1]. While highly selective catalysts for 1-hexene exist, the formation of other C6 isomers, including this compound, is a known side reaction[2].

Economic Considerations: The economic feasibility of obtaining this compound from this route is intrinsically tied to the market value of the primary product, 1-hexene. The capital and operational expenditures are largely allocated to the production of 1-hexene, making the recovery of this compound an opportunistic endeavor. The major cost challenge lies in the complex separation of the various C6 olefin isomers and other oligomers, which requires significant investment in distillation columns and potentially extractive distillation technologies[3].

Experimental Protocol: A typical laboratory-scale ethylene trimerization is conducted in a high-pressure reactor.

Diagram of Ethylene Trimerization Process:

Ethylene Ethylene Feed Reactor High-Pressure Reactor (40-120°C, 25-100 bar) Ethylene->Reactor Catalyst Cr-based Catalyst + Co-catalyst Catalyst->Reactor Separation Separation Train (Distillation, etc.) Reactor->Separation Hexene 1-Hexene (Main Product) Separation->Hexene Methylpentene This compound (By-product) Separation->Methylpentene Byproducts Other C6 Isomers & Oligomers Separation->Byproducts

Ethylene Trimerization to 1-Hexene with this compound as a by-product.
Isoamylene Isomerization: A More Direct Path

The isomerization of isoamylene (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene) presents a more direct route to various C5 and C6 olefins. By carefully selecting the catalyst and reaction conditions, the production of this compound can be favored. Solid acid catalysts are commonly employed in fixed-bed reactors for this process[4][5].

Economic Considerations: The primary economic driver for this route is the cost of the isoamylene feedstock, which is a byproduct of refinery operations[6]. The process generally operates at milder conditions (lower temperature and pressure) than ethylene trimerization, leading to lower energy costs. The main challenge is achieving high selectivity towards this compound while minimizing the formation of other isomers and oligomers. Separation of the desired product from the reaction mixture is still necessary but is generally less complex than in the case of ethylene trimerization.

Experimental Protocol: The isomerization of isoamylene can be performed in a fixed-bed reactor packed with a solid acid catalyst.

Diagram of Isoamylene Isomerization Process:

Isoamylene Isoamylene Feed (Mixed Isomers) Reactor Fixed-Bed Reactor (18-45°C, 0.3-1.0 MPa) Isoamylene->Reactor Catalyst Solid Acid Catalyst (e.g., Zeolite) Separation Distillation Column Reactor->Separation Methylpentene This compound Separation->Methylpentene OtherIsomers Other C5/C6 Isomers Separation->OtherIsomers

Isomerization of isoamylene to produce this compound.
Dehydration of 3-Methyl-pentanols: A Route from Alcohols

The acid-catalyzed dehydration of alcohols is a classic method for olefin synthesis. Specifically, the dehydration of 3-methyl-1-pentanol or 3-methyl-2-pentanol can yield a mixture of alkene isomers, including this compound[7][8]. The reaction is typically carried out at elevated temperatures using strong acids like sulfuric or phosphoric acid, or over solid acid catalysts such as alumina[7].

Economic Considerations: The cost of the specific 3-methyl-pentanol feedstock is the most significant factor in this route. While the reaction conditions can be less demanding in terms of pressure compared to trimerization, the high temperatures required for dehydration contribute to the energy costs. A major drawback of this method is the frequent formation of a mixture of isomeric alkenes, which necessitates a robust and potentially costly separation process to isolate pure this compound. The choice of catalyst can influence the product distribution and the overall process economics.

Experimental Protocol: The dehydration of a 3-methyl-pentanol can be carried out using a distillation setup.

Diagram of Alcohol Dehydration Process:

Alcohol 3-Methyl-pentanol Feed Reactor Reactor/Distillation (170-400°C) Alcohol->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄, Al₂O₃) Catalyst->Reactor Condenser Condenser Reactor->Condenser Separation Separation/Purification Condenser->Separation Methylpentene This compound Separation->Methylpentene IsomerMix Alkene Isomer Mixture Separation->IsomerMix Water Water Separation->Water

Dehydration of a 3-methyl-pentanol to a mixture of alkenes including this compound.

Detailed Experimental Protocols

1. Ethylene Trimerization (Illustrative Laboratory Scale)

  • Materials: High-pressure stainless-steel autoclave reactor (e.g., 300 mL), ethylene gas (polymerization grade), chromium(III) 2-ethylhexanoate, 2,5-dimethylpyrrole, triethylaluminum (B1256330) (TEAL), and a suitable solvent (e.g., cyclohexane).

  • Procedure:

    • The reactor is thoroughly dried under vacuum and purged with inert gas (e.g., argon).

    • A solution of the chromium precursor and the pyrrole (B145914) ligand in cyclohexane (B81311) is prepared under an inert atmosphere.

    • The TEAL co-catalyst is added to the reactor.

    • The reactor is sealed and pressurized with ethylene to the desired pressure (e.g., 30 bar).

    • The reaction mixture is heated to the target temperature (e.g., 80 °C) and stirred for a set duration.

    • After the reaction, the reactor is cooled, and the excess ethylene is carefully vented.

    • The liquid product is collected and analyzed by gas chromatography (GC) to determine the product distribution.

2. Isoamylene Isomerization (Continuous Flow)

  • Materials: Fixed-bed tubular reactor, isoamylene feed, solid acid catalyst (e.g., Amberlyst-15), inert gas (e.g., nitrogen).

  • Procedure:

    • The reactor is packed with the solid acid catalyst.

    • The catalyst is activated according to the manufacturer's instructions, typically by heating under a flow of inert gas.

    • The reactor is brought to the desired reaction temperature (e.g., 40 °C) and pressure (e.g., 0.5 MPa).

    • The isoamylene feed is continuously pumped through the reactor at a specific liquid hourly space velocity (LHSV).

    • The product stream exiting the reactor is collected and analyzed periodically by GC to monitor the conversion and product selectivity.

3. Dehydration of 3-Methyl-1-pentanol (Batch Distillation)

  • Materials: Round-bottom flask, distillation column (e.g., Vigreux), condenser, receiving flask, heating mantle, 3-methyl-1-pentanol, and a strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid).

  • Procedure:

    • 3-Methyl-1-pentanol and the acid catalyst are charged into the round-bottom flask.

    • The mixture is heated to a temperature sufficient to initiate dehydration and distill the resulting alkenes (typically 170-200 °C with sulfuric acid).

    • The distillate, which contains a mixture of alkene isomers and water, is collected in the receiving flask.

    • The collected organic layer is separated from the aqueous layer, washed (e.g., with a dilute sodium bicarbonate solution), and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • The final product mixture is analyzed by GC to determine the relative amounts of the different alkene isomers.

Conclusion

The optimal synthesis route for this compound is highly dependent on the specific context of the producer.

  • For large-scale petrochemical manufacturers with existing ethylene crackers, the recovery of this compound as a byproduct of 1-hexene production may be an economically attractive option, provided efficient separation technologies are in place.

  • For producers with access to inexpensive isoamylene streams, the isomerization route offers a more direct and potentially more selective pathway, with lower energy requirements.

  • The dehydration of 3-methyl-pentanols is a viable laboratory-scale synthesis and may be economically feasible for smaller-scale production if the alcohol feedstock is readily available and cost-effective, and if efficient separation of the resulting isomers can be achieved.

Researchers and drug development professionals should carefully evaluate their access to raw materials, production scale, and purification capabilities when selecting the most appropriate synthesis strategy for this compound. Further process optimization and catalyst development for the isomerization and dehydration routes could enhance the selectivity and economic viability of these pathways for dedicated this compound production.

References

A Comparative Analysis of Computational and Experimental Data for 3-Methyl-1-pentene Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an accurate understanding of the physicochemical properties of molecules like 3-Methyl-1-pentene is paramount. This guide provides a direct comparison of experimentally determined and computationally predicted data for key properties of this compound, offering insights into the reliability and utility of both approaches.

This document summarizes quantitative data in clearly structured tables, details the experimental protocols for key measurements, and visualizes the interplay between computational and experimental methodologies.

Comparison of Physicochemical Properties

The following table presents a side-by-side comparison of experimental and computational values for the boiling point, density, and refractive index of this compound.

PropertyExperimental ValueComputational Value
Boiling Point 54 °C335.15 K (62 °C) (Predicted using a Quantitative Structure-Property Relationship model)[1][2]
Density 0.67 g/mL at 25 °CNot available from the searched computational studies. PubChem lists a computed value without a detailed methodology.
Refractive Index n20/D 1.384Not available from the searched computational studies. PubChem lists a computed value without a detailed methodology.

Methodologies: Experimental and Computational

An objective comparison requires a thorough understanding of the methodologies employed to obtain the data.

Experimental Protocols

The experimental values cited in this guide are typically determined using well-established laboratory techniques.

Boiling Point Determination (Thiele Tube Method):

A common and effective method for determining the boiling point of a small liquid sample involves the use of a Thiele tube.

  • Sample Preparation: A small amount of this compound is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Measurement: The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Density Measurement (Pycnometer Method):

The density of a liquid can be accurately determined using a pycnometer, a flask with a specific, known volume.

  • Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, and its mass is measured.

  • Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water, and its mass is measured.

  • Calculation: The density of this compound is calculated by dividing the mass of the sample by the mass of the water and multiplying by the known density of water at the measurement temperature.

Refractive Index Measurement (Abbe Refractometer):

The refractive index of a liquid is measured using an Abbe refractometer.

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: Light is passed through the sample, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.

Computational Methodology

Computational chemistry provides a theoretical means to predict molecular properties. A representative high-level approach for a molecule like this compound involves Density Functional Theory (DFT) and other ab initio methods.

Geometry Optimization and Energy Calculations:

A common and robust methodology for calculating the properties of alkenes involves the following steps[3]:

  • Initial Structure: An initial 3D structure of this compound is generated.

  • Geometry Optimization: The geometry of the molecule is optimized to find its lowest energy conformation. A widely used method is the M06-2X functional with the 6-311+G(d,p) basis set within the framework of Density Functional Theory (DFT).

  • Single-Point Energy Calculation: To obtain a more accurate energy value, a single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method with a complete basis set (CBS) extrapolation.

  • Property Calculation: Thermodynamic and other properties are then calculated from the optimized geometry and electronic energy. For instance, vibrational frequencies can be computed to predict infrared spectra and to calculate zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

Quantitative Structure-Property Relationship (QSPR) models offer another computational approach, particularly for predicting specific properties like boiling point. These models are developed by creating a statistical relationship between the chemical structure and a known property for a large set of molecules. For alkenes, a QSPR model has been developed using molecular descriptors derived from the chemical structure to predict boiling points[1][2].

Data Interplay and Validation

The relationship between computational and experimental data is cyclical and synergistic. Experimental data is essential for validating and refining computational models. In turn, validated computational models can be used to predict the properties of novel or unstable compounds, guiding experimental efforts.

G Workflow for Property Determination of this compound cluster_experimental Experimental Workflow cluster_computational Computational Workflow exp_synthesis Synthesis & Purification exp_measurement Property Measurement (e.g., Boiling Point, Density) exp_synthesis->exp_measurement exp_data Experimental Data exp_measurement->exp_data validation Validation & Refinement exp_data->validation Validation of Computational Models comp_model Molecular Model Construction comp_calc Quantum Chemical Calculations (e.g., DFT, QSPR) comp_model->comp_calc comp_data Computational Data comp_calc->comp_data comp_data->validation validation->comp_calc Refinement of Methods prediction Prediction of New Properties validation->prediction Validated Models Enable prediction->exp_synthesis Guides New Experiments

Caption: Interplay between experimental and computational workflows.

References

A Comparative Guide to the Chemical Reactivity of 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity of 3-methyl-1-pentene (B165626) with various reagents, offering insights for researchers, scientists, and drug development professionals. The following sections detail the outcomes and mechanisms of key reactions, present comparative data with other alkenes, and provide standardized experimental protocols.

Electrophilic Addition: Hydrohalogenation

The reaction of this compound with hydrogen halides (HX) proceeds via an electrophilic addition mechanism. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.[1][2][3] This leads to the formation of a more stable carbocation intermediate.

A key feature of the hydrohalogenation of this compound is the potential for carbocation rearrangement. The initially formed secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation, leading to a mixture of products.

Comparative Data:

The rate of hydrohalogenation is influenced by the stability of the carbocation intermediate. Alkenes that form more stable carbocations will react faster.[4]

AlkeneRelative Rate of Reaction with HBrMajor Product(s)
Ethene1Bromoethane
Propene10^62-Bromopropane
2-Methylpropene2 x 10^112-Bromo-2-methylpropane
This compound Moderate2-Bromo-3-methylpentane and 3-Bromo-3-methylpentane (rearranged)

Experimental Protocol: Hydrohalogenation of this compound with HBr

  • Preparation: In a fume hood, dissolve this compound (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Reaction: Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to separate the isomeric alkyl halide products.

Reaction Pathway:

hydrohalogenation cluster_step1 Step 1: Protonation and formation of secondary carbocation cluster_rearrangement Hydride Shift (Rearrangement) cluster_step2 Step 2: Nucleophilic attack This compound This compound Secondary_Carbocation Secondary Carbocation This compound->Secondary_Carbocation + H⁺ HBr H-Br Br_ion Br⁻ HBr->Br_ion Secondary_Carbocation_re Secondary Carbocation Secondary_Carbocation->Secondary_Carbocation_re Secondary_Carbocation_step2 Secondary Carbocation Secondary_Carbocation->Secondary_Carbocation_step2 Tertiary_Carbocation Tertiary Carbocation Tertiary_Carbocation_step2 Tertiary Carbocation Tertiary_Carbocation->Tertiary_Carbocation_step2 Secondary_Carbocation_re->Tertiary_Carbocation ~H⁻ shift Product1 2-Bromo-3-methylpentane Product2 3-Bromo-3-methylpentane Br_ion1 Br⁻ Br_ion1->Product1 Br_ion2 Br⁻ Br_ion2->Product2 Secondary_Carbocation_step2->Product1 Tertiary_Carbocation_step2->Product2

Hydrohalogenation of this compound

Electrophilic Addition: Halogenation

The reaction of this compound with halogens like chlorine (Cl₂) or bromine (Br₂) is a classic test for unsaturation. This electrophilic addition proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms across the double bond.

Comparative Data:

The reaction is generally rapid for most alkenes.

AlkeneReagentProduct
EtheneBr₂1,2-Dibromoethane
PropeneCl₂1,2-Dichloropropane
This compound Br₂1,2-Dibromo-3-methylpentane

Experimental Protocol: Bromination of this compound

  • Preparation: Dissolve this compound (1 equivalent) in an inert solvent such as dichloromethane (B109758) or carbon tetrachloride in a flask protected from light.

  • Reaction: Add a solution of bromine (1 equivalent) in the same solvent dropwise to the alkene solution with stirring at room temperature. The disappearance of the reddish-brown color of bromine indicates the reaction is proceeding.

  • Completion: Continue adding the bromine solution until a faint bromine color persists, indicating the complete consumption of the alkene.

  • Work-up: Evaporate the solvent under reduced pressure to obtain the crude dihalogenated product.

  • Purification: The product can be purified by recrystallization or distillation if necessary.

Reaction Pathway:

halogenation cluster_step1 Step 1: Formation of bromonium ion cluster_step2 Step 2: Nucleophilic attack (anti-addition) This compound This compound Bromonium_ion Bromonium ion This compound->Bromonium_ion + Br₂ Br2 Br-Br Br_ion Br⁻ Br2->Br_ion Bromonium_ion_attack Bromonium ion Bromonium_ion->Bromonium_ion_attack Product 1,2-Dibromo-3-methylpentane Br_ion_attack Br⁻ Br_ion_attack->Product Bromonium_ion_attack->Product

Halogenation of this compound

Oxidative Cleavage: Ozonolysis

Ozonolysis is a powerful method to cleave the carbon-carbon double bond of an alkene, replacing it with carbonyl groups. The reaction proceeds through an unstable molozonide, which rearranges to a more stable ozonide. The final products depend on the work-up conditions. Reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) yields aldehydes and ketones, while oxidative work-up (e.g., with hydrogen peroxide) yields carboxylic acids and ketones.

For this compound, ozonolysis with reductive work-up yields formaldehyde (B43269) and 2-methylbutanal.

Comparative Data:

A study on the gas-phase ozonolysis of various alkenes reported the following formation yields for the primary carbonyl products.

AlkenePrimary Carbonyl ProductsSum of Yields
3-Methyl-1-buteneFormaldehyde + Methylpropanal1.006 ± 0.053
This compound Formaldehyde + 2-Methylbutanal 1.025 ± 0.017
4-Methyl-1-penteneFormaldehyde + 3-Methylbutanal1.147 ± 0.050
3,3-Dimethyl-1-buteneFormaldehyde + 2,2-Dimethylpropanal0.986 ± 0.014

Experimental Protocol: Ozonolysis of this compound (Reductive Work-up)

  • Preparation: Dissolve this compound in a non-participating solvent like dichloromethane or methanol (B129727) in a flask equipped with a gas inlet tube and a stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas, generated by an ozone generator, through the solution. The reaction is typically monitored by the appearance of a blue color, indicating the presence of excess ozone.

  • Purging: Once the reaction is complete, bubble an inert gas like nitrogen or oxygen through the solution to remove any unreacted ozone.

  • Reductive Work-up: Add a reducing agent, such as dimethyl sulfide or zinc dust and acetic acid, to the cold solution.

  • Isolation: Allow the mixture to warm to room temperature. After the reaction is complete, wash the solution with water and brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by distillation to obtain the aldehyde products.

Reaction Pathway:

ozonolysis cluster_step1 Step 1: Ozonolysis cluster_step2 Step 2: Reductive Work-up This compound This compound Ozonide Ozonide This compound->Ozonide + O₃ O3 O₃ Ozonide_workup Ozonide Ozonide->Ozonide_workup Products Formaldehyde + 2-Methylbutanal Ozonide_workup->Products Reducing_agent e.g., (CH₃)₂S Reducing_agent->Products

Ozonolysis of this compound

Polymerization

This compound can undergo polymerization, typically using a Ziegler-Natta catalyst, to form poly(this compound).[5] The properties of the resulting polymer are influenced by the stereochemistry of the monomer and the polymerization conditions.

Comparative Data:

The heat of polymerization provides an indication of the monomer's reactivity and the stability of the resulting polymer.

MonomerHeat of Polymerization (kcal/mol)
Ethylene-22.7
Propylene-20.5
1-Butene-19.9
This compound Data not readily available, but expected to be lower than less substituted alkenes due to steric hindrance
4-Methyl-1-pentene-14.6

Experimental Protocol: Ziegler-Natta Polymerization of this compound

  • Catalyst Preparation: In a glovebox under an inert atmosphere, prepare the Ziegler-Natta catalyst by reacting a transition metal compound (e.g., TiCl₄) with an organoaluminum cocatalyst (e.g., triethylaluminium) in an appropriate solvent like heptane.

  • Polymerization: Introduce the purified this compound monomer into a reaction vessel containing the catalyst suspension. The polymerization is typically carried out at a controlled temperature and pressure.

  • Termination: After the desired reaction time, terminate the polymerization by adding a quenching agent, such as methanol.

  • Polymer Isolation: Precipitate the polymer by adding it to a large volume of a non-solvent like methanol.

  • Purification and Drying: Filter the polymer, wash it thoroughly to remove catalyst residues, and dry it under vacuum to a constant weight.

Polymerization Workflow:

polymerization Monomer This compound Monomer Polymerization_Reactor Polymerization Reactor (Controlled T, P) Monomer->Polymerization_Reactor Catalyst Ziegler-Natta Catalyst (e.g., TiCl₄ + Al(C₂H₅)₃) Catalyst->Polymerization_Reactor Quenching Quenching (e.g., Methanol) Polymerization_Reactor->Quenching Precipitation Precipitation (in non-solvent) Quenching->Precipitation Filtration_Washing Filtration and Washing Precipitation->Filtration_Washing Drying Drying Filtration_Washing->Drying Polymer Poly(this compound) Drying->Polymer

Ziegler-Natta Polymerization Workflow

References

Benchmarking 3-Methyl-1-pentene Production Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of production methodologies for 3-methyl-1-pentene (B165626), a valuable branched olefin in chemical synthesis. Recognizing the limited literature on the direct, high-yield synthesis of this compound, this document focuses on the most prevalent industrial production route for closely related methylpentenes—propylene (B89431) dimerization—and evaluates it against the alternative strategy of ethylene (B1197577) and butene codimerization. The data presented, while often pertaining to the major isomer 4-methyl-1-pentene, offers a crucial benchmark for assessing the potential efficiency of obtaining this compound as part of a C6 olefin mixture.

Comparative Analysis of Production Routes

The synthesis of this compound is intrinsically linked to the broader production of C6 olefins. The two primary catalytic strategies, propylene dimerization and the codimerization of ethylene and butene, offer distinct advantages and disadvantages in terms of catalyst systems, operating conditions, and product distribution.

Table 1: Comparison of Key Performance Metrics for Methylpentene Production

ParameterPropylene DimerizationEthylene & Butene Codimerization
Primary Feedstock PropyleneEthylene, 1-Butene/2-Butene
Typical Catalysts Potassium on K₂CO₃, Hafnocene complexesTitanium-based catalysts
Reported Propylene Conversion Up to 64.3%[1]Varies with catalyst and conditions
Selectivity to Methylpentenes High (e.g., 80.6% to 4-methyl-1-pentene)[1]Dependent on catalyst and butene isomer
Key Byproducts Other hexene isomers, trimersOther C6 isomers, oligomers
Operating Temperature 150-160 °C[1]Typically lower than dimerization
Operating Pressure ~6 MPa[1]Varies with catalyst system

Reaction Pathways and Mechanisms

The catalytic pathways for the formation of this compound and its isomers are complex, involving selective bond formations and rearrangements. The following diagrams illustrate the fundamental steps in the two major production routes.

propylene_dimerization Propylene Propylene Intermediate_Complex Allylic Intermediate Propylene->Intermediate_Complex Adsorption on Catalyst Catalyst Catalyst Catalyst->Intermediate_Complex 4-Methyl-1-pentene 4-Methyl-1-pentene Intermediate_Complex->4-Methyl-1-pentene Dimerization (Major) This compound This compound Intermediate_Complex->this compound Dimerization (Minor) Other_Hexenes Other_Hexenes Intermediate_Complex->Other_Hexenes Side Reactions

Caption: Propylene Dimerization Pathway.

ethylene_butene_codimerization Ethylene Ethylene Metallocycle_Intermediate Titanacyclopentane Intermediate Ethylene->Metallocycle_Intermediate Butene Butene Butene->Metallocycle_Intermediate Catalyst Catalyst Catalyst->Metallocycle_Intermediate This compound This compound Metallocycle_Intermediate->this compound Reductive Elimination Other_C6_Olefins Other_C6_Olefins Metallocycle_Intermediate->Other_C6_Olefins β-Hydride Elimination & Isomerization

Caption: Ethylene-Butene Codimerization Pathway.

Detailed Experimental Protocols

The following protocols provide a generalized framework for the laboratory-scale synthesis of methylpentenes. Researchers should optimize these procedures based on specific equipment and safety protocols.

Protocol 1: Propylene Dimerization using a K/K₂CO₃ Catalyst

This procedure is adapted from methodologies reported for the synthesis of 4-methyl-1-pentene.[2][3]

Materials:

  • Propylene (polymer grade)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium metal

  • Inert solvent (e.g., n-heptane)

  • High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.

Procedure:

  • Catalyst Preparation:

    • Dry the K₂CO₃ support under vacuum at high temperature (e.g., 400 °C) for several hours.

    • In an inert atmosphere (glovebox), melt potassium metal and disperse it onto the dried K₂CO₃ support with vigorous stirring. The typical loading is around 3 wt% of potassium.

  • Reaction Setup:

    • Transfer the prepared catalyst into the autoclave reactor under an inert atmosphere.

    • Add the inert solvent to the reactor.

    • Seal the reactor and purge with nitrogen to remove any residual air.

  • Dimerization Reaction:

    • Introduce liquid propylene into the reactor to a desired pressure (e.g., up to 6 MPa).[1]

    • Heat the reactor to the target temperature (e.g., 150-160 °C) while stirring.[1]

    • Maintain the reaction for a specified duration (e.g., 20 hours), monitoring the pressure.[1]

  • Product Recovery and Analysis:

    • Cool the reactor to room temperature and carefully vent the unreacted propylene.

    • Collect the liquid product mixture.

    • Analyze the product composition using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of propylene and the selectivity towards this compound and other isomers.

Protocol 2: Ethylene and Butene Codimerization using a Titanium-Based Catalyst

This protocol is a generalized procedure based on patent literature for the production of C6 olefins.

Materials:

  • Ethylene (polymer grade)

  • 1-Butene or 2-Butene

  • Titanium-based catalyst (e.g., a Ziegler-Natta type catalyst prepared from TiCl₄ and an organoaluminum cocatalyst like triethylaluminum)

  • Inert solvent (e.g., hexane (B92381) or heptane)

  • Schlenk line and glassware for handling air-sensitive reagents.

  • Pressure reactor.

Procedure:

  • Catalyst Preparation (in-situ):

    • Under an inert atmosphere, dissolve the titanium precursor in the anhydrous solvent in the reactor.

    • Cool the solution and slowly add the organoaluminum cocatalyst. The molar ratio of Al to Ti is a critical parameter to optimize.

  • Reaction Setup:

    • Pressurize the reactor with ethylene to the desired partial pressure.

    • Introduce the butene feedstock into the reactor.

  • Codimerization Reaction:

    • Maintain the reaction at a controlled temperature (e.g., 25-100 °C) with vigorous stirring.

    • Monitor the uptake of ethylene to follow the reaction progress.

  • Product Recovery and Analysis:

    • Quench the reaction by carefully adding a deactivating agent (e.g., an alcohol).

    • Wash the reaction mixture to remove catalyst residues.

    • Dry the organic phase and analyze the product distribution by GC and GC-MS to quantify the yield and selectivity of this compound and other C6 olefins.

Concluding Remarks

The production of this compound is most feasibly achieved as a component of a C6 olefin mixture, primarily through the dimerization of propylene. While this method demonstrates high conversion and selectivity towards the isomeric 4-methyl-1-pentene, the yield of this compound is typically lower. The codimerization of ethylene and butene presents an alternative route with the potential for a different isomer distribution, though it requires careful control of catalyst systems and reaction conditions. The provided protocols and comparative data serve as a foundational resource for researchers to explore and optimize the synthesis of this compound for various applications in the chemical and pharmaceutical industries. Further research into novel catalyst systems with enhanced regioselectivity is crucial for the development of more efficient and direct routes to this specific branched olefin.

References

A Comparative Analysis of the Thermal Stability of 3-Methyl-1-pentene Polymers and Other Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the thermal stability of poly(3-methyl-1-pentene) and other common polyolefins, namely polypropylene (B1209903) (PP), high-density polyethylene (B3416737) (HDPE), and poly(4-methyl-1-pentene) (PMP). The thermal stability of a polymer is a critical parameter that dictates its processing window and application limits, particularly in fields requiring high-temperature sterilization or processing, such as in medical devices and drug delivery systems. This comparison is supported by experimental data from thermogravimetric analysis (TGA), a widely used technique to evaluate the thermal stability of materials.

Quantitative Comparison of Thermal Stability

The thermal stability of polymers is typically characterized by the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur. The following table summarizes the key thermal stability parameters for PP, HDPE, and PMP, derived from thermogravimetric analysis conducted under an inert nitrogen atmosphere. Due to the limited availability of specific TGA data for poly(this compound) in publicly accessible literature, a qualitative assessment based on its structural similarity to PMP is provided.

PolymerOnset Decomposition Temperature (°C)Temperature at 10% Weight Loss (°C)Temperature at 50% Weight Loss (°C)
Polypropylene (PP)~300 - 400~380~450
High-Density Polyethylene (HDPE)~380 - 450~430~480
Poly(4-methyl-1-pentene) (PMP)> 400 (estimated)Not specifiedNot specified
Poly(this compound) Not available (qualitatively high) Not available Not available

Note: The exact values can vary depending on factors such as molecular weight, tacticity, and experimental conditions (e.g., heating rate).

Discussion of Data:

  • Polypropylene (PP): PP exhibits good thermal stability, with decomposition typically initiating above 300°C in an inert atmosphere.

  • High-Density Polyethylene (HDPE): HDPE generally shows higher thermal stability than PP, with a higher onset of decomposition.

  • Poly(4-methyl-1-pentene) (PMP): PMP is known for its high thermal stability, with a melting point around 235-240°C.[1] Its decomposition temperature is expected to be significantly high, likely exceeding that of PP and HDPE, making it suitable for applications requiring high-temperature resistance.

Experimental Protocols

A standardized method for evaluating the thermal stability of polymers is essential for obtaining comparable and reproducible data. The following protocol is based on established standards for thermogravimetric analysis (TGA).

Thermogravimetric Analysis (TGA) of Polyolefins

Objective: To determine the thermal stability of polyolefin samples by measuring the weight loss as a function of temperature in a controlled atmosphere.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a sensitive microbalance and a furnace capable of controlled heating rates.

  • Sample pans (typically aluminum or platinum).

  • Inert gas supply (high-purity nitrogen).

Procedure:

  • Sample Preparation: Ensure the polymer sample is in a representative form, such as a small section of a molded part or a powder. A typical sample mass is 5-10 mg.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Experimental Setup:

    • Place the accurately weighed sample into a tared TGA pan.

    • Position the pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature that ensures complete decomposition (e.g., 600°C).

  • Data Acquisition: Continuously record the sample weight and temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset temperature of decomposition, which is often taken as the temperature at which a 5% weight loss occurs.

    • Identify the temperatures corresponding to 10% and 50% weight loss for comparative analysis.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.

Factors Influencing Polymer Thermal Stability

The thermal stability of a polymer is not an intrinsic material constant but is influenced by a variety of factors related to its chemical structure and morphology. The following diagram illustrates these key relationships.

Factors_Influencing_Thermal_Stability cluster_polymer Polymer Properties cluster_factors Influencing Factors Chemical_Structure Chemical Structure Bond_Strength Bond Strength Chemical_Structure->Bond_Strength Side_Groups Side Groups Chemical_Structure->Side_Groups Molecular_Weight Molecular Weight Chemical_Structure->Molecular_Weight Morphology Morphology Crystallinity Crystallinity Morphology->Crystallinity Branching Branching Morphology->Branching Thermal_Stability Thermal Stability Bond_Strength->Thermal_Stability Side_Groups->Thermal_Stability Molecular_Weight->Thermal_Stability Crystallinity->Thermal_Stability Branching->Thermal_Stability

Caption: Key factors influencing a polymer's thermal stability.

Interpretation of the Diagram:

The diagram highlights that both the fundamental Chemical Structure and the larger-scale Morphology of a polymer dictate its overall thermal stability.

  • Chemical Structure:

    • Bond Strength: Higher bond dissociation energies within the polymer backbone lead to greater thermal stability.

    • Side Groups: The nature and size of side groups can influence chain mobility and steric hindrance, affecting the ease of chain scission.

    • Molecular Weight: Higher molecular weight generally leads to increased thermal stability due to a greater number of bonds that need to be broken for volatilization.

  • Morphology:

    • Crystallinity: Higher degrees of crystallinity can enhance thermal stability as the ordered, tightly packed chains in crystalline regions are less susceptible to thermal motion and degradation.

    • Branching: The degree and type of branching can affect chain packing and crystallinity, thereby influencing thermal stability. Short-chain branching may disrupt packing and lower stability, while long-chain branching can have more complex effects.

References

A Comparative Guide to the Reaction Kinetics of 3-Methyl-1-pentene and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction kinetics of 3-Methyl-1-pentene and its structural C6H12 isomers, with a focus on their behavior in high-temperature oxidation and pyrolysis environments. Understanding the relative reactivity of these isomers is crucial for applications ranging from combustion modeling to the optimization of chemical synthesis pathways. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of relevant processes to facilitate a deeper understanding of their kinetic behavior.

Comparative Analysis of Hexene Isomer Reactivity

The reactivity of hexene isomers is significantly influenced by the position of the double bond and the degree of branching in the carbon chain. This is evident in their ignition delay times (IDTs), a critical measure of reactivity in combustion processes. Lower IDTs indicate higher reactivity.

Ignition Delay Times: Experimental and Simulated Data

Experimental studies, primarily conducted in rapid compression machines and shock tubes, provide valuable insights into the combustion characteristics of these isomers. While direct experimental comparisons including this compound are limited, extensive data exists for linear hexene isomers. To offer a broader perspective, this guide also incorporates simulated ignition delay time data, which allows for a comparison across a wider range of branched isomers under consistent conditions.

Table 1: Ignition Delay Times of Hexene Isomers

IsomerExperimental Ignition Delay Time (ms) at ~11 atm, T = 900 K, Φ = 1.0[1]Simulated Ignition Delay Time (μs) at 20 bar, T = 1000 K, Φ = 0.5[2]
1-Hexene~1.5~100
trans-2-Hexene~1.5~120
cis-2-Hexene~1.5~120
trans-3-Hexene~1.5~130
cis-3-Hexene~1.5~130
This compoundNot Experimentally Determined in Comparative Study~90
3,3-Dimethyl-1-buteneNot Experimentally Determined~80

Note: Experimental data for linear hexenes showed negligible differences in ignition delay times under the specific high-temperature conditions studied[1]. Simulated data provides a theoretical comparison under different conditions and includes branched isomers.

The data indicates that at high temperatures (above 900 K), the position of the double bond in linear hexene isomers has a minimal effect on their ignition delay times[1]. However, simulated data suggests that branched isomers like this compound and 3,3-Dimethyl-1-butene may exhibit slightly higher reactivity (shorter IDTs) under certain conditions. This is attributed to the different reaction pathways available for fuel decomposition and radical propagation.

Experimental Protocols

The following sections detail the methodologies for two common experimental techniques used to study the reaction kinetics of alkene isomers: the Jet-Stirred Reactor and the Shock Tube.

Jet-Stirred Reactor (JSR) for Oxidation Studies

A Jet-Stirred Reactor is utilized to investigate the oxidation of fuels at relatively low to intermediate temperatures under well-controlled conditions.

Procedure:

  • Reactant Preparation: A gaseous mixture of the hexene isomer, an oxidizer (typically oxygen), and an inert diluent gas (like argon or nitrogen) is prepared with precise mole fractions. The liquid fuel is vaporized and mixed with the other gases before entering the reactor.

  • Reactor Setup: The spherical quartz reactor is pre-heated to the desired experimental temperature. The reactant mixture is introduced into the reactor through four nozzles, creating turbulent jets that ensure rapid and uniform mixing.

  • Reaction: The reaction occurs at a constant temperature and pressure within the reactor for a defined residence time.

  • Product Sampling and Analysis: A small sample of the reacting mixture is continuously extracted from the reactor through a sonic probe. The sample is then rapidly cooled to quench the reactions.

  • Species Quantification: The composition of the sampled gas is analyzed using techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) to identify and quantify the concentrations of reactants, intermediates, and products.

  • Data Acquisition: The experiment is repeated at various temperatures to obtain species concentration profiles as a function of temperature, which provides insights into the reaction pathways and kinetics.

Shock Tube for Pyrolysis and Ignition Delay Studies

A shock tube is a facility designed to study chemical kinetics at high temperatures and pressures over very short timescales.

Procedure:

  • Mixture Preparation: A specific mixture of the hexene isomer and an oxidizer (for ignition studies) or an inert gas (for pyrolysis studies) is prepared in a dedicated mixing tank.

  • Shock Tube Operation: The shock tube is divided into a high-pressure "driver" section and a low-pressure "driven" section, separated by a diaphragm. The reactant mixture is introduced into the driven section.

  • Shock Wave Generation: The driver section is filled with a high-pressure gas (e.g., helium). When the pressure difference across the diaphragm reaches a critical point, the diaphragm ruptures, generating a shock wave that propagates through the reactant mixture in the driven section.

  • Heating and Reaction: The shock wave rapidly heats and compresses the gas, initiating the chemical reaction. A reflected shock wave from the end wall of the tube further heats and compresses the gas to the final test conditions.

  • Data Measurement: The ignition delay time is typically measured by monitoring the time between the passage of the reflected shock wave and the sharp increase in pressure or the emission from a specific radical species (like OH*), detected by pressure transducers and optical sensors. For pyrolysis studies, the product distribution is analyzed by extracting a sample after a very short reaction time and analyzing it with GC-MS.

Reaction Pathways and Logical Relationships

The initial steps in the high-temperature oxidation of hexene isomers are crucial in determining their overall reactivity. The following diagram illustrates the generalized initial reaction pathways for a generic hexene isomer.

HexeneOxidation cluster_initiation Initiation Reactions cluster_propagation Propagation & Branching Hexene Hexene Isomer (C6H12) Unimolecular Unimolecular Decomposition Hexene->Unimolecular High T H_Abstraction H-atom Abstraction Hexene->H_Abstraction O2 O2 O2->H_Abstraction OH OH• OH->H_Abstraction H H• H->H_Abstraction Smaller_Fragments Smaller Alkenes + Radicals Unimolecular->Smaller_Fragments Alkenyl_Radical Alkenyl Radical (C6H11•) H_Abstraction->Alkenyl_Radical Alkyl_Radical Alkyl Radical (C6H11•) H_Abstraction->Alkyl_Radical Beta_Scission β-Scission Alkenyl_Radical->Beta_Scission O2_Addition O2 Addition Alkenyl_Radical->O2_Addition Alkyl_Radical->Beta_Scission Alkyl_Radical->O2_Addition Beta_Scission->Smaller_Fragments Peroxy_Radical Peroxy Radical (C6H11O2•) O2_Addition->Peroxy_Radical Isomerization Isomerization Hydroperoxyalkyl_Radical Hydroperoxyalkyl Radical (•QOOH) Isomerization->Hydroperoxyalkyl_Radical Decomposition Decomposition Chain_Branching Chain Branching (e.g., + OH•) Decomposition->Chain_Branching Peroxy_Radical->Isomerization Hydroperoxyalkyl_Radical->Decomposition

Initial reaction pathways in high-temperature hexene oxidation.

The structure of the specific isomer influences the preferred reaction pathways. For instance, the presence and location of allylic hydrogens (hydrogens on a carbon atom adjacent to a double bond) can significantly affect the rate of H-atom abstraction, leading to the formation of resonance-stabilized radicals and influencing subsequent reaction steps. The branching of the carbon chain can also impact the stability of the resulting radicals and the products of β-scission reactions. These structural differences are the primary reason for the observed variations in the kinetic behavior of this compound and its isomers.

References

A Comparative Environmental Impact Assessment: 3-Methyl-1-pentene vs. Greener Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of chemical reagents and solvents extends beyond reaction efficiency to encompass environmental stewardship. This guide provides a comparative environmental impact assessment of 3-Methyl-1-pentene against several greener alternatives: n-Heptane, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME), and Ethanol (B145695). The comparison is based on key environmental indicators: biodegradability, aquatic toxicity, and life cycle global warming potential.

Quantitative Environmental Impact Data

The following tables summarize the available quantitative data for the environmental impact assessment of the selected chemicals.

Table 1: Biodegradability

ChemicalTest GuidelineResultClassification
n-Heptane (analog for this compound)OECD 301F70% in 10 daysReadily Biodegradable
2-Methyltetrahydrofuran (2-MeTHF) OECD 301C~2% in 28 daysNot Readily Biodegradable
Cyclopentyl methyl ether (CPME) OECD 301C~2% in 28 daysNot Readily Biodegradable
Ethanol OECD 301>60%Readily Biodegradable

Table 2: Acute Aquatic Toxicity

ChemicalSpeciesTest GuidelineEndpointValue (mg/L)
n-Heptane Oncorhynchus mykiss (Rainbow Trout)QSAR96h LL505.738[1]
Daphnia magna (Water Flea)OECD 20248h EC501.5[1][2]
Pseudokirchneriella subcapitata (Green Algae)QSAR72h EL504.338[1]
2-Methyltetrahydrofuran (2-MeTHF) Oncorhynchus mykiss (Rainbow Trout)OECD 20396h LC50>100
Daphnia magna (Water Flea)OECD 20248h EC50>100
Pseudokirchneriella subcapitata (Green Algae)OECD 20172h ErC50>100
Cyclopentyl methyl ether (CPME) Oncorhynchus mykiss (Rainbow Trout)OECD 20396h LC50>220[3]
Daphnia magna (Water Flea)OECD 20248h EC5035[3]
Pseudokirchneriella subcapitata (Green Algae)OECD 20172h ErC50>100
Ethanol Oncorhynchus mykiss (Rainbow Trout)OECD 20396h LC5013,000
Daphnia magna (Water Flea)OECD 20248h EC5012,340
Raphidocelis subcapitata (Green Algae)OECD 20172h ErC50275

Table 3: Life Cycle Assessment - Global Warming Potential

ChemicalProduction MethodGlobal Warming Potential (kg CO2 eq. per kg)Notes
n-Heptane Petroleum RefiningData not readily available
2-Methyltetrahydrofuran (2-MeTHF) From renewable agricultural by-products0.150[4]Cradle-to-gate analysis[4]
Cyclopentyl methyl ether (CPME) PetrochemicalData not readily available
Bioethanol From various biomass feedstocks0.7 - 1.5[5]Cradle-to-gate, excluding end-of-life[5]
Fossil-based Ethanol From ethylene1.3Cradle-to-gate, excluding end-of-life[5]

Experimental Protocols and Methodologies

The data presented in this guide are based on standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD) and life cycle assessment (LCA) principles.

Biodegradability Testing

OECD 301: Ready Biodegradability

This series of tests is designed to determine the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms. A substance is considered "readily biodegradable" if it meets the pass level within a 10-day window during the 28-day test period. The pass levels are:

  • ≥ 60% of the theoretical maximum for tests based on oxygen demand (ThOD) or carbon dioxide production (ThCO2) (e.g., OECD 301B, 301D, 301F).

  • ≥ 70% for tests based on dissolved organic carbon (DOC) removal (e.g., OECD 301A, 301E).

The general principle involves incubating the test substance with a microbial inoculum (typically from activated sludge) in a mineral medium under aerobic conditions in the dark or diffuse light[6]. The extent of biodegradation is measured by monitoring the consumption of oxygen, production of carbon dioxide, or the removal of dissolved organic carbon over 28 days[6].

Aquatic Toxicity Testing

OECD 203: Fish, Acute Toxicity Test This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.

OECD 202: Daphnia sp., Acute Immobilisation Test This test measures the concentration at which 50% of the daphnids (a type of small crustacean) are immobilized (EC50) after a 48-hour exposure.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This test evaluates the effect of a substance on the growth of algae. The endpoint is the concentration that causes a 50% reduction in growth (ErC50) over a 72-hour period.

Life Cycle Assessment (LCA)

LCA is a methodology for assessing the environmental impacts associated with all the stages of a product's life from cradle to grave (i.e., from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling)[5]. The Global Warming Potential (GWP) is a key impact category in LCA, expressed in kilograms of CO2 equivalents (kg CO2 eq.), which measures the contribution of a substance to the greenhouse effect[5].

Visualizing the Assessment Process

The following diagram illustrates a generalized workflow for the environmental impact assessment of a chemical substance.

G cluster_0 Phase 1: Data Collection cluster_1 Phase 2: Experimental Testing (OECD Guidelines) cluster_2 Phase 3: Life Cycle Assessment (ISO 14040/14044) cluster_3 Phase 4: Risk Assessment & Comparison Physicochemical_Properties Physicochemical Properties Biodegradability Biodegradability (e.g., OECD 301) Physicochemical_Properties->Biodegradability Literature_Review Literature Review & Database Search Literature_Review->Biodegradability Aquatic_Toxicity Aquatic Toxicity (e.g., OECD 201, 202, 203) Literature_Review->Aquatic_Toxicity Bioaccumulation Bioaccumulation Potential Literature_Review->Bioaccumulation QSAR_Modeling QSAR Modeling (if no data) QSAR_Modeling->Biodegradability QSAR_Modeling->Aquatic_Toxicity QSAR_Modeling->Bioaccumulation Hazard_Identification Hazard Identification Biodegradability->Hazard_Identification Aquatic_Toxicity->Hazard_Identification Bioaccumulation->Hazard_Identification Cradle_to_Gate_Analysis Cradle-to-Gate Analysis Impact_Assessment Impact Assessment (e.g., GWP, ODP) Cradle_to_Gate_Analysis->Impact_Assessment Risk_Characterization Risk Characterization Impact_Assessment->Risk_Characterization Hazard_Identification->Risk_Characterization Exposure_Assessment Exposure Assessment Exposure_Assessment->Risk_Characterization Comparative_Analysis Comparative Analysis of Alternatives Risk_Characterization->Comparative_Analysis

Environmental Impact Assessment Workflow

Discussion and Interpretation

Based on the available data, a clear trend emerges. Traditional aliphatic hydrocarbons, represented here by n-heptane, are generally readily biodegradable but can exhibit significant aquatic toxicity. In contrast, some "greener" solvents present a more complex environmental profile.

Biodegradability: n-Heptane and ethanol are readily biodegradable, meaning they are unlikely to persist in the environment. However, 2-MeTHF and CPME show poor results in ready biodegradability screening tests. This does not necessarily mean they will persist indefinitely in the environment, but further testing under different conditions would be required to assess their ultimate biodegradability.

Aquatic Toxicity: n-Heptane shows high toxicity to aquatic organisms, particularly invertebrates. In contrast, 2-MeTHF and ethanol exhibit low acute aquatic toxicity. CPME shows moderate toxicity to daphnia but low toxicity to fish and algae.

Life Cycle Global Warming Potential: The production of bio-based solvents like 2-MeTHF and bioethanol can offer a significant reduction in greenhouse gas emissions compared to their fossil-fuel-derived counterparts[4][5]. The GWP for bio-based 2-MeTHF is notably low[4]. For bioethanol, while the GWP is higher than that of 2-MeTHF, it is still generally lower than for fossil-based ethanol[5].

Conclusion

The selection of a solvent or reagent in a research or industrial setting involves a multi-faceted decision-making process. While this compound and its analogs like n-heptane may offer desirable chemical properties, their environmental profiles, particularly concerning aquatic toxicity, warrant careful consideration.

Greener alternatives such as 2-MeTHF, CPME, and bio-ethanol present a trade-off. While some may not be "readily" biodegradable in screening tests, they often exhibit significantly lower aquatic toxicity and can have a much-reduced carbon footprint, especially when derived from renewable feedstocks.

For professionals in drug development and chemical research, a holistic approach to solvent selection is recommended. This involves not only considering the immediate chemical suitability but also evaluating the long-term environmental consequences. This guide serves as a starting point for making more informed and environmentally conscious decisions in the laboratory and beyond. Further research to generate a complete experimental dataset for this compound is highly encouraged to enable a more direct and definitive comparison.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-1-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 3-Methyl-1-pentene are critical for ensuring laboratory safety and environmental protection. This highly flammable and volatile compound necessitates strict adherence to established protocols to mitigate risks of fire, explosion, and chemical exposure.

For researchers, scientists, and drug development professionals, understanding the precise procedures for handling chemical waste is paramount. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices for laboratory safety and regulatory compliance.

Key Physical and Safety Data

A thorough understanding of the properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 760-20-3[1][2]
Molecular Formula C₆H₁₂
Molecular Weight 84.16 g/mol [1]
Appearance Clear, colorless liquid[3]
Boiling Point 54 °C[1]
Melting Point -154 °C[1]
Flash Point -27 °C (-16.6 °F) - closed cup[1]
Density 0.67 g/mL at 25 °C[1]
Vapor Pressure 436 mmHg at 37.7 °C[1]
Hazard Class Flammable Liquid, Category 2[1]
UN Number 3295

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general waste.[4][5]

1. Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield.[1]

  • Chemical-resistant gloves.[1]

  • A flame-retardant lab coat.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with flammable liquids and approved for hazardous waste.[4][6]

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Ensure the container is clearly labeled "Hazardous Waste," "Flammable Liquid," and includes the chemical name "this compound."[4]

3. Storage Pending Disposal:

  • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.[2]

  • The storage area must be away from ignition sources such as heat, sparks, and open flames.[2]

  • Use only explosion-proof equipment in the vicinity of the storage area.[2][7]

  • Ensure all metal containers and equipment are properly grounded to prevent static discharge.[2]

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company.[4][8]

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and volume.

  • Retain all documentation related to the waste disposal for regulatory compliance.[4]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) start->ppe collect Step 2: Collect waste in a designated, labeled, and sealed container ppe->collect segregate Step 3: Do not mix with incompatible waste collect->segregate store Step 4: Store in a well-ventilated, designated hazardous waste area segregate->store ignition Step 5: Keep away from ignition sources store->ignition ground Step 6: Ground all containers and equipment ignition->ground arrange Step 7: Arrange for professional hazardous waste disposal ground->arrange document Step 8: Complete and retain all disposal documentation arrange->document end End: Safe and Compliant Disposal document->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Methyl-1-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 3-Methyl-1-pentene

For Immediate Reference: Key Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides critical, step-by-step guidance for the safe handling, use, and disposal of this compound in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] Proper selection and use of PPE are the first line of defense against exposure.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.[2][3] Vapors can also irritate the eyes.[3]

  • Hand Protection: Chemical-resistant gloves are required.[2] Always consult the glove manufacturer's specifications to ensure compatibility and breakthrough time for this compound.

  • Body Protection: A flame-resistant lab coat or, at a minimum, a 100% cotton lab coat is mandatory.[4] Standard laboratory attire, including long pants and closed-toe shoes, must be worn.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the buildup of vapors.[4][5] If ventilation is inadequate, a respirator with an appropriate filter may be necessary.[6]

Quantitative Data Summary

The following table summarizes key quantitative safety and physical property data for this compound.

PropertyValue
CAS Number 760-20-3[1]
Molecular Formula C₆H₁₂
Molecular Weight 84.16 g/mol
Boiling Point 54 °C (129.2 °F)
Melting Point -154 °C (-245.2 °F)
Flash Point -27 °C (-16.6 °F) (closed cup)
Density 0.67 g/mL at 25 °C (77 °F)
Vapor Pressure 436 mmHg at 37.7 °C (99.9 °F)

Operational and Disposal Plans

Detailed Protocol for Handling this compound

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.
  • Verify that a safety shower and eyewash station are accessible and unobstructed.[1]
  • Have an appropriate fire extinguisher (e.g., ABC type) readily available.[4]
  • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[2][4]
  • Use only spark-proof tools and explosion-proof equipment.[1][7]
  • Ensure all metal equipment, including containers, is properly grounded to prevent static discharge.[1][8]

2. Chemical Handling:

  • Don the appropriate PPE as specified above.
  • Dispense the required amount of this compound inside the chemical fume hood.
  • Keep the container tightly closed when not in use to minimize vapor release.[2][4]
  • If transferring the liquid, use a bonded and grounded container system to prevent static electricity buildup.[2]

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[2]
  • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]
  • Store in a designated flammable liquids storage cabinet.[2][4] For long-term or refrigerated storage, use a refrigerator specifically designed for flammable materials.[4]
  • Do not store near incompatible materials such as strong oxidizing agents or acids.[1][5]

4. Spill Response:

  • Minor Spill: In a fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
  • Major Spill: Evacuate the area immediately and alert emergency personnel.[5]

Disposal Plan
  • Waste Collection: All waste containing this compound, including contaminated absorbent materials and empty containers, must be collected as hazardous waste.[5] Empty containers may still contain explosive vapors and should not be cut, drilled, or welded.[5]

  • Waste Labeling and Storage: Collect waste in a designated, properly labeled, and sealed container. Store the waste container in a satellite accumulation area.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not pour this compound down the drain.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation ppe Don PPE prep->ppe handling Chemical Handling (in Fume Hood) ppe->handling storage Temporary Storage handling->storage Store unused chemical spill Spill? handling->spill If spill occurs waste_collection Waste Collection handling->waste_collection Collect waste spill->handling No spill_response Spill Response spill->spill_response Yes spill_response->waste_collection disposal Hazardous Waste Disposal waste_collection->disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.